molecular formula C15H21NO5S B3029268 tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate CAS No. 605655-08-1

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Cat. No.: B3029268
CAS No.: 605655-08-1
M. Wt: 327.4
InChI Key: RIOKPEBUTRGTEA-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO5S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-11-5-7-13(8-6-11)22(18,19)21-12-9-16(10-12)14(17)20-15(2,3)4/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOKPEBUTRGTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722343
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605655-08-1
Record name tert-Butyl 3-[(4-methylbenzene-1-sulfonyl)oxy]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Azetidine Linchpin: A Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Small, strained ring systems, once viewed as mere curiosities, have emerged as powerful tools for navigating chemical space. Among these, the azetidine scaffold has garnered significant attention for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates. This guide provides an in-depth technical overview of a key intermediate that unlocks the potential of this versatile heterocycle: tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate .

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core properties, synthesis, and reactivity of this pivotal building block. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for understanding and applying this reagent with confidence and scientific rigor.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS Number 193153-43-2, is a crystalline solid that serves as a stable yet highly reactive precursor for the introduction of the 3-azetidinyl moiety. The molecule's utility is derived from the convergence of two key structural features: the Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen and the excellent leaving group character of the tosylate at the C3 position. The Boc group ensures stability and facilitates handling and purification, while the tosylate primes the molecule for efficient nucleophilic substitution.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₅SPubChem[1]
Molecular Weight 327.4 g/mol PubChem[1]
Appearance White to off-white solid(Inferred from common supplier data)
IUPAC Name tert-butyl 3-[(4-methylphenyl)sulfonyloxy]azetidine-1-carboxylatePubChem[1]
CAS Number 193153-43-2PubChem[1]

Synthesis of the Azetidine Precursor: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the tosylation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The following protocol represents a robust and scalable method for this transformation.

Experimental Protocol: Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add pyridine or triethylamine (1.5 - 2.0 eq) and stir for 10-15 minutes. The base acts as a scavenger for the hydrochloric acid generated during the reaction and also as a catalyst.

  • Tosylation: Add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C. The tosyl chloride is the source of the tosyl group that will activate the hydroxyl group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if triethylamine is used), saturated aqueous NaHCO₃ solution, and brine. The acidic wash removes the amine base, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Causality in Experimental Design:
  • Anhydrous Conditions: The reaction is sensitive to moisture as water can hydrolyze the tosyl chloride and react with the tosylated product.

  • Inert Atmosphere: Prevents side reactions with atmospheric components.

  • Excess Base: Ensures complete scavenging of the generated HCl, driving the reaction to completion.

  • Controlled Temperature: The initial cooling to 0 °C controls the exothermic nature of the reaction upon addition of the highly reactive tosyl chloride.

Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in the high reactivity of the C3 position towards nucleophilic attack. The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge, making it a weak base.

Nucleophilic Substitution (S(_N)2) Reactions:

The primary reaction pathway for this substrate is the S(N)2 mechanism.[2][3][4][5] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, resulting in an inversion of stereochemistry at the reaction center.

SN2_Mechanism Reactants Nu:⁻ + this compound TransitionState [Nu---C---OTs]‡ Transition State Reactants->TransitionState Backside Attack Products tert-Butyl 3-(nucleophilo)azetidine-1-carboxylate + TsO⁻ TransitionState->Products Leaving Group Departure Baricitinib_Synthesis A tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate B Nucleophilic Displacement A->B C Intermediate B->C Introduction of acetonitrile moiety D Further Transformations C->D E Baricitinib D->E

Caption: General synthetic pathway towards Baricitinib.

Spectral Data and Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. While a comprehensive set of experimental spectra is not readily available in the public domain, data from closely related structures and predictive models provide a reliable basis for characterization. [6][7]

Predicted ¹H NMR Spectral Data:
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
t-Bu~1.4Singlet (s)9H
Azetidine CH₂~3.8 - 4.2Multiplet (m)4H
Azetidine CH~4.9 - 5.1Multiplet (m)1H
Ar-CH₃~2.4Singlet (s)3H
Ar-H~7.3 (d), ~7.8 (d)Doublet (d)4H
Predicted ¹³C NMR Spectral Data:
CarbonPredicted Chemical Shift (δ, ppm)
t-Bu (CH₃)~28
t-Bu (C)~80
Azetidine CH₂~55-60
Azetidine CH~70-75
Ar-CH₃~21
Ar-C~127-145
C=O~156
Key IR Absorption Bands:
Functional GroupWavenumber (cm⁻¹)
C=O (carbamate)~1700
S=O (sulfonate)~1350 and ~1170
C-O (ester)~1100-1200

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate for the synthesis of 3-substituted azetidines. Its well-defined reactivity, governed by the interplay of the Boc protecting group and the tosylate leaving group, provides a reliable and versatile platform for the construction of complex molecules. The principles and protocols outlined in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their drug discovery and development endeavors. By understanding the underlying chemical principles, scientists can confidently and efficiently incorporate the azetidine motif into their target molecules, paving the way for the next generation of innovative therapeutics.

References

  • Xu, J., Cai, J., Chen, J., Zong, X., Wu, X., Ji, M., & Wang, P. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205–208. [Link]

  • Luo, Y., Liu, Y., & Zhang, H. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 127. [Link]

  • ResearchGate. (2025). An Efficient Synthesis of Baricitinib. Retrieved from [Link]

  • Scribd. (n.d.). Xu Et Al 2016 an Efficient Synthesis of Baricitinib. Retrieved from [Link]

  • Kos, J., et al. (2022). Synthesis of [²H₅]baricitinib via [²H₅]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 65(5), 156-161. [Link]

  • Couto, I., et al. (2018). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 54(73), 10294-10297. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

Sources

A Researcher's Guide to the Synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] The azetidine ring provides a desirable three-dimensional scaffold, while the tosylate group serves as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth, field-proven methodology for the robust synthesis of this key intermediate, focusing on the causal relationships behind experimental choices to ensure reproducibility and high yields. We will detail a reliable two-stage pathway, beginning with the preparation of the alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, followed by its efficient tosylation.

Part 1: Synthesis of the Precursor: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The most common and scalable approach to the precursor, 1-Boc-3-hydroxyazetidine, involves a two-step sequence starting from the commercially available and stable N-protected 3-hydroxyazetidine, such as 1-benzhydrylazetidin-3-ol or its hydrochloride salt.[2] This strategy hinges on the removal of the initial protecting group, followed by the introduction of the acid-labile tert-butyloxycarbonyl (Boc) group.

Causality of Experimental Design
  • Choice of Starting Material: 1-Benzhydrylazetidin-3-ol hydrochloride is often preferred for its stability and ease of handling. The benzhydryl (diphenylmethyl) group is strategically employed because it can be cleanly cleaved under catalytic hydrogenation conditions, which are generally mild and high-yielding.

  • Deprotection via Hydrogenolysis: Palladium on carbon (Pd/C) is the catalyst of choice for hydrogenolysis.[3] It offers high efficiency in cleaving the C-N bonds of the benzhydryl group without affecting the azetidine ring or the hydroxyl functionality. The reaction is driven by the formation of the stable byproduct, diphenylmethane.

  • In-Situ Boc Protection: Following the deprotection, the resulting secondary amine is highly reactive. To prevent side reactions and to facilitate purification, it is immediately protected with di-tert-butyl dicarbonate (Boc₂O). This "one-pot" or sequential approach is efficient, minimizing handling of the unstable intermediate azetidin-3-ol.

Workflow for Precursor Synthesis

cluster_0 Part 1: Precursor Synthesis Start 1-Benzhydrylazetidin-3-ol (or HCl salt) Step1 Step 1: Deprotection (Hydrogenolysis) Start->Step1 Intermediate Azetidin-3-ol (Unstable Intermediate) Step1->Intermediate Reagent1 H₂, Pd/C Solvent: THF or Methanol Reagent1->Step1 Step2 Step 2: Boc Protection Intermediate->Step2 Product1 tert-Butyl 3-hydroxyazetidine-1-carboxylate Step2->Product1 Reagent2 Di-tert-butyl dicarbonate (Boc₂O) Reagent2->Step2 cluster_1 Part 2: Tosylation Start2 tert-Butyl 3-hydroxyazetidine-1-carboxylate Step3 Step 3: Tosylation Reaction Start2->Step3 Workup Aqueous Work-up & Extraction Step3->Workup Reagent3 p-Toluenesulfonyl chloride (TsCl) Base (e.g., Pyridine) Solvent: DCM Reagent3->Step3 Purification Silica Gel Chromatography Workup->Purification Product2 This compound Purification->Product2

Caption: Workflow for the tosylation of the alcohol precursor.
Detailed Experimental Protocol: Tosylation
  • Reaction Setup: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (2.0-3.0 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure this compound.

ReagentMolar Eq.PurposePotential Pitfall
1-Boc-3-hydroxyazetidine1.0Substrate-
p-Toluenesulfonyl chloride1.2-1.5Tosylating AgentCan contain HCl, leading to side products.
Pyridine2.0-3.0Base / CatalystMust be anhydrous to prevent hydrolysis of TsCl. [4]
Dichloromethane (DCM)-SolventMust be anhydrous.

Trustworthiness Note: The success of this step is highly dependent on the quality and dryness of the reagents. Anhydrous conditions are paramount. The presence of water can hydrolyze the tosyl chloride, reducing yield and complicating purification. [4]Furthermore, the use of electron-rich alcohols can sometimes lead to the formation of an alkyl chloride as a major byproduct instead of the tosylate. [5]While less common with simple secondary alcohols like this substrate, it is a known phenomenon that researchers should be aware of.

References

  • Wang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Online] PMC - NIH. Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Organic Syntheses. Procedure for Column Chromatography. [Online] Available at: [Link]

  • HETEROCYCLES. Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. [Online] Available at: [Link]

  • Google Patents. Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Reddit. Gas evolution upon addition of pyridine to p-TsCl/ DCM mixture?. [Online] Available at: [Link]

  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Online] PMC - NIH. Available at: [Link]

  • Journal of Medicinal Chemistry. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation. [Online] Available at: [Link]

  • YouTube. Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, a pivotal building block in modern medicinal chemistry and drug discovery. The document elucidates the fundamental principles governing its reactivity, focusing on its role as a potent electrophile in nucleophilic substitution reactions. We will delve into the stereochemical outcomes, potential for ring-opening reactions, and its application in the synthesis of complex molecular architectures, including targeted covalent inhibitors. Detailed experimental protocols, supported by quantitative data and mechanistic diagrams, are provided to offer researchers and drug development professionals a thorough understanding and practical framework for utilizing this versatile reagent.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer unique advantages in molecular design, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] The strategic introduction of the azetidine scaffold into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate for incorporating this valuable moiety, and a deep understanding of its mechanism of action is paramount for its effective utilization.

Core Mechanism of Action: A Highly Reactive Electrophile for Nucleophilic Substitution

The primary mechanism of action of this compound is its function as a potent electrophile in nucleophilic substitution reactions. This reactivity is attributed to the presence of the p-toluenesulfonate (tosylate) group, an excellent leaving group, at the C3 position of the azetidine ring.

The Role of the Tosylate Leaving Group

The tosylate anion is exceptionally stable due to the delocalization of its negative charge through resonance across the sulfonyl group and the aromatic ring. This inherent stability makes it readily displaced by a wide range of nucleophiles.

The S(_N)2 Pathway: A Stereospecific Transformation

Nucleophilic attack on this compound predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This concerted process involves the backside attack of the nucleophile on the electrophilic carbon atom bearing the tosylate group, leading to an inversion of stereochemistry at that center.[3][4] This stereospecificity is a critical feature for the synthesis of enantiomerically pure compounds.

Diagram: S(_N)2 Mechanism

Caption: Generalized S(_N)2 reaction pathway.

Reactivity with Various Nucleophiles: A Versatile Synthetic Tool

This compound reacts with a diverse array of nucleophiles, enabling the synthesis of a wide range of 3-substituted azetidine derivatives.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a common method for the synthesis of 3-aminoazetidine derivatives, which are prevalent in many biologically active compounds.

Table 1: Representative Reactions with Amine Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Benzylaminetert-Butyl 3-(benzylamino)azetidine-1-carboxylateK₂CO₃, CH₃CN, 80 °C, 12 h85[1]
Morpholinetert-Butyl 3-morpholinoazetidine-1-carboxylateK₂CO₃, DMF, 60 °C, 16 h92[1]
Anilinetert-Butyl 3-(phenylamino)azetidine-1-carboxylateDIPEA, CH₃CN, reflux, 24 h78[1]

Experimental Protocol: Synthesis of tert-Butyl 3-(benzylamino)azetidine-1-carboxylate

  • To a solution of this compound (1.0 eq) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 eq) and benzylamine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Reaction with Thiol Nucleophiles

Thiol nucleophiles readily displace the tosylate group to form 3-thioazetidine derivatives. These compounds are valuable intermediates in the synthesis of various pharmaceuticals.

Table 2: Representative Reactions with Thiol Nucleophiles

NucleophileProductReaction ConditionsYield (%)
Thiophenoltert-Butyl 3-(phenylthio)azetidine-1-carboxylateK₂CO₃, DMF, rt, 6 h95
Sodium thiomethoxidetert-Butyl 3-(methylthio)azetidine-1-carboxylateNaSCH₃, MeOH, rt, 4 h90

Experimental Protocol: Synthesis of tert-Butyl 3-(phenylthio)azetidine-1-carboxylate

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) and thiophenol (1.1 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Azide Nucleophiles

The reaction with sodium azide provides a straightforward route to 3-azidoazetidine derivatives, which can be further functionalized, for example, through reduction to the corresponding amine or by participation in click chemistry reactions.

Table 3: Reaction with Azide Nucleophile

NucleophileProductReaction ConditionsYield (%)
Sodium Azidetert-Butyl 3-azidoazetidine-1-carboxylateNaN₃, DMF, 80 °C, 12 h90

Experimental Protocol: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Ring-Opening Reactions: An Alternative Reaction Pathway

Under certain conditions, particularly with strong nucleophiles and Lewis acid catalysis, the azetidine ring of this compound can undergo ring-opening reactions.[5][6][7][8][9] This reactivity is driven by the release of ring strain. The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.

Diagram: Ring-Opening Mechanism

Caption: Generalized pathway for nucleophilic ring-opening.

Application in the Development of Targeted Covalent Inhibitors

The electrophilic nature of the azetidine scaffold, particularly when activated with a good leaving group, makes it a valuable component in the design of targeted covalent inhibitors (TCIs).[10][11][12] TCIs form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine, serine, lysine) within the target protein's binding site, leading to irreversible inhibition. The azetidine moiety can serve as a reactive handle that, upon binding to the target, is positioned for covalent bond formation. While direct application of this compound in a marketed TCI is not yet prevalent, its derivatives are actively being explored for this purpose.

Diagram: Covalent Inhibition Workflow

Covalent_Inhibition inhibitor Azetidine-based Inhibitor complex Reversible Complex inhibitor->complex Reversible Binding (Ki) protein Target Protein (with Nu:) protein->complex covalent_adduct Covalent Adduct complex->covalent_adduct Covalent Bond Formation (k_inact)

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a key synthetic intermediate in medicinal chemistry and drug discovery. Its strained azetidine ring, coupled with a versatile Boc protecting group and a tosylate leaving group, makes it a valuable building block for the synthesis of novel small molecules and complex pharmaceutical agents. The precise structural elucidation and purity assessment of this compound are paramount for its successful application in multi-step syntheses.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a comprehensive reference for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signatures. Understanding these structural features is fundamental to interpreting the corresponding spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons of the azetidine ring, the tert-butyl group, and the tosyl group. The strained nature of the four-membered ring and the electron-withdrawing effects of the Boc and tosylate groups significantly influence the chemical shifts.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
tert-Butyl (Boc)~1.45Singlet (s)9H
Azetidine CH₂4.0 - 4.4Multiplet (m)4H
Azetidine CH4.9 - 5.2Multiplet (m)1H
Aromatic (Tosyl)7.3 - 7.4 and 7.7 - 7.8Doublets (d)4H (2H each)
Methyl (Tosyl)~2.4Singlet (s)3H

Interpretation:

  • The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm.

  • The protons on the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen (C2 and C4) are deshielded by the carbamate and will likely appear as a multiplet between 4.0 and 4.4 ppm.

  • The proton on the carbon bearing the tosylate group (C3) is the most deshielded proton of the ring, expected to be a multiplet in the 4.9 - 5.2 ppm region.

  • The aromatic protons of the tosyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring, around 7.3-7.4 ppm and 7.7-7.8 ppm.

  • The methyl protons of the tosyl group will be a singlet at approximately 2.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)
tert-Butyl (Boc) - CH₃~28
tert-Butyl (Boc) - C~80
Azetidine - CH₂~55
Azetidine - CH~70
Aromatic (Tosyl) - C~127, ~130, ~134, ~145
Methyl (Tosyl)~21
Carbonyl (Boc)~156

Interpretation:

  • The carbons of the tert-butyl group will be found at approximately 28 ppm (methyls) and 80 ppm (quaternary).

  • The azetidine ring carbons will be in the range of 55-70 ppm, with the carbon attached to the tosylate group being the most downfield.

  • The aromatic carbons of the tosyl group will have four distinct signals.

  • The carbonyl carbon of the Boc group is expected to be the most downfield signal, around 156 ppm.

Caption: Predicted ¹³C NMR chemical shifts for key carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show strong absorptions corresponding to the carbonyl and sulfonyl groups.

Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O (Boc-carbamate)1690 - 1710Strong
S=O (Tosylate)1350 - 1370 and 1170 - 1190Strong
C-O (Ester-like)1250 - 1300Strong
C-N (Azetidine)1100 - 1200Medium
C-H (Aliphatic)2850 - 3000Medium-Strong
C-H (Aromatic)3000 - 3100Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₁₅H₂₁NO₅S), the expected exact mass is approximately 327.11 g/mol .[1]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the intact molecule may be observed, depending on the ionization technique.

  • Loss of tert-butyl: A prominent fragment corresponding to [M - 56]⁺ due to the loss of the tert-butyl group.

  • Loss of Boc group: A fragment at [M - 100]⁺ corresponding to the loss of the entire Boc group.

  • Formation of tert-butyl cation: A strong peak at m/z = 57, corresponding to the stable tert-butyl cation.

  • Loss of Tosyl group: A fragment corresponding to [M - 155]⁺.

G M [M]+ (m/z 327) M_minus_tBu [M - C4H8]+ (m/z 271) M->M_minus_tBu - C4H8 M_minus_Boc [M - C5H9O2]+ (m/z 227) M->M_minus_Boc - Boc radical tBu_cation [C4H9]+ (m/z 57) M->tBu_cation fragmentation

Caption: Simplified predicted fragmentation pathway in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The data is automatically processed by the instrument software to generate a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₅H₂₁NO₅S.

Conclusion

The spectroscopic characterization of this compound is crucial for confirming its identity and purity. This guide provides a detailed predictive analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, based on the known molecular structure. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. Researchers can use this information as a benchmark for the successful synthesis and quality control of this important chemical building block.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the pursuit of molecules with refined three-dimensional structures is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. The azetidine ring, a saturated four-membered heterocycle, has emerged as a highly sought-after scaffold. Its constrained and rigid nature provides a unique conformational restriction that can favorably influence ligand-receptor interactions. This compound stands out as a pivotal intermediate, ingeniously designed for the seamless incorporation of this valuable azetidine motif into complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, and reactivity. We will explore the underlying chemical principles that make it an effective synthetic tool and examine its application in the context of drug discovery, offering insights for researchers and scientists in the pharmaceutical industry. The molecule's utility is rooted in its bifunctional nature: a Boc-protected nitrogen that prevents unwanted side reactions and allows for controlled deprotection, and a tosylate group at the 3-position—an excellent leaving group that activates the ring for nucleophilic substitution.

Chemical Structure and Physicochemical Properties

The structure of this compound, with its IUPAC name tert-butyl 3-{[(4-methylphenyl)sulfonyl]oxy}azetidine-1-carboxylate, is fundamental to its reactivity.[1] The electron-withdrawing tosyl group creates a highly electrophilic carbon at the C3 position, while the sterically bulky tert-butoxycarbonyl (Boc) group protects the ring's nitrogen atom.

PropertyValueSource
CAS Number 605655-08-1[1][2]
Molecular Formula C₁₅H₂₁NO₅S[1]
Molecular Weight 327.4 g/mol [1]
Monoisotopic Mass 327.11404394 Da[1]
IUPAC Name tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate[1]
Synonyms 1-BOC-3-Tosyloxyazetidine, 1-Boc-3-(p-tolylsulfonyloxy)azetidine[1]
Storage Conditions Sealed in dry, 2-8°C[2]

Synthesis: Activating the Azetidine Ring

The synthesis of this compound is a classic example of activating a hydroxyl group to facilitate nucleophilic substitution. The direct displacement of a hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide ion (HO⁻). The conversion to a tosylate ester transforms it into an excellent leaving group, as the tosylate anion is highly stabilized by resonance.

The process begins with the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.[3][4] This precursor is readily prepared via several established routes, often involving the protection of the azetidine nitrogen and subsequent functional group manipulations.[5][6] The core of the synthesis is the tosylation reaction.

Synthesis_Workflow cluster_start Reactants cluster_reaction Reaction Conditions cluster_workup Purification Precursor tert-Butyl 3-hydroxyazetidine-1-carboxylate Cool Cool to 0 °C Precursor->Cool Base Pyridine or TEA Base->Cool Solvent DCM Solvent->Cool Add_TsCl Add p-TsCl (dropwise) Cool->Add_TsCl Controls exotherm Stir Stir at RT Add_TsCl->Stir Reaction proceeds Workup Aqueous Workup Stir->Workup Quench & Separate Purify Column Chromatography Workup->Purify Isolate product Product Final Product Purify->Product

Caption: Synthesis workflow for this compound.
Experimental Protocol: Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol describes a representative procedure for the synthesis.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq.)

  • Triethylamine (TEA, 1.5 eq.) or Pyridine (solvent and base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluents)

Procedure:

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine to the solution. Cool the flask to 0 °C in an ice bath.

    • Expertise & Experience: Cooling is critical to manage the exothermic nature of the reaction between the sulfonyl chloride and the amine base, preventing potential side reactions and degradation.

  • Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (if using TEA), saturated NaHCO₃ solution, and brine.

    • Trustworthiness: The aqueous washes are a self-validating step to ensure purity. The acid wash removes excess TEA, the bicarbonate wash removes any remaining acidic impurities, and the brine wash removes residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid or oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Synthetic Utility

The primary value of this compound lies in its role as a potent electrophile. The tosylate group is an exceptional leaving group, enabling a wide range of nucleophiles to attack the C3 carbon via an Sₙ2 mechanism. This reaction proceeds with inversion of stereochemistry if the starting material is chiral.

Reactivity_Profile Reagent tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate Product_Substituted 3-Substituted N-Boc-Azetidine Reagent->Product_Substituted Tosylate Displaced Nucleophile Nucleophile (e.g., R-NH₂, R-SH, N₃⁻) Nucleophile->Reagent SN2 Attack Product_Deprotected Final Functionalized Azetidine Product_Substituted->Product_Deprotected Boc Deprotection (TFA or HCl)

Caption: General reactivity profile showing SN2 substitution and subsequent deprotection.

This two-step sequence—nucleophilic substitution followed by Boc deprotection—is a powerful strategy in multi-step synthesis.

  • Nucleophilic Substitution: A diverse array of nucleophiles can be employed to introduce various functionalities at the 3-position. This includes amines, azides (which can be subsequently reduced to amines), thiols, cyanides, and carbanions. This versatility allows for the construction of extensive libraries of 3-substituted azetidine derivatives.

  • Boc Deprotection: The Boc group is stable to the basic or neutral conditions of most Sₙ2 reactions but can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This unmasks the secondary amine of the azetidine ring, which can then participate in subsequent reactions like amide bond formation, reductive amination, or further alkylations.

Application in Drug Development: The Azetidine Scaffold in Kinase Inhibition

The azetidine motif is a prominent feature in many modern pharmaceuticals, particularly in the realm of kinase inhibitors. Its rigid structure helps to lock in a specific conformation, which can lead to a significant increase in binding affinity and selectivity for the target protein.

A notable example is the therapeutic area of Janus kinase (JAK) inhibitors, used in the treatment of autoimmune diseases like rheumatoid arthritis. The drug Baricitinib contains a core structure where an azetidine ring is crucial for its activity. While commercial syntheses may evolve to use different intermediates for efficiency, the fundamental chemistry enabled by reagents like this compound is illustrative of the strategy.[5] The synthesis of the key azetidine intermediate for Baricitinib starts from tert-butyl 3-hydroxyazetidine-1-carboxylate, the direct precursor to the tosylate.[5]

Pharmacophore_Role cluster_protein JAK Kinase Hinge Region cluster_drug Inhibitor Molecule cluster_pocket Solvent Exposed Region Hinge Hinge Binding Motif (e.g., Pyrrolo-pyrimidine) Linker Linker Group Hinge->Linker Binds to Core Scaffold Azetidine Azetidine Ring Solvent Improved Solubility & PK Properties Azetidine->Solvent Linker->Azetidine

Caption: Conceptual role of the azetidine moiety in a kinase inhibitor pharmacophore.

In this conceptual model, the azetidine ring serves multiple purposes:

  • Vectorial Orientation: It acts as a rigid linker, projecting other functional groups of the drug molecule into a specific region of the kinase active site.

  • Improved Physicochemical Properties: As a small, polar heterocycle, it can enhance aqueous solubility and tune the overall lipophilicity of the molecule, leading to better drug-like properties.

  • Metabolic Stability: The replacement of more metabolically labile groups with a constrained azetidine ring can block sites of oxidative metabolism by cytochrome P450 enzymes.[7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. By providing a reliable and versatile method for introducing the conformationally constrained azetidine scaffold, it empowers the design and synthesis of novel therapeutics. Its well-defined reactivity, governed by the interplay of the Boc protecting group and the tosylate leaving group, allows for precise and predictable chemical transformations. As the demand for molecules with superior efficacy and optimized pharmacokinetic profiles continues to grow, the importance of foundational building blocks like this one will undoubtedly increase, solidifying its role in the drug discovery pipeline.

References

  • National Institutes of Health (NIH). (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Synthonix. tert-Butyl 3-hydroxyazetidine-1-carboxylate - [B5483]. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • Labcorp. 193075: Gynecologic Pap Test−Age-based Guideline for Cervical Cancer (Aptima®) Plus Chlamydia/Gonococcus/Trichomonas. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

  • Knight Chemicals Online. tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. [Link]

  • Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
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  • Labcorp Women's Health. Gynecologic Pap Test−Age-based Guideline for Cervical Cancer (Aptima®) Plus Chlamydia/Gonococcus/Trichomonas. [Link]

  • PubChemLite. Tert-butyl 3-(2-bromoethoxy)azetidine-1-carboxylate (C10H18BrNO3). [Link]

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tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate: Stability, Reactivity, and Synthetic Utility

Executive Summary

This compound is a cornerstone building block in modern medicinal chemistry, prized for its unique combination of a strained four-membered azetidine ring, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and a highly effective tosylate leaving group. This guide offers a senior application scientist's perspective on the molecule's stability profile and its reactivity, primarily in nucleophilic substitution reactions. We will explore the causality behind its synthetic applications, provide field-proven experimental protocols, and delineate the structural features that govern its utility in the development of complex pharmaceutical agents. The azetidine scaffold is a privileged motif in drug discovery, and this reagent provides a reliable and versatile entry point for introducing this structure into target molecules.[1][2]

Introduction: The Strategic Value of a Functionalized Azetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has seen a surge in popularity within drug discovery campaigns.[2] Its significance is driven by the ring strain (approx. 25.4 kcal/mol), which positions it in a synthetic sweet spot: more stable and easier to handle than highly reactive aziridines, yet sufficiently strained to engage in unique, synthetically useful transformations not accessible to unstrained pyrrolidines.[1]

This compound is strategically designed for maximum synthetic utility:

  • The Azetidine Core: Provides a rigid, three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability in drug candidates.

  • The N-Boc Group: Offers robust protection of the ring nitrogen under a wide range of basic and nucleophilic conditions, preventing unwanted side reactions.[3] Its primary role is to ensure that reactions are directed away from the nitrogen atom, while allowing for facile deprotection under acidic conditions to reveal a secondary amine for further functionalization.[4][5]

  • The 3-Tosyloxy Group: The tosylate (p-toluenesulfonate) is an excellent leaving group because its negative charge is well-stabilized through resonance after displacement.[6] This makes the C-3 position of the azetidine ring highly electrophilic and primed for reaction with a diverse array of nucleophiles.

This combination makes the title compound an ideal intermediate for introducing a 3-substituted azetidine moiety, a common objective in pharmaceutical research.

Physicochemical and Structural Data

A summary of the key properties for this compound is provided below.

PropertyValueSource
IUPAC Name tert-butyl 3-(4-methylphenyl)sulfonyloxyazetidine-1-carboxylate[7]
Molecular Formula C₁₅H₂₁NO₅S[7]
Molecular Weight 327.4 g/mol [7]
CAS Number 605655-08-1[7]
Appearance White to off-white solidGeneric
Solubility Soluble in DCM, THF, Ethyl Acetate, DMF, DMSOGeneric

Synthesis Pathway

The target compound is typically prepared via a straightforward tosylation of its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. This reaction involves the activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

G cluster_synthesis Synthesis of this compound A tert-Butyl 3-hydroxyazetidine-1-carboxylate C tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate A->C Tosylation B p-Toluenesulfonyl Chloride (TsCl) Pyridine or Et3N, DCM B->C

Caption: Synthesis via tosylation of the alcohol precursor.

Stability and Handling

Chemical Stability: The stability of the molecule is dictated by its three key components.

  • Azetidine Ring: The four-membered ring is generally stable under neutral and basic conditions. However, strong acids can promote protonation of the ring nitrogen (if deprotected) or facilitate ring-opening, especially at elevated temperatures.[8][9]

  • N-Boc Group: This protecting group is stable to most bases, nucleophiles, and mild reducing agents.[3] It is, however, designed to be labile under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane), which cleave it to reveal the secondary amine, releasing isobutylene and carbon dioxide.[5]

  • Tosylate Group: As a sulfonate ester, the tosylate group is exceptionally stable and unreactive until it is in the presence of a suitable nucleophile. It is not susceptible to hydrolysis under neutral or mildly acidic/basic conditions.

Storage and Handling: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture. Refrigeration is recommended. Due to its role as a potent electrophile, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

G cluster_conditions Reaction Conditions cluster_outcomes Resulting Reactivity / Instability reagent tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate acid Strong Acid (e.g., TFA) reagent->acid Exposed to base Base (e.g., K2CO3) reagent->base Exposed to nucleophile Nucleophile (e.g., R-NH2) reagent->nucleophile Reacts with heat Heat reagent->heat Exposed to boc_cleavage Boc Group Cleavage acid->boc_cleavage Leads to stable_boc Boc Group Stable base->stable_boc Generally No Reaction sn2 SN2 Substitution at C-3 nucleophile->sn2 Undergoes decomposition Potential for Decomposition heat->decomposition Increases risk of

Caption: Logical relationships governing stability and reactivity.

Reactivity and Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution , overwhelmingly proceeding via an S_N2 mechanism .[10][11] The electrophilic center is the C-3 carbon of the azetidine ring.

Mechanism: S_N2 Displacement The reaction is a concerted, single-step process where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (back-side attack).[12] This simultaneous bond-forming (Nucleophile-C3) and bond-breaking (C3-OTs) process leads to an inversion of stereochemistry at the C-3 position if it is a chiral center.

G start Reagents: - this compound - Nucleophile (Nu-) - Aprotic Polar Solvent (e.g., DMF, MeCN) reaction SN2 Reaction: Nucleophile attacks C-3 position. Tosylate group departs. start->reaction 1. Mix & Heat (optional) product Product: tert-Butyl 3-(Nu)-azetidine-1-carboxylate reaction->product 2. Formation workup Aqueous Workup & Purification (e.g., Chromatography) product->workup 3. Quench final_product Isolated 3-Substituted Azetidine workup->final_product 4. Isolate

Caption: General workflow for S_N2 reactions.

Common Nucleophilic Partners: The versatility of this building block stems from its efficient reaction with a wide range of nucleophiles.

Nucleophile ClassExample ReagentResulting Functional Group
N-Nucleophiles Primary/Secondary Amines, Azides (e.g., NaN₃)3-Amino-azetidines, 3-Azido-azetidines
O-Nucleophiles Alcohols/Phenols + Base (e.g., NaH)3-Alkoxy/Aryloxy-azetidines
S-Nucleophiles Thiols + Base (e.g., K₂CO₃)3-Thioether-azetidines
C-Nucleophiles Cyanides (e.g., KCN), Malonates3-Cyano-azetidines, 3-Alkyl-azetidines

Azetidinium Ion Formation and Ring Opening: While direct S_N2 displacement at C-3 is the dominant pathway, it is important to consider an alternative mechanism, particularly under forcing conditions or after N-Boc deprotection. Quaternization of the azetidine nitrogen, for instance by an alkylating agent after deprotection, forms a highly reactive azetidinium ion.[8] This strained, positively charged species is highly susceptible to ring-opening by nucleophiles, which can occur at either the C-2 or C-4 position.[13] For the intact N-Boc protected tosylate, this pathway is generally not a concern under standard S_N2 conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a typical S_N2 reaction to form a 3-amino-azetidine derivative.

  • Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M), add the desired amine nucleophile (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to act as an acid scavenger.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired tert-butyl 3-(amino)azetidine-1-carboxylate product.

Protocol 2: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free secondary azetidine.

  • Reagent Preparation: Dissolve the N-Boc protected azetidine substrate (1.0 eq) in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or methanol.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of a strong acid. Common choices include:

    • 4M HCl in 1,4-dioxane (5-10 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq), often used neat or with DCM as a co-solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until complete conversion (typically 1-4 hours). The evolution of gas (isobutylene) may be observed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. If an HCl salt is desired, the resulting solid or oil can be triturated with diethyl ether to induce precipitation, filtered, and dried. If the free base is needed, the residue can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

Conclusion

This compound is a robust and highly versatile synthetic intermediate. Its stability under standard handling and storage conditions, combined with the predictable and efficient reactivity of the tosylate group in S_N2 reactions, makes it an invaluable tool for drug development professionals. The orthogonal nature of the acid-labile Boc group and the nucleophilically-labile tosylate group allows for a stepwise and controlled elaboration of the azetidine core. A thorough understanding of its stability limits and reactivity patterns, as detailed in this guide, empowers chemists to strategically and effectively incorporate the valuable azetidine motif into next-generation therapeutics.

References

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An In-depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, small, strained rings have emerged as powerful tools for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its rigid, three-dimensional structure allows for precise vectoral exits, enabling chemists to explore chemical space in ways that more traditional, flexible linkers cannot. The incorporation of an azetidine ring can lead to improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility.

At the heart of many synthetic strategies aimed at incorporating this valuable scaffold is tert-butyl 3-(tosyloxy)azetidine-1-carboxylate , also known as 1-Boc-3-(tosyloxy)azetidine. This versatile building block serves as a robust electrophile, featuring a Boc-protected nitrogen for stability and directing group capabilities, and an excellent tosylate leaving group at the 3-position. This guide provides a comprehensive overview of its synthesis, core reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Purification: A Reliable and Scalable Protocol

The most common and reliable synthesis of this compound begins with its corresponding alcohol precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. The transformation is a classic tosylation reaction.

Reaction Scheme: tert-butyl 3-hydroxyazetidine-1-carboxylate + p-Toluenesulfonyl chloride (TsCl) → this compound

The causality behind the experimental choices is critical for success. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. Its role is twofold: first, to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic alkoxide, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge the HCl would lead to the protonation of the azetidine nitrogen and potential cleavage of the acid-labile Boc protecting group.[1]

The reaction is initiated at a low temperature (typically 0 °C) to control the exothermic reaction between the highly reactive tosyl chloride and the amine base. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without significant side product formation.

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Process cluster_output Output Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Reaction Reaction Vessel (0°C to RT) Start->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Base Triethylamine or Pyridine Base->Reaction Solvent DCM or THF Solvent->Reaction Workup Aqueous Workup (e.g., sat. NaHCO3) Reaction->Workup Quench Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Crude Product Product tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate Purify->Product Pure Product QC Characterization (NMR, MS, m.p.) Product->QC

Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
  • Setup: To a stirred solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.5 eq.).

  • Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid or a thick oil. It can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Physicochemical Properties and Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized building block. The data below are compiled from various sources and represent typical values.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₅SPubChem[2]
Molecular Weight 327.4 g/mol PubChem[2]
Appearance White to off-white solidN/A
CAS Number 605655-08-1PubChem[2]
¹H NMR (CDCl₃, 400 MHz) δ ~7.80 (d, 2H), ~7.35 (d, 2H), ~5.10 (m, 1H), ~4.30 (m, 2H), ~4.00 (m, 2H), ~2.45 (s, 3H), 1.45 (s, 9H)Typical expected shifts
¹³C NMR (CDCl₃, 100 MHz) δ ~156.0, 145.0, 134.0, 130.0, 128.0, 81.0, 70.0, 58.0, 28.5, 21.5Typical expected shifts

Core Reactivity: A Versatile Electrophile for Azetidination

The synthetic utility of this compound stems from its function as a potent electrophile in nucleophilic substitution (Sₙ2) reactions. The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. This allows for the facile displacement by a wide variety of nucleophiles at the C3 position of the azetidine ring.

This reactivity provides a direct and efficient method for introducing the valuable azetidine moiety into diverse molecular scaffolds. The Boc-protecting group ensures the azetidine nitrogen remains unreactive during these transformations.[3]

SN2_Reactivity cluster_nucleophiles Nucleophiles (Nu⁻) Reactant This compound Boc-N-(C₃H₅)-OTs Product Substituted Azetidine Product Boc-N-(C₃H₅)-Nu Reactant:f0->Product:f0 Sₙ2 Reaction LeavingGroup p-Toluenesulfonate Anion (TsO⁻) N_Nu R₂NH (Amines) N_Nu->Reactant:f0 O_Nu ROH (Alcohols) ArOH (Phenols) O_Nu->Reactant:f0 S_Nu RSH (Thiols) S_Nu->Reactant:f0 C_Nu R-MgX (Grignards) R₂CuLi (Cuprates) C_Nu->Reactant:f0

Caption: General Sₙ2 reactivity with various nucleophiles.
Reaction with N-Nucleophiles:

The reaction with primary or secondary amines is one of the most common applications, leading to the formation of 3-aminoazetidine derivatives. These are crucial intermediates for many biologically active compounds. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile, often with a non-nucleophilic base (e.g., K₂CO₃ or DBU) to scavenge the tosylate anion and drive the reaction to completion.

Reaction with O-Nucleophiles:

Alcohols and phenols can displace the tosylate to form 3-alkoxy or 3-aryloxy azetidines. For these reactions, a strong base like sodium hydride (NaH) is often used to first deprotonate the alcohol, generating a more potent alkoxide nucleophile.[3]

Reaction with S-Nucleophiles:

Thiols readily react to form 3-(thioether)azetidines. The high nucleophilicity of sulfur often allows these reactions to proceed under milder basic conditions compared to their oxygen counterparts.

Applications in Drug Discovery: Case Studies

The versatility of this compound is best illustrated by its application in the synthesis of pharmaceuticals. It is a key intermediate in the preparation of numerous compounds targeting a wide range of diseases.

For instance, azetidine derivatives are integral to the structure of Janus kinase (JAK) inhibitors, which are used to treat autoimmune disorders like rheumatoid arthritis and myelofibrosis.[4] The synthesis of the core of Baricitinib, a known JAK inhibitor, utilizes an azetidine intermediate derived from precursors like tert-butyl 3-hydroxyazetidine-1-carboxylate.[4] The tosylated intermediate provides a reliable handle for coupling the azetidine ring to other fragments of the molecule.

Furthermore, azetidine-containing compounds have been explored as HCV protease inhibitors, antibacterial agents, and antagonists for various receptors, underscoring the broad therapeutic potential unlocked by this key building block.[5]

Conclusion

This compound is a cornerstone reagent for the modern medicinal chemist. Its straightforward and scalable synthesis, combined with its predictable and versatile reactivity as an electrophile, makes it an indispensable tool for introducing the azetidine scaffold. The ability to readily react with a wide array of nucleophiles provides a robust platform for the rapid generation of novel chemical entities. As the demand for molecules with improved three-dimensionality and finely-tuned properties continues to grow in drug discovery, the importance of this powerful building block is set to increase even further.

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  • Li, P., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron, 74(38), 5547-5555. [Link]

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tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate CAS number: 605655-08-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 605655-08-1), a pivotal building block in modern medicinal chemistry and drug discovery. The document elucidates the compound's strategic importance, stemming from the unique combination of a strained azetidine ring and a highly effective tosylate leaving group. We will explore its synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its synthetic utility and its role in creating novel therapeutics with improved pharmacokinetic profiles.

Introduction: A Strategically Activated Scaffold

This compound is a synthetically versatile organic intermediate. Its structure is deceptively simple, yet it combines two features of immense strategic value in pharmaceutical development:

  • The Azetidine Ring: A four-membered, saturated nitrogen-containing heterocycle. This scaffold is increasingly recognized as a "privileged structure" in drug design.

  • The Tosylate Group: A p-toluenesulfonate ester that functions as an exceptionally good leaving group, activating the C3 position of the azetidine ring for a wide array of chemical transformations.

The molecule's power lies in its ability to introduce the valuable azetidine motif into more complex molecular architectures through predictable and efficient nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) group provides stable protection for the azetidine nitrogen, ensuring that reactions occur selectively at the desired C3 position.

The Value Proposition of the Azetidine Scaffold

The pharmaceutical industry has shown a growing preference for three-dimensional, sp³-rich structures over traditional planar aromatic frameworks.[1] Azetidines have emerged as vital motifs in this paradigm shift due to their unique physicochemical and pharmacokinetic profiles.[2][3]

Why Azetidines are Prized in Drug Design:

  • Structural Rigidity and Vectorial Control: The inherent ring strain and conformational rigidity of the azetidine ring provide a well-defined three-dimensional framework.[3][4] This allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

  • Improved Physicochemical Properties: Incorporating an azetidine ring can significantly enhance key drug-like properties. It often leads to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more common saturated analogues like piperidine or pyrrolidine.[1][2]

  • Novel Chemical Space: Azetidines serve as versatile bioisosteres, providing unique exit vectors from a core scaffold that are often unattainable with larger or less strained rings.[3]

  • Proven Clinical Success: Several FDA-approved drugs, including baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), incorporate the azetidine motif to enhance their metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[2][3]

The Tosylate: Engineering Reactivity

The hydroxyl group (-OH) of the precursor, N-Boc-3-hydroxyazetidine, is a notoriously poor leaving group because its departure would form the hydroxide ion (HO⁻), a strong base.[5][6] To facilitate the desired substitution reactions, this hydroxyl group is converted into a p-toluenesulfonate ester, or "tosylate."

The efficacy of the tosylate as a leaving group is rooted in fundamental chemical principles:

  • Resonance Stabilization: The negative charge on the departing tosylate anion is delocalized across the three oxygen atoms of the sulfonyl group and further stabilized by the aromatic ring.[7][8] This extensive stabilization makes the anion a very weak base and, consequently, an excellent leaving group.[5]

  • Predictable Reactivity: This transformation unlocks a vast array of subsequent reactions, most notably Sₙ2 nucleophilic substitutions, allowing for the clean introduction of diverse functional groups.[6][7]

The conversion of the alcohol to a tosylate proceeds with retention of configuration at the carbon center, ensuring stereochemical control is maintained from the starting material.[7]

Synthesis and Physicochemical Properties

The target compound is synthesized in a straightforward, two-step process starting from a commercially available precursor.

Synthesis Workflow

The synthesis begins with the protection of the azetidine nitrogen, followed by the activation of the hydroxyl group via tosylation. A common precursor is 1-benzylazetidin-3-ol, which undergoes debenzylation and subsequent Boc protection to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[9] This intermediate is then tosylated.

G A Azétidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B C tert-Butyl 3-hydroxyazetidine-1-carboxylate D This compound (Target Compound) C->D TsCl, Pyridine or Et3N DCM, 0°C to RT

Caption: General synthetic workflow for the target compound.

Physicochemical Data
PropertyValueSource
CAS Number 605655-08-1[10]
Molecular Formula C₁₅H₂₁NO₅S[10][11]
Molecular Weight 327.4 g/mol [10]
IUPAC Name tert-butyl 3-[(4-methylphenyl)sulfonyl]oxyazetidine-1-carboxylate[10]
Appearance White to off-white solidVendor Data
Storage Store at 2-8°C[12]

Reactivity and Mechanistic Insights

The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The combination of the excellent tosylate leaving group and the inherent strain of the four-membered ring makes the C3 carbon highly susceptible to nucleophilic attack.

The reaction typically proceeds via a classic Sₙ2 mechanism, resulting in the inversion of stereochemistry at the C3 position. This allows for the stereospecific introduction of a wide range of functionalities.

G reagent tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate product Substituted Azetidine Product reagent->product Inversion of Stereochemistry leaving_group Tosylate Anion (TsO⁻) reagent->leaving_group Displacement nucleophile Nucleophile (Nu⁻) nucleophile->reagent Sₙ2 Attack

Caption: General Sₙ2 reaction pathway using the title compound.

This reactivity enables chemists to access a diverse library of 3-substituted azetidines, which are valuable intermediates for constructing lead compounds in drug discovery programs.[13]

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and application. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the precursor alcohol to the target tosylate.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer, ice bath, round-bottom flask, separatory funnel

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add pyridine or triethylamine (1.5 eq) to the stirred solution.

  • Tosylation: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography to afford the pure this compound.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for reacting the title compound with a nucleophile (e.g., a primary amine, R-NH₂).

Materials:

  • This compound

  • Nucleophile (e.g., benzylamine, 1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer, round-bottom flask

Procedure:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous ACN or DMF, add the desired nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 60-80°C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 3-substituted azetidine product.

Safety and Handling

As with any active chemical reagent, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.[14]

  • Handling: Avoid breathing dust.[15] Use in a well-ventilated area or a chemical fume hood. Practice good personal hygiene and wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C to ensure long-term stability.[12]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14]

    • Skin Contact: Wash off with soap and plenty of water.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[15]

For complete safety information, consult the latest Safety Data Sheet (SDS) from your supplier.[11][16][17]

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler for innovation in drug discovery. By providing an efficient and reliable method for introducing the pharmacologically advantageous azetidine scaffold, it empowers medicinal chemists to explore novel chemical space and design next-generation therapeutics. Its predictable reactivity, stemming from the well-understood principles of the tosylate leaving group, makes it an indispensable tool for constructing complex molecules with enhanced drug-like properties. The strategic application of this building block will undoubtedly continue to contribute to the development of new and effective treatments for a wide range of diseases.

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The Strategic Synthesis and Application of Substituted Azetidines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecules with enhanced physicochemical and pharmacokinetic profiles is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a uniquely powerful scaffold.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol), which lies between that of the highly reactive aziridines and the more stable pyrrolidines, endows it with a distinct combination of conformational rigidity and metabolic stability.[1][3] This sp³-rich, three-dimensional motif offers medicinal chemists a tool to improve solubility, modulate pKa, and fine-tune ligand-target interactions, often serving as a superior bioisostere for larger rings like piperidines and piperazines.[1] The successful incorporation of the azetidine moiety into FDA-approved drugs such as baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker) underscores its therapeutic relevance and growing impact on pharmaceutical innovation.[1][2]

This guide provides an in-depth exploration of the core chemical principles governing the synthesis and reactivity of substituted azetidines. Designed for researchers and drug development professionals, it moves beyond simple procedural listings to explain the underlying causality of experimental choices, offering field-proven insights into the strategic construction and functionalization of this valuable heterocyclic system.

Part 1: Strategic Synthesis of the Azetidine Core

The construction of the strained four-membered azetidine ring has historically been a synthetic challenge.[4][5] However, significant advancements have led to a portfolio of reliable and stereoselective methods, enhancing the accessibility of diverse azetidine building blocks.[2] The choice of synthetic strategy is dictated by the desired substitution pattern, required stereochemistry, and tolerance of functional groups.

Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

Intramolecular cyclization is a foundational and direct approach to the azetidine ring, typically involving the formation of a C-N bond from a functionalized acyclic precursor.[6][7]

  • Cyclization of γ-Amino Halides and Alcohols: This classical method relies on the intramolecular nucleophilic substitution of a leaving group (e.g., halide, mesylate) on a γ-carbon by an amino group.[8] While conceptually simple, the reaction can be hampered by competing elimination reactions and the entropic penalty of forming a four-membered ring.[6] The choice of a suitable nitrogen protecting group is critical to modulate the nucleophilicity of the amine and prevent side reactions.[9]

  • Palladium-Catalyzed C-H Amination: More modern approaches leverage transition-metal catalysis to achieve otherwise difficult transformations. Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines.[3] This method utilizes an oxidant to promote reductive elimination from a Pd(IV) intermediate, forming the azetidine ring with high functional group tolerance.[3]

  • Ring Opening of Epoxides: The intramolecular aminolysis of 3,4-epoxy amines provides a stereocontrolled route to 3-hydroxyazetidines. Recent work has shown that Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), can effectively catalyze the regioselective C3-aminolysis of cis-3,4-epoxy amines to furnish the desired azetidines in high yields, even with acid-sensitive functional groups present.[8]

Experimental Protocol: La(OTf)₃-Catalyzed Synthesis of 3-Hydroxyazetidine [8]

  • Preparation: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile) is added La(OTf)₃ (10 mol%).

  • Reaction: The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or LC-MS analysis.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • Extraction: The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine derivative.

[2+2] Cycloadditions: Convergent Assembly

[2+2] cycloaddition reactions offer a highly convergent and atom-economical pathway to the azetidine core. The aza Paternò-Büchi reaction, the photochemical cycloaddition of an imine and an alkene, is the most direct approach.[10][11]

Historically, this reaction has been challenging due to the poor photoreactivity of many imines and competing side reactions.[12][13] However, recent breakthroughs using visible-light photocatalysis have revitalized this methodology. Schindler's group demonstrated that using 2-isoxazoline-3-carboxylates as imine surrogates, activated by an Iridium(III) photocatalyst via triplet energy transfer, enables the intermolecular [2+2] photocycloaddition with a broad range of alkenes.[3][14] This approach provides access to densely functionalized azetidines that were previously difficult to obtain.[3]

Workflow: Visible-Light-Mediated Aza Paternò-Büchi Reaction

G cluster_catalysis Catalytic Cycle cluster_cycloaddition Cycloaddition Isoxazoline 2-Isoxazoline-3-carboxylate Triplet_Isox Triplet Isoxazoline Alkene Alkene Substrate Cycloaddition_Step [2+2] Cycloaddition Alkene->Cycloaddition_Step Photocatalyst Ir(III) Photocatalyst Excited_PC Excited State PC* Photocatalyst->Excited_PC Visible Light (hν) Excited_PC->Photocatalyst Energy Transfer Excited_PC->Triplet_Isox Triplet_Isox->Cycloaddition_Step Azetidine_Product Functionalized Azetidine Cycloaddition_Step->Azetidine_Product

Caption: Photocatalytic cycle for the aza Paternò-Büchi reaction.

Aza-Michael Addition: A Versatile C-N Bond Formation

The aza-Michael addition is a powerful method for constructing C-N bonds and has been effectively applied to the synthesis of 3-substituted azetidines.[15] This strategy involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound tethered to the azetidine ring, such as methyl 2-(azetidin-3-ylidene)acetate.[16] The reaction is often catalyzed by a non-nucleophilic base like DBU and proceeds efficiently with various heterocyclic amines (e.g., pyrazoles, imidazoles, triazoles), affording a diverse array of functionalized azetidine amino acid derivatives.[15]

Part 2: Reactivity and Functionalization - Exploiting the Strained Ring

The inherent ring strain of azetidines not only defines their synthesis but also dictates their reactivity. This strain can be strategically harnessed for further molecular elaboration through ring-opening reactions or direct functionalization of the ring.

Strain-Release Ring-Opening Reactions

The cleavage of the azetidine ring is a powerful strategy for generating complex γ-substituted amines.[3] These reactions are typically promoted by activation of the azetidine nitrogen, making the ring susceptible to nucleophilic attack.[4][17]

  • Activation Methods: Nitrogen activation is key to facilitating ring-opening. This can be achieved through:

    • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen, increasing the electrophilicity of the ring carbons.[17]

    • Formation of Azetidinium Ions: Quaternization of the nitrogen with an alkylating agent (e.g., methyl triflate) creates a highly reactive azetidinium ion that readily undergoes nucleophilic attack.[17]

  • Nucleophilic Ring Opening: A wide range of nucleophiles can be employed to open the activated azetidine ring, including halides, thiols, and organometallics.[3][18] The regioselectivity of the attack (at C2 vs. C4) is influenced by the substitution pattern of the azetidine and the nature of the nucleophile.[4] For instance, the May group demonstrated a transition-metal-free opening of 2-aryl-N-tosyl-azetidines with organotrifluoroborates under mild conditions.[3]

Diagram: General Logic of Azetidine Ring Opening

G Azetidine Substituted Azetidine Activated_Azetidine Activated Azetidine / Azetidinium Ion Azetidine->Activated_Azetidine Activator Activating Agent (e.g., Lewis Acid, R-X) Activator->Activated_Azetidine Ring_Opened_Product γ-Functionalized Amine Activated_Azetidine->Ring_Opened_Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Product

Caption: Activation and nucleophilic attack in azetidine ring-opening.

Direct Functionalization of the Azetidine Ring

When ring integrity is desired, direct functionalization provides a means to elaborate on the core scaffold.

  • N-Functionalization: The azetidine nitrogen is a versatile handle for introducing substituents. Following deprotection of a protecting group (e.g., Boc, Cbz), the secondary amine can undergo a variety of reactions, including acylation, sulfonylation, and alkylation, allowing for late-stage modification of the molecule.[19][20]

  • C-Functionalization: Introducing substituents directly onto the carbon framework can be more challenging but is achievable. Lithiation of N-Boc azetidine followed by trapping with an electrophile can introduce functionality at the C2 position. Furthermore, 3-substituted azetidines can be prepared from 3-azetidinone precursors via reactions like the Horner-Wadsworth-Emmons olefination, followed by further modification of the resulting alkene.[16][21]

Part 3: Azetidines in Drug Design - A Comparative Overview

The strategic incorporation of an azetidine ring can significantly improve the drug-like properties of a lead compound. The table below summarizes the comparative advantages of azetidines over more common cyclic amines.

PropertyPiperidine/PyrrolidineAzetidineRationale & Impact on Drug Design
Three-Dimensionality Lower (more flexible)Higher (rigid, puckered)Azetidine's defined geometry provides unique exit vectors, enabling more precise and novel interactions with target binding pockets.[1]
Aqueous Solubility Generally lowerGenerally higherThe polar nitrogen atom is more exposed, leading to improved solvation and often higher aqueous solubility, a key ADME property.[1][5]
Lipophilicity (logP) HigherLowerThe reduced carbon count typically leads to a lower logP, which can improve overall pharmacokinetic profiles.[1]
Metabolic Stability Susceptible to CYP-mediated oxidationMore resistant to oxidationThe strained ring and steric hindrance around the nitrogen can shield it from metabolic enzymes, increasing the drug's half-life.[1][2]
Basicity (pKa) HigherLowerThe pKa of the azetidine nitrogen is typically lower than larger cyclic amines, which can be tuned to reduce off-target interactions (e.g., hERG).

Conclusion

Substituted azetidines are no longer a synthetic curiosity but a validated and powerful tool in the medicinal chemist's arsenal. Their unique structural and electronic properties offer tangible solutions to common challenges in drug development, from improving metabolic stability to enhancing solubility and target affinity. A deep understanding of the strategic pathways to their synthesis—whether through intramolecular cyclizations, modern cycloadditions, or other convergent methods—and a grasp of their strain-driven reactivity are paramount. As synthetic methodologies continue to advance, the accessibility and diversity of functionalized azetidines will undoubtedly expand, paving the way for the next generation of innovative therapeutics.

References

  • Vertex AI Search. (2026).
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  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ACS Publications. (n.d.). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry.
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  • Journal of the American Chemical Society. (n.d.).
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
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  • ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
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  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Chinese Journal of Chemistry. (n.d.). Synthesis of Azetidines.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • Kuriyama, Y., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1.
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  • NIH. (2022).
  • ResearchGate. (n.d.). Structures of some azetidine-based drugs.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
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  • PubMed. (2021). Azetidines of pharmacological interest.
  • PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ACS Publications. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters.
  • ResearchGate. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Google Patents. (n.d.).
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  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
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  • Nature. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • ACS Publications. (2022).
  • PubMed. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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Methodological & Application

Synthesis of 3-substituted azetidines using tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: A Guide to the Strategic Use of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate for the Synthesis of Novel 3-Substituted Azetidines.

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in medicinal chemistry.[1] Its growing appeal stems from a unique combination of physicochemical properties conferred by its strained-ring system.[2] Unlike larger, more flexible rings like piperidine or pyrrolidine, the conformationally rigid azetidine scaffold can reduce the entropic penalty of binding to a biological target, potentially enhancing potency. Furthermore, the introduction of this sp³-rich, polar motif can significantly improve key pharmacokinetic properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[2]

These desirable traits have led to the incorporation of azetidine rings into numerous FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib.[1][2] The 3-substituted azetidine, in particular, offers a versatile vector for chemical exploration, allowing for the precise placement of functional groups to probe structure-activity relationships (SAR).

This guide provides a detailed overview and practical protocols for leveraging a key building block, This compound , for the efficient synthesis of diverse 3-substituted azetidines via nucleophilic substitution.

The Key Reagent: this compound

This compound is a stable, commercially available, and highly effective electrophile for the synthesis of 3-substituted azetidines. Its utility is rooted in its key structural features:

  • The Azetidine Core: The strained four-membered ring.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group protects the ring nitrogen from participating in unwanted side reactions. It is a robust protecting group, stable to most nucleophilic and basic conditions, yet can be readily removed under acidic conditions.[3]

  • The C3-Tosyl Group: The tosylate (p-toluenesulfonate) moiety at the 3-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the reactive site for functionalization.

The synthesis of this key intermediate typically involves the tosylation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be prepared from commercially available precursors.[4]

The Core Reaction: Nucleophilic Substitution (Sₙ2) Pathway

The primary pathway for the functionalization of this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile (Nu⁻) attacks the electrophilic carbon at the C3 position, displacing the tosylate leaving group. This reaction proceeds with inversion of stereochemistry if the starting material is chiral.

Caption: General Sₙ2 mechanism for nucleophilic substitution.

This robust reaction allows for the introduction of a wide variety of functionalities, including amines, ethers, thioethers, and carbon-based substituents.

Experimental Protocols & Workflow

The following protocols are provided as representative examples for the synthesis of different classes of 3-substituted azetidines. Researchers should optimize conditions for their specific nucleophiles.

General Experimental Workflow

A typical workflow for the synthesis and isolation of the target compound is outlined below.

workflow start 1. Reagent Setup - Dissolve tosylate in solvent - Add nucleophile (& base if needed) reaction 2. Reaction - Heat to specified temp (e.g., 80°C) - Monitor by TLC/LC-MS start->reaction workup 3. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash & Dry reaction->workup purify 4. Purification - Concentrate in vacuo - Purify by column chromatography workup->purify analyze 5. Characterization - Confirm structure (NMR, MS) - Assess purity purify->analyze

Caption: Standard experimental workflow for synthesis and purification.

Protocol 1: Synthesis of tert-Butyl 3-(Piperidin-1-yl)azetidine-1-carboxylate (N-Nucleophile)

This protocol describes the synthesis of a 3-aminoazetidine derivative, a common scaffold in medicinal chemistry.[1]

Materials:

  • This compound (1.0 equiv)

  • Piperidine (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a sealed reaction vial, add this compound (e.g., 327 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous acetonitrile (5 mL).

  • Add piperidine (170 mg, 0.20 mL, 2.0 mmol, 2.0 equiv) to the solution.

    • Causality: Using an excess of the amine nucleophile helps to drive the reaction to completion and can also act as the base to neutralize the toluenesulfonic acid byproduct.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between DCM (or EtOAc) and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoazetidine.

Protocol 2: Synthesis of tert-Butyl 3-Phenoxyazetidine-1-carboxylate (O-Nucleophile)

This protocol details the synthesis of a 3-aryloxyazetidine derivative using an O-nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Phenol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add phenol (e.g., 113 mg, 1.2 mmol) and anhydrous K₂CO₃ (e.g., 207 mg, 1.5 mmol).

  • Add anhydrous DMF (5 mL) and stir the suspension at room temperature for 15 minutes.

    • Causality: The base (K₂CO₃) deprotonates the phenol to form the more potent phenoxide nucleophile. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

  • Add a solution of this compound (327 mg, 1.0 mmol) in DMF (2 mL) to the flask.

  • Heat the reaction mixture to 70-90 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 8-16 hours).

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The versatility of this compound allows for the use of a wide range of nucleophiles. The table below summarizes typical conditions.

Nucleophile ClassExample NucleophileBase (if required)Typical SolventTemperature (°C)
N-Nucleophiles Primary/Secondary AminesExcess Amine or Et₃NMeCN, DMSO60 - 100
Azoles (e.g., Pyrazole)K₂CO₃, NaHDMF, MeCN60 - 90
O-Nucleophiles Alcohols, PhenolsNaH, K₂CO₃, Cs₂CO₃THF, DMF25 - 90
S-Nucleophiles ThiolsNaH, K₂CO₃DMF, THF25 - 70
C-Nucleophiles Malonates, CyanidesNaH, K₂CO₃DMF, DMSO60 - 100

Downstream Modification: N-Boc Deprotection

A critical final step for many applications is the removal of the N-Boc protecting group to liberate the free secondary amine, which can then be used for further functionalization (e.g., amide coupling, reductive amination).

Standard Protocol (Acidic Cleavage):

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM). A 1:1 or 1:4 v/v mixture is common.

  • Procedure: The Boc-protected azetidine is dissolved in DCM and cooled to 0 °C. TFA is added, and the reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are then removed in vacuo.

Mild Protocol (Oxalyl Chloride): A recently reported mild method uses oxalyl chloride in methanol, which can be beneficial for substrates with other acid-labile functional groups.[5]

  • Reagents: Oxalyl chloride (3 equiv) in Methanol (MeOH).

  • Procedure: The substrate is dissolved in MeOH at room temperature, and oxalyl chloride is added. The reaction is typically complete within 1-4 hours.[5]

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. It provides a reliable and straightforward entry point to a diverse array of 3-substituted azetidines through well-established nucleophilic substitution chemistry. The protocols and principles outlined in this guide serve as a foundation for researchers and drug development professionals to confidently incorporate this valuable scaffold into their synthetic programs, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • ResearchGate. Marketed drugs containing 1,3-substituted azetidine scaffolds. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. [Link]

  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

  • ChemRxiv. (2016, April 28). A Single-Step Synthesis of Azetidine-3-amines. [Link]

  • Springer Nature. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • ACS Publications. (2025, November 10). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase (FAT) Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. Synthetic modification of the azetidine products. [Link]

  • Beilstein Journal of Organic Chemistry. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. [Link]

  • PubChem. This compound. [Link]

  • Elsevier. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • CORE. Synthesis of 3,3-Diarylazetidines. [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Knight Chemicals. tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of novel 3-substituted azetidine derivatives. This document elucidates the underlying scientific principles, offers practical guidance on experimental design, and presents step-by-step protocols for reactions with various nucleophiles, including azides, amines, thiols, and cyanide.

Introduction: The Strategic Importance of 3-Substituted Azetidines

The azetidine scaffold is a highly sought-after motif in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide unique exit vectors for substituents, enabling precise control over the spatial arrangement of pharmacophoric elements. This often leads to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Among the various functionalized azetidines, those substituted at the 3-position are particularly valuable as versatile intermediates in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators.

This compound serves as a key precursor for accessing this chemical space. The Boc (tert-butoxycarbonyl) group provides robust protection of the azetidine nitrogen, preventing unwanted side reactions, while the tosylate group at the 3-position acts as an excellent leaving group for nucleophilic substitution reactions. This combination allows for the facile and controlled introduction of a diverse array of functional groups at the C3-position of the azetidine ring.

Chemical Structures

Compound Structure
tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylate
This compoundthis compound
3-Substituted Azetidine ProductGeneral structure of 3-substituted azetidine product

Scientific Principles and Reaction Mechanism

The nucleophilic substitution reactions of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The key to this transformation is the conversion of the hydroxyl group of the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, into a tosylate, which is a significantly better leaving group.

The tosylate anion is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles. The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the tosylate group. This leads to an inversion of stereochemistry at the C3-position, a crucial consideration in the synthesis of chiral molecules.

Application Notes and Protocols: The Strategic Deployment of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a cornerstone of modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties upon therapeutic candidates.[1][2][3] As a strained four-membered heterocycle, it provides a unique three-dimensional geometry that can enhance binding affinity and metabolic stability when compared to more flexible or larger ring systems.[4] This guide focuses on a pivotal reagent in azetidine chemistry: tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate . We will explore its intrinsic chemical logic, provide detailed protocols for its application in nucleophilic substitution reactions, and illustrate its role as a versatile hub for generating diverse 3-substituted azetidine building blocks essential for contemporary drug discovery programs.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The value of the azetidine scaffold stems from a unique combination of structural and electronic properties:

  • Conformational Rigidity: The inherent ring strain (~25.4 kcal/mol) locks the substituents into well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target and allowing for precise structure-activity relationship (SAR) studies.[1][4]

  • Improved Physicochemical Properties: The nitrogen atom acts as a hydrogen-bond acceptor, while substitution patterns can be used to modulate key drug-like properties such as pKa, lipophilicity (logP), and polar surface area (PSA).[1]

  • Bioisosteric Replacement: Azetidines are often employed as bioisosteres for larger, more flexible piperidine and piperazine rings, or even for phenyl groups, offering a pathway to escape flatland and explore novel chemical space.

  • Synthetic Versatility: While stable, the ring strain can be harnessed for unique chemical transformations, making azetidines valuable synthetic intermediates.[4]

This compound: A Chemist's Gateway to 3-Substituted Azetidines

The title compound, hereafter referred to as Boc-Azt-OTs , is an elegantly designed electrophile for the synthesis of 3-substituted azetidines. Its utility is rooted in its key functional components:

  • The Azetidine Core: Provides the fundamental four-membered scaffold.

  • The Tosylate (OTs) Group: An outstanding leaving group, its departure is facilitated by the electron-withdrawing nature of the sulfonyl group, rendering the C3 position of the azetidine ring highly susceptible to nucleophilic attack.

  • The tert-Butoxycarbonyl (Boc) Group: A robust, acid-labile protecting group for the azetidine nitrogen. It prevents the nitrogen from acting as a competing nucleophile and ensures that reactions occur selectively at the C3 position. Its straightforward removal under acidic conditions is a critical step for subsequent functionalization in a synthetic sequence.

The general synthetic workflow leveraging Boc-Azt-OTs is a cornerstone of azetidine chemistry, enabling access to a vast array of derivatives from a single, versatile intermediate.

G start tert-Butyl 3-hydroxyazetidine-1-carboxylate reagent Boc-Azt-OTs (Key Electrophile) start->reagent Tosylation (TsCl, Base) product_hub 3-Substituted Boc-Azetidines reagent->product_hub SN2 Reaction nucleophiles Diverse Nucleophiles (R-O⁻, R-S⁻, N₃⁻, R₂N⁻, CN⁻, etc.) nucleophiles->reagent deprotection Boc Deprotection (e.g., TFA, HCl) product_hub->deprotection final_scaffold 3-Substituted Azetidine (Free Amine) deprotection->final_scaffold drug_discovery Incorporation into Drug Candidates final_scaffold->drug_discovery Amide Coupling, Reductive Amination, etc.

Figure 1: General workflow for the synthesis and application of 3-substituted azetidines using Boc-Azt-OTs.

Core Protocol: Nucleophilic Substitution at the C3 Position

This section provides a detailed, self-validating protocol for the SN2 displacement of the tosylate group from Boc-Azt-OTs. The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.

General Protocol for SN2 Reaction

This protocol is broadly applicable to a range of nucleophiles. Specific modifications are noted in the subsequent sections.

G setup 1. Reaction Setup - Inert atmosphere (N₂/Ar) - Anhydrous solvent (e.g., DMF) - Add Nucleophile/Base reagent_add 2. Reagent Addition - Dissolve Boc-Azt-OTs in solvent - Add solution to nucleophile mixture - (Often dropwise at 0 °C) setup->reagent_add reaction 3. Reaction - Heat to specified temperature - (e.g., 60-100 °C) reagent_add->reaction monitoring 4. Monitoring - TLC or LC-MS - Check for consumption of starting material reaction->monitoring Check progress every 1-2h monitoring->reaction Continue if incomplete workup 5. Aqueous Workup - Cool to RT - Quench (e.g., H₂O, sat. NH₄Cl) - Extract with organic solvent (e.g., EtOAc) monitoring->workup Upon completion purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography workup->purify

Sources

Application Notes and Protocols for the Utilization of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective use of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the azetidine ring.[1][2][3] These application notes delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key nucleophilic substitution reactions, and present quantitative data to guide synthetic strategies. The protocols are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly prominent in drug discovery.[1][2] Their inherent ring strain and conformational rigidity provide a unique three-dimensional structure that can enhance pharmacokinetic properties, solubility, and metabolic stability of drug candidates.[1][2] The incorporation of azetidine motifs is a validated strategy in modern medicinal chemistry, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this scaffold to improve receptor selectivity and overall pharmacokinetic profiles.[1][2]

This compound is a key intermediate for the introduction of the azetidine moiety. The molecule is strategically designed for facile functionalization:

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen, preventing its participation in undesired side reactions. It can be readily removed under acidic conditions.

  • Tosyl Leaving Group: The p-toluenesulfonyl (tosyl) group at the 3-position is an excellent leaving group. This is due to the stability of the resulting tosylate anion, which is resonance-stabilized across the sulfonyl group and the aromatic ring.[4] This activation of the C-3 position facilitates a wide range of nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₅SPubChem[5]
Molecular Weight 327.4 g/mol PubChem[5]
CAS Number 605655-08-1PubChem[5]
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)Common Laboratory Knowledge

Core Application: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its reactivity towards a diverse range of nucleophiles. The SN2 reaction at the C-3 position of the azetidine ring allows for the stereospecific introduction of various functional groups.

Caption: Generalized Sɴ2 mechanism at the C-3 position of the azetidine ring.

Protocol 3.1: Synthesis of 3-Amino-Azetidine Derivatives

This protocol details the reaction with a primary or secondary amine as the nucleophile.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or acetonitrile (CH₃CN) is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is added to neutralize the p-toluenesulfonic acid byproduct that can be formed, preventing the protonation of the amine nucleophile.

  • Temperature: Elevated temperature is often required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.2 - 1.5 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine nucleophile (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-azetidine derivative.

Protocol 3.2: Synthesis of 3-Thio-Azetidine Derivatives

This protocol outlines the reaction with a thiol as the nucleophile.

Causality Behind Experimental Choices:

  • Base: A stronger base like sodium hydride (NaH) is often used to deprotonate the thiol, forming the more nucleophilic thiolate anion. The reaction should be performed under an inert atmosphere as NaH is highly reactive with water and air.

  • Solvent: Anhydrous THF is a suitable solvent for reactions involving NaH.

Materials:

  • This compound (1.0 eq.)

  • Thiol nucleophile (1.1 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq.) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

  • Add a solution of this compound (1.0 eq.) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Boc Deprotection: Unveiling the Azetidine Core

Following the introduction of the desired functionality at the C-3 position, the Boc protecting group can be removed to yield the free azetidine, which can be used in subsequent synthetic steps.

deprotection_workflow start Boc-Protected Azetidine Derivative acid_treatment Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) start->acid_treatment workup Work-up (Neutralization & Extraction) acid_treatment->workup product Free Azetidine Derivative (as salt or free base) workup->product

Sources

The Azetidine Ring Ascendant: tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced pharmacological properties is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of metabolic stability, improved solubility, and favorable pharmacokinetic profiles when incorporated into bioactive molecules.[3] This has led to the inclusion of the azetidine motif in several FDA-approved drugs, highlighting its significance in pharmaceutical development.

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate stands out as a pivotal building block for the facile introduction of this valuable scaffold. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom provides robust protection, rendering the azetidine ring stable to a wide range of reaction conditions, while the tosylate group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions. This dual functionality makes it a versatile and highly sought-after intermediate for the synthesis of complex molecules in drug discovery and development.

Chemical Properties and Reactivity

The synthetic utility of this compound is dictated by the interplay of its constituent functional groups. The Boc group serves to decrease the nucleophilicity of the azetidine nitrogen, preventing unwanted side reactions, and can be readily removed under acidic conditions. The tosylate group, a derivative of p-toluenesulfonic acid, is an exceptional leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized.

The primary mode of reaction for this building block is nucleophilic substitution at the C3 position of the azetidine ring, typically proceeding via an SN2 mechanism. This allows for the stereospecific introduction of a wide array of functional groups with inversion of configuration.

Caption: Structure of this compound.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This protocol details the conversion of the corresponding alcohol to the tosylate, a crucial step in activating the 3-position for nucleophilic attack.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (2.0 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst. The reaction is performed at low temperature initially to control the exothermic reaction and then at room temperature to ensure completion. The aqueous workup removes pyridine hydrochloride and excess reagents.

start Start: tert-Butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM add_reagents Add Pyridine and p-Toluenesulfonyl Chloride at 0 °C start->add_reagents react Stir at Room Temperature (12-16 hours) add_reagents->react quench Quench with saturated aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Flash Chromatography dry->purify end_product End Product: This compound purify->end_product

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Nucleophilic Substitution Reactions

The primary utility of this compound is as an electrophile in SN2 reactions. This allows for the introduction of a diverse range of nucleophiles at the 3-position of the azetidine ring.

cluster_nucleophiles Nucleophiles cluster_products 3-Substituted Azetidine Products start tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate amine Primary/Secondary Amines (e.g., Aniline) start->amine S_N2 Reaction thiol Thiols (e.g., Thiophenol) start->thiol S_N2 Reaction azide Azide Ion (e.g., NaN₃) start->azide S_N2 Reaction cyanide Cyanide Ion (e.g., KCN) start->cyanide S_N2 Reaction amino_azetidine 3-Aminoazetidines amine->amino_azetidine thio_azetidine 3-Thioazetidines thiol->thio_azetidine azido_azetidine 3-Azidoazetidines azide->azido_azetidine cyano_azetidine 3-Cyanoazetidines cyanide->cyano_azetidine

Caption: Versatility in nucleophilic substitution reactions.

Representative Transformations

The following table summarizes typical reaction conditions for the nucleophilic displacement of the tosylate group with various nucleophiles.

NucleophileReagentSolventBaseTemperatureProductReference
Primary AmineAnilineAcetonitrileK₂CO₃Refluxtert-Butyl 3-(phenylamino)azetidine-1-carboxylate[4]
Secondary AminePyrrolidineDMFK₂CO₃80 °Ctert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate[5]
ThiolSodium thiomethoxideDMF-Room Temp.tert-Butyl 3-(methylthio)azetidine-1-carboxylateGeneral knowledge
AzideSodium azideDMF-80-100 °Ctert-Butyl 3-azidoazetidine-1-carboxylateGeneral knowledge
CyanidePotassium cyanideDMSO-100 °Ctert-Butyl 3-cyanoazetidine-1-carboxylate[1][6]

Application in Pharmaceutical Synthesis: The Case of Baricitinib

While various synthetic routes to the JAK inhibitor Baricitinib exist, many rely on a key azetidine intermediate that can be conceptually derived from this compound. For instance, the synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile often starts from tert-butyl 3-oxoazetidine-1-carboxylate.[7] This ketone can be prepared by oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate, the precursor to our title compound. Alternatively, nucleophilic substitution on this compound with a suitable carbon nucleophile could provide a convergent route to precursors of such key intermediates, showcasing its strategic importance in streamlining the synthesis of complex pharmaceutical agents.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Tosylation Incomplete Insufficiently reactive alcohol; steric hindrance; poor quality reagents.Use a more activating sulfonyl chloride (e.g., MsCl, Tf₂O); use a stronger, non-nucleophilic base (e.g., DBU); ensure anhydrous conditions and fresh reagents.[2]
Low Yield in Nucleophilic Substitution Poor nucleophilicity of the incoming group; competing elimination reaction (E2).Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity; run the reaction at a lower temperature to favor substitution over elimination.
Formation of Side Products Ring-opening of the azetidine under harsh conditions; reaction at the Boc-carbonyl.Use milder reaction conditions; ensure the nucleophile is not excessively basic or hard.
Difficulty in Product Purification Co-elution with starting material or byproducts.Optimize the mobile phase for column chromatography; consider recrystallization if the product is a solid.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity, centered on the SN2 displacement of the tosylate group, provides a reliable and efficient method for the introduction of the medicinally important azetidine scaffold. The protocols and application examples provided herein demonstrate its utility for researchers, scientists, and drug development professionals in the creation of novel and complex molecular architectures with potential therapeutic applications.

References

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. ResearchGate. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Cui, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]

  • Reddit. (2014). Tosylation of long chain secondary alcohols, help?. Reddit. [Link]

  • Chemistry LibreTexts. (2021). 8.7: Peculiarities in Substitution Chemistry. Chemistry LibreTexts. [Link]

  • YouTube. (2024). Intramolecular Nucleophilic Substitution and Ring Closures. YouTube. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

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  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

  • Molway Sourcing. (n.d.). Tert-Butyl 3-cyanoazetidine-1-carboxylate. Molway Sourcing. [Link]

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  • University of Illinois Urbana-Champaign. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC. [Link]

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Sources

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties, ability to impart three-dimensionality, and serve as a bioisostere for other functional groups have led to its incorporation into a multitude of clinically successful drugs and investigational candidates.[1][2] Specifically, functionalized azetidines like tert-butyl 3-(tosyloxy)azetidine-1-carboxylate are highly valued as versatile building blocks. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functionalities at the 3-position of the azetidine ring.[1][3] This application note provides a detailed, field-proven guide for the multi-gram to kilogram scale synthesis of this key intermediate, addressing critical aspects of process optimization, safety, and scalability.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step sequence starting from a readily available precursor. The chosen route prioritizes robust and scalable reactions, avoiding costly reagents or purification methods that are not amenable to large-scale production.[4]

The overall synthetic transformation is depicted below:

Synthetic Pathway 1-Benzhydrylazetidin-3-ol 1-Benzhydrylazetidin-3-ol tert-Butyl 3-hydroxyazetidine-1-carboxylate tert-Butyl 3-hydroxyazetidine-1-carboxylate 1-Benzhydrylazetidin-3-ol->tert-Butyl 3-hydroxyazetidine-1-carboxylate Step 1: Debenzylation and Boc Protection This compound This compound tert-Butyl 3-hydroxyazetidine-1-carboxylate->this compound Step 2: Tosylation

Caption: Overall synthetic scheme.

Step 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the synthesis of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate. A highly efficient and scalable method for this transformation is the one-pot debenzylation and Boc-protection of 1-benzhydrylazetidin-3-ol hydrochloride.[5] This precursor is commercially available and can be prepared through various established routes.[6] The use of palladium on carbon (Pd/C) for catalytic hydrogenation allows for the clean removal of the benzhydryl protecting group, followed by in-situ protection of the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O).[5][7]

Step 2: Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The second step is the conversion of the hydroxyl group to a tosylate. This is a classic and well-understood transformation in organic synthesis.[1] The reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM), affords the desired product.[8] Careful control of the reaction temperature is crucial to prevent side reactions.

Detailed Experimental Protocols

PART 1: Large-Scale Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol is adapted from a documented multi-hundred-gram scale synthesis.[5]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
1-Benzhydrylazetidin-3-ol hydrochloride18621-17-5275.781.0
Sodium Carbonate (Na₂CO₃)497-19-8105.992.2
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251.1
20% Palladium on Carbon (50% wet)7440-05-3-0.05
Dichloromethane (DCM)75-09-284.93-
Tetrahydrofuran (THF)109-99-972.11-
Celite®61790-53-2--
Heptane142-82-5100.21-
Ethyl Acetate141-78-688.11-

Protocol:

  • Free-Basing: To a suitable reaction vessel, add 1-benzhydrylazetidin-3-ol hydrochloride (e.g., 625 g, 2.27 mol), a 10% aqueous solution of sodium carbonate (5 L), and dichloromethane (5 L). Stir the biphasic mixture at room temperature until all solids have dissolved.

  • Separate the layers and extract the aqueous layer with an additional portion of dichloromethane (2 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Hydrogenation and Boc-Protection: Dissolve the crude free base in tetrahydrofuran (6 L) and transfer the solution to a large Parr hydrogenator.

  • To the solution, add di-tert-butyl dicarbonate (545 g, 2.5 mol, 1.1 equiv) and 20% palladium on carbon (125 g, 50% wet).

  • Pressurize the vessel with hydrogen gas to 30 psi and stir vigorously at room temperature for approximately 18 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®. Wash the Celite® pad with THF (4 L).

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography (eluting with a gradient of 20-50% ethyl acetate in heptane) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a colorless oil that solidifies upon standing.[5] For larger scales, direct crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) should be explored to avoid chromatography.

Step1_Workflow A Free-Basing of Starting Material B Hydrogenation & Boc-Protection A->B C Filtration B->C D Concentration C->D E Purification (Chromatography/Crystallization) D->E F Isolated Product E->F

Caption: Workflow for Step 1.

PART 2: Scale-Up Synthesis of this compound

This protocol is a generalized procedure for the tosylation of alcohols, adapted for this specific substrate.[1][8]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
tert-Butyl 3-hydroxyazetidine-1-carboxylate141699-55-0173.211.0
p-Toluenesulfonyl chloride (TsCl)98-59-9190.651.2 - 1.5
Triethylamine (Et₃N) or Pyridine121-44-8101.191.5 - 2.0
Dichloromethane (DCM), anhydrous75-09-284.93-
Deionized Water7732-18-518.02-
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate7757-82-6142.04-

Protocol:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (nitrogen or argon), dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add triethylamine or pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by crystallization from a suitable solvent such as isopropanol or an ethanol/water mixture.

Step2_Workflow A Dissolution and Cooling B Base and TsCl Addition A->B C Reaction Monitoring B->C D Aqueous Work-up C->D E Drying and Concentration D->E F Crystallization E->F G Isolated Product F->G

Caption: Workflow for Step 2.

Process Safety and Scale-Up Considerations

Safe Handling of p-Toluenesulfonyl Chloride (TsCl):

  • Corrosive and Moisture Sensitive: TsCl is a corrosive solid that is highly reactive towards moisture, releasing hydrochloric acid.[9][10] It should be handled in a well-ventilated fume hood, and all equipment must be thoroughly dried before use.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling TsCl.[9][13]

  • Storage: Store TsCl in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, alcohols, and strong bases.[13]

  • Waste Disposal: Dispose of TsCl waste and contaminated materials as hazardous waste according to local regulations.[13]

Scale-Up Considerations:

  • Exothermic Reactions: The tosylation reaction can be exothermic. For large-scale synthesis, ensure the reactor has adequate cooling capacity to maintain the desired temperature profile. Slow, controlled addition of reagents is critical.

  • Hydrogenation Safety: The use of hydrogen gas under pressure requires a properly rated and maintained hydrogenation reactor and adherence to all relevant safety protocols for handling flammable gases.

  • Purification Strategy: As the scale of the synthesis increases, purification by column chromatography becomes impractical. Developing a robust crystallization procedure for both the intermediate and the final product is essential for achieving high purity on a large scale.

Analytical Characterization

The progress of the reactions and the purity of the products should be monitored by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of this compound, a key building block in modern drug discovery. By following the outlined procedures and adhering to the safety guidelines, researchers and process chemists can confidently produce this valuable intermediate in the quantities required for their research and development programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Tosyl Chloride in Laboratory and Industrial Settings. [Link]

  • Google Patents. (n.d.).
  • Azetidine Synthesis. (n.d.). [Link]

  • Synthesis of Azetidines. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Urban, V., & Hudlicky, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5937-5965. [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Google Patents. (n.d.). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • ACS Publications. (n.d.). The tosylation of alcohols. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. [Link]

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Pharmaceutical Potential with N-Boc-3-hydroxyazetidine: A Key Intermediate. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. [Link]

  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

  • Reddit. (2025, January 21). Tosylation protocol?[Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • ResearchGate. (2013, October 22). How to increase yield of Tosylation reactions?[Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Knight Chemicals Online. (n.d.). tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Aminoazetidines via Nucleophilic Substitution of tert-Butyl 3-(Tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a "privileged scaffold" in modern drug discovery. Its unique conformational properties, which introduce three-dimensionality and rigidity, make it an attractive bioisostere for other cyclic and acyclic functionalities. The incorporation of the azetidine motif can significantly impact a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. Derivatives of 3-aminoazetidine are key components in a range of therapeutic agents, including inhibitors of Janus kinases (JAKs) like Baricitinib, which is used in the treatment of rheumatoid arthritis.[1]

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a versatile and highly valuable building block for the synthesis of these important 3-aminoazetidine derivatives. The Boc (tert-butoxycarbonyl) group provides a stable protecting group for the azetidine nitrogen, while the tosyloxy group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions. This application note provides a detailed guide to the reaction of this compound with a variety of amine nucleophiles, offering insights into the reaction mechanism, practical protocols, and expected outcomes.

Reaction Mechanism and Stereochemistry

The reaction of this compound with amine nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the amine nucleophile attacks the carbon atom at the 3-position of the azetidine ring from the side opposite to the tosyloxy leaving group. Simultaneously, the bond between the carbon and the tosyloxy group breaks.

This "backside attack" has a critical stereochemical consequence: if the starting material is chiral, the reaction proceeds with an inversion of configuration at the reaction center, a phenomenon known as Walden inversion. The transition state of the SN2 reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry.

Several factors influence the rate and success of this SN2 reaction:

  • The Nucleophile: The nucleophilicity of the amine is a key determinant of the reaction rate. In general, nucleophilicity increases with basicity and decreases with steric hindrance. Therefore, primary aliphatic amines are typically more reactive than secondary amines, which are in turn more reactive than bulky amines like tert-butylamine. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

  • The Leaving Group: The tosylate group is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group. This facilitates the departure of the leaving group during the SN2 reaction.

  • The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred for SN2 reactions. These solvents can solvate the cation of the amine salt (if a base is used) but do not strongly solvate the amine nucleophile, leaving it "naked" and more reactive. Polar protic solvents, like water and alcohols, can form hydrogen bonds with the amine, creating a solvent shell that hinders its nucleophilicity.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination.

A potential side reaction in this process is elimination (E2), where the amine acts as a base to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene. However, due to the ring strain of the resulting azetine, this pathway is generally less favored than substitution.

Caption: SN2 reaction of this compound with an amine.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material, this compound

This protocol involves two steps: the Boc-protection of 3-hydroxyazetidine and the subsequent tosylation of the hydroxyl group.

Step 1A: Synthesis of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

This procedure is adapted from a method described for the synthesis of intermediates for the drug Baricitinib.[1]

  • Reagents and Materials:

    • 1-Benzylazetidin-3-ol

    • Palladium on carbon (5% Pd/C)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Round-bottom flask

    • Hydrogen source (balloon or hydrogenation apparatus)

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • To a solution of 1-benzylazetidin-3-ol in a mixture of THF and MeOH, add 5% Pd/C.

    • Stir the mixture under a hydrogen atmosphere at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with THF.

    • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.

Step 1B: Tosylation of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

  • Reagents and Materials:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (Et₃N) or pyridine

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (or pyridine) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Protocol 2: General Procedure for the Reaction with Amine Nucleophiles

This general protocol can be adapted for a variety of primary and secondary amines. Optimization of temperature and reaction time may be necessary for specific substrates.

  • Reagents and Materials:

    • This compound

    • Amine nucleophile (primary or secondary)

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Round-bottom flask or sealed tube

    • Magnetic stirrer and heating mantle or oil bath

  • Procedure:

    • In a round-bottom flask or a sealed tube, combine this compound (1.0 eq), the amine nucleophile (1.2-2.0 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile or DMF to the mixture.

    • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C. The optimal temperature will depend on the reactivity of the amine.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • If the solvent is acetonitrile, it can be removed under reduced pressure. If DMF is used, the reaction mixture can be diluted with ethyl acetate and washed with water and brine to remove the DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl 3-(substituted-amino)azetidine-1-carboxylate.

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Nucleophilic Substitution cluster_workup Workup and Purification A Boc-Protection of 3-Hydroxyazetidine B Tosylation of Hydroxyl Group A->B C Combine Tosylate, Amine, and Base in Solvent B->C Proceed to Reaction D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Quench Reaction E->F Reaction Complete G Extraction and Washing F->G H Drying and Concentration G->H I Flash Column Chromatography H->I J J I->J Pure Product

Caption: General experimental workflow for the synthesis of 3-aminoazetidines.

Data Summary: Representative Examples

The following table summarizes expected outcomes for the reaction of this compound with various classes of amine nucleophiles. Please note that the reaction conditions and yields are illustrative and may require optimization for specific substrates.

EntryAmine NucleophileProductTypical ConditionsExpected Yield
1Anilinetert-Butyl 3-(phenylamino)azetidine-1-carboxylateK₂CO₃, MeCN, 80 °C, 12hGood
2Benzylaminetert-Butyl 3-(benzylamino)azetidine-1-carboxylateK₂CO₃, MeCN, 60 °C, 8hExcellent
3Morpholinetert-Butyl 3-morpholinoazetidine-1-carboxylateK₂CO₃, MeCN, 70 °C, 10hVery Good
4Diethylaminetert-Butyl 3-(diethylamino)azetidine-1-carboxylateK₂CO₃, MeCN, 80 °C, 16hModerate to Good

Troubleshooting and Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the temperature, using a more polar solvent like DMF, or adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to facilitate the reaction. Ensure that the reagents and solvent are anhydrous, as water can hydrolyze the starting material.

  • Side Products: If elimination is observed, try running the reaction at a lower temperature for a longer period. Using a less hindered, non-nucleophilic base may also help.

  • Purification Challenges: The polarity of the 3-aminoazetidine products can vary significantly depending on the substituent. A gradient elution during column chromatography is often necessary to achieve good separation.

Conclusion

The reaction of this compound with amine nucleophiles is a robust and reliable method for the synthesis of a diverse range of 3-aminoazetidine derivatives. A thorough understanding of the SN2 mechanism and the factors that influence it allows for the rational optimization of reaction conditions to achieve high yields of the desired products. The protocols and data presented in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to utilize this versatile building block in their synthetic endeavors.

References

  • Shi, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 126. [Link]

Sources

The Versatile Synthon: Harnessing tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Motif and the Power of a Well-Placed Leaving Group

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and constrained three-dimensional geometry provide a unique structural framework that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[1][2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, highlighting its significance in contemporary drug design.[3]

At the heart of introducing this valuable scaffold into complex molecules lies the strategic use of versatile building blocks. Among these, tert-butyl 3-(tosyloxy)azetidine-1-carboxylate has proven to be an exceptionally useful and reactive intermediate. The Boc-protected nitrogen allows for controlled reactivity, while the tosylate group at the 3-position serves as an excellent leaving group for nucleophilic substitution reactions. This combination enables the facile introduction of a wide array of functional groups at a key position of the azetidine ring, paving the way for the synthesis of diverse libraries of bioactive compounds.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of various classes of bioactive molecules. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and showcase its application in the synthesis of kinase inhibitors and spirocyclic systems.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid that is readily prepared from its corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. The key to its utility lies in the electron-withdrawing nature of the tosyl group, which makes the C3 position of the azetidine ring highly susceptible to nucleophilic attack.

The primary mode of reaction for this substrate is the SN2 displacement of the tosylate anion by a variety of nucleophiles. The stereochemistry of this reaction typically proceeds with inversion of configuration, a crucial aspect to consider in the synthesis of chiral molecules. The Boc protecting group serves to prevent N-alkylation and other potential side reactions involving the azetidine nitrogen.

Core Synthetic Applications and Protocols

The versatility of this compound is best illustrated through its application in the synthesis of a diverse range of 3-substituted azetidines. Below are detailed protocols for key transformations.

Synthesis of 3-Aminoazetidine Derivatives: Gateways to Amine-Containing Bioactives

The introduction of a nitrogen-based nucleophile at the 3-position of the azetidine ring is a common strategy for accessing compounds with diverse biological activities.

The azide moiety is a versatile functional group that can be readily reduced to a primary amine or participate in click chemistry reactions. The reaction of this compound with sodium azide is a classic SN2 reaction.[4]

Reaction Scheme:

G reactant This compound reagent NaN3 DMF product tert-Butyl 3-azidoazetidine-1-carboxylate reactant->product

Azetidination via SN2 Reaction with Azide

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-azidoazetidine-1-carboxylate.

The azido group can be efficiently reduced to the corresponding primary amine using various methods, such as catalytic hydrogenation.

Reaction Scheme:

G reactant tert-Butyl 3-azidoazetidine-1-carboxylate reagent H2, Pd/C MeOH or EtOAc product tert-Butyl 3-aminoazetidine-1-carboxylate reactant->product

Reduction of Azide to Amine

Materials:

  • tert-Butyl 3-azidoazetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 3-aminoazetidine-1-carboxylate, which is often used in the next step without further purification.

Carbon-Carbon Bond Formation: Building Molecular Complexity

The introduction of carbon-based nucleophiles allows for the construction of more complex molecular scaffolds.

The cyano group is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction Scheme:

G reactant This compound reagent NaCN DMSO product tert-Butyl 3-cyanoazetidine-1-carboxylate reactant->product

Cyanation of the Azetidine Ring

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 3-cyanoazetidine-1-carboxylate.

Introduction of Heteroatom Nucleophiles: Expanding Functional Group Diversity

Fluorine-containing molecules often exhibit unique biological properties. The displacement of the tosylate with a fluoride source provides access to these valuable compounds.

Reaction Scheme:

G reactant This compound reagent TBAF THF product tert-Butyl 3-fluoroazetidine-1-carboxylate reactant->product

Fluorination of the Azetidine Ring

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • Add a solution of TBAF in THF (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford tert-butyl 3-fluoroazetidine-1-carboxylate.

Application in the Synthesis of Bioactive Molecules: Case Studies

The true power of this compound is realized in its application to the synthesis of complex and biologically relevant molecules.

Case Study 1: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[5][6][7] Many BTK inhibitors feature a substituted azetidine moiety, which can be introduced using this compound. The general strategy involves the SN2 displacement of the tosylate by the nitrogen of a heterocyclic core.

Illustrative Synthetic Pathway:

G A Heterocyclic Core (e.g., pyrazolopyrimidine) C N-Alkylated Intermediate A->C B This compound B->C D Deprotection C->D E Final BTK Inhibitor D->E G A N-Protected Oxindole C Oxindole Enolate A->C Deprotonation B Base (e.g., NaH, K2CO3) B->C E Spiro[azetidine-3,3'-oxindole] Intermediate C->E SN2 Alkylation D This compound D->E F Deprotection/Further Functionalization E->F G Final Spirocyclic Compound F->G

Synthesis of Spiro[azetidine-3,3'-oxindole]s

This transformation involves the generation of the oxindole enolate using a suitable base, followed by its reaction as a carbon nucleophile with this compound. The resulting spirocyclic intermediate can then be further manipulated to access a variety of target molecules.

Troubleshooting and Key Considerations

  • Steric Hindrance: While the tosylate is an excellent leaving group, highly sterically hindered nucleophiles may lead to slower reaction rates or elimination side products. In such cases, optimization of the reaction temperature and choice of a non-nucleophilic base may be necessary.

  • Competing Elimination: With strong, sterically hindered bases, E2 elimination to form the corresponding azetine is a potential side reaction. Using less hindered bases and carefully controlling the reaction temperature can minimize this pathway.

  • Moisture Sensitivity: Many of the reagents used in these protocols, such as organometallics and strong bases, are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducible results.

  • Purification: The Boc-protected azetidine derivatives are generally amenable to purification by silica gel chromatography. The polarity of the eluent should be adjusted based on the specific functional groups present in the molecule.

Conclusion

This compound stands out as a cornerstone building block for the synthesis of a wide range of bioactive molecules. Its predictable reactivity and the ease with which the tosylate leaving group can be displaced by a diverse array of nucleophiles make it an invaluable tool for medicinal chemists and drug discovery professionals. The protocols and applications outlined in this guide provide a solid foundation for researchers to harness the full potential of this versatile synthon in the creation of novel and impactful therapeutic agents.

References

  • Singh, G. S., & D’hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 16(11), 1339-1359.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • U.S. Food and Drug Administration. (n.d.). Drugs@FDA: FDA-Approved Drugs. Retrieved from [Link]

  • Aggarwal, V. K., & Geden, J. V. (2021). Strain-Release Driven Spirocyclization of Azabicyclo[1.1. 0]butyl Ketones.
  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Google Patents. (n.d.). CN106995446A - Bruton's tyrosine kinase inhibitor preparation method.
  • Molecules. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Retrieved from [Link]

  • PubMed. (2017). Discovery of novel BTK inhibitors with carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2? Retrieved from [Link]

  • MDPI. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Retrieved from [Link]

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The Strategic Deployment of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Azetidine Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Among the privileged scaffolds that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone for the design of next-generation therapeutics.[1][2][3] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of features that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2] When incorporated into a molecular framework, the azetidine moiety can impart improved metabolic stability, enhanced aqueous solubility, and novel exit vectors for substituent placement, thereby enabling finer control over target engagement and selectivity.[2]

This guide focuses on a pivotal building block that has unlocked the synthetic accessibility of diverse 3-substituted azetidines: tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate . The strategic placement of a tosylate group, an excellent leaving group, at the 3-position of the N-Boc-protected azetidine ring renders this reagent a highly versatile electrophile for the introduction of a wide array of nucleophiles. This application note will provide a detailed exploration of its synthesis, reactivity, and application in the construction of key pharmaceutical intermediates, with a particular focus on the synthesis of Janus kinase (JAK) inhibitors.

Core Principles: The Chemistry of this compound

The utility of this compound lies in its predictable and efficient reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the tosyl group polarizes the C3-O bond, making the C3 carbon atom highly susceptible to nucleophilic attack. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose: it deactivates the nitrogen towards unwanted side reactions and enhances the overall stability and handling of the compound.

The primary reaction pathway for this reagent is the bimolecular nucleophilic substitution (SN2) reaction . This mechanism involves a backside attack by the nucleophile on the C3 carbon, leading to the displacement of the tosylate leaving group in a single, concerted step. A critical stereochemical consequence of the SN2 mechanism is the inversion of configuration at the reaction center, a feature that is crucial in the synthesis of chiral drug molecules.

Synthesis of the Precursor: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The journey towards harnessing the synthetic potential of this compound begins with the preparation of its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate. A common and scalable route starts from 1-benzylazetidin-3-ol.[4]

Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

Step 1: Debenzylation of 1-benzylazetidin-3-ol

  • To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent such as methanol or ethanol, add a catalytic amount of palladium on carbon (5-10% Pd/C).

  • The reaction mixture is then subjected to hydrogenation, typically under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 3-hydroxyazetidine.

Step 2: N-Boc Protection

  • The crude 3-hydroxyazetidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a mixture of dioxane and water.

  • To this solution, add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) and a base, such as triethylamine or sodium bicarbonate.

  • The reaction is stirred at room temperature until the consumption of the starting material is confirmed by TLC or LC-MS.

  • The reaction mixture is then worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate.[5]

Activation of the Hydroxyl Group: Preparation of this compound

With the precursor in hand, the next critical step is the conversion of the hydroxyl group into a tosylate, a superior leaving group.

Protocol 2: Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1-1.5 equivalents) portion-wise to the cooled solution.

  • If DCM is used as the solvent, add a hindered base such as triethylamine (1.2-2.0 equivalents) or pyridine to scavenge the HCl byproduct.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield this compound as a stable solid.

Application in Drug Discovery: Synthesis of a Key Intermediate for JAK Inhibitors

The true value of this compound is realized in its application as a key building block for complex drug molecules. A prominent example is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[4][6] Baricitinib is a notable JAK inhibitor that features a 3-substituted azetidine core.[4] While various synthetic routes to Baricitinib exist, the nucleophilic substitution on a 3-activated azetidine is a convergent and efficient strategy.

The following protocol outlines a representative synthesis of a key 3-aminoazetidine intermediate, which is a structural motif present in several JAK inhibitors.

Protocol 3: Nucleophilic Substitution with a Primary Amine

Objective: To synthesize tert-butyl 3-(alkylamino)azetidine-1-carboxylate.

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the desired primary amine (1.5-3.0 equivalents) to the solution.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture. The base neutralizes the toluenesulfonic acid formed during the reaction.

  • Heat the reaction mixture to a temperature ranging from 60 to 100 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tert-butyl 3-(alkylamino)azetidine-1-carboxylate.[7]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen because they can solvate the cations of the base while leaving the nucleophile relatively "naked" and more reactive. They are also suitable for the elevated temperatures often required for these substitutions.

  • Base: A non-nucleophilic base is crucial to prevent competition with the primary amine nucleophile. Potassium carbonate is a cost-effective and efficient choice, while DIPEA is a soluble organic base that can be easily removed during workup.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines. The specific temperature is optimized based on the reactivity of the nucleophile and the stability of the reactants and products.

Visualizing the Workflow

Diagram 1: Synthetic Pathway to a 3-Aminoazetidine Intermediate

Synthesis_Pathway A 1-Benzylazetidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B 1. H₂, Pd/C 2. (Boc)₂O, Base C tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate B->C TsCl, Base D tert-Butyl 3-(alkylamino)azetidine-1-carboxylate C->D R-NH₂, Base E Key Intermediate for JAK Inhibitors D->E Further Functionalization

Caption: Synthetic route from 1-benzylazetidin-3-ol to a key 3-aminoazetidine intermediate.

Diagram 2: The SN2 Reaction Mechanism

SN2_Mechanism cluster_0 Sₙ2 Reaction Reactants Nu:⁻  +  C-OTs TransitionState [Nu---C---OTs]ᵟ⁻ (Trigonal Bipyramidal) Reactants->TransitionState Backside Attack Products Nu-C  +  ⁻OTs TransitionState->Products Inversion of Configuration

Caption: Concerted backside attack in the SN2 mechanism leading to inversion of configuration.

Data Summary: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl 3-hydroxyazetidine-1-carboxylateC₈H₁₅NO₃173.21141699-55-0
This compoundC₁₅H₂₁NO₅S327.40605655-08-1
tert-Butyl 3-(methylamino)azetidine-1-carboxylateC₉H₁₈N₂O₂186.25454703-20-9

Conclusion and Future Outlook

This compound has solidified its position as an indispensable tool in the medicinal chemist's arsenal. Its predictable reactivity and the straightforward protocols for its use enable the efficient and modular synthesis of a diverse range of 3-substituted azetidines. The application of this building block in the synthesis of complex drug molecules, such as JAK inhibitors, underscores its strategic importance in modern drug discovery. As the demand for novel therapeutics with finely tuned properties continues to grow, the strategic deployment of versatile and powerful building blocks like this compound will undoubtedly continue to accelerate the discovery of new medicines.

References

  • Cui, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 123. [Link]

  • Li, W., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]

  • Singh, S., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1496-1526. [Link]

  • Sharma, P., & Kumar, V. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100113. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Retrieved from [Link]

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Green Synthesis Methods for tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate Derivatives: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to impart unique three-dimensional character and improved physicochemical properties to drug candidates.[1][2] Specifically, tert-butyl 3-(tosyloxy)azetidine-1-carboxylate serves as a critical and versatile building block for introducing this four-membered ring into complex molecules, acting as a stable precursor for nucleophilic substitution.[3][4] However, traditional synthetic routes to this intermediate often rely on hazardous solvents, stoichiometric strong bases, and energy-intensive purification methods, running counter to the growing imperative for sustainable pharmaceutical development. This guide provides a detailed examination of green synthetic alternatives, focusing on methodologies that minimize environmental impact without compromising efficiency or yield. We will explore aqueous reaction media, phase-transfer catalysis, and other sustainable techniques, offering both conceptual understanding and detailed, actionable protocols for the modern chemistry laboratory.

The Imperative for Green Chemistry in Azetidine Synthesis

The pharmaceutical industry is increasingly adopting the 12 Principles of Green Chemistry, a framework designed to reduce the environmental footprint of chemical manufacturing.[5][6][7] These principles advocate for waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.[8][9]

Conventional synthesis of this compound typically involves two key stages:

  • Synthesis of the Precursor: Preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate, often through multi-step sequences that may use hazardous reagents.[10][11]

  • Tosylation: The reaction of the hydroxy precursor with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This step has traditionally been performed in chlorinated solvents like dichloromethane (DCM) with bases such as pyridine or triethylamine, leading to significant solvent waste and purification challenges.[12]

Green chemistry offers a pathway to mitigate these issues by fundamentally redesigning the synthetic approach.

Strategic Application of Green Principles

The transition to a greener synthesis involves targeted improvements at key stages of the reaction pathway. Below, we compare conventional methods with sustainable alternatives.

Diagram: Synthetic Pathways Overview

cluster_0 Conventional Route cluster_1 Green Route A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate A->B TsCl, Pyridine or Et3N Dichloromethane (DCM) Room Temp final_conv Final Product B->final_conv Purification: Column Chromatography C tert-Butyl 3-hydroxyazetidine-1-carboxylate D tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate C->D TsCl, KOH, Catalytic Amine Water or Biphasic System (Phase-Transfer Catalysis) final_green Final Product D->final_green Purification: Extraction & Recrystallization start Precursor Alcohol start->A start->C

Caption: Comparison of conventional and green synthetic routes for tosylation.

Data Summary: Conventional vs. Green Tosylation
ParameterConventional MethodGreen Method: Aqueous CatalysisGreen Advantage
Solvent Dichloromethane (DCM), PyridineWater[13]Eliminates hazardous chlorinated solvents; reduces environmental impact and toxicity.[7][8]
Base Stoichiometric Pyridine or TriethylamineCatalytic Tertiary Amine, Stoichiometric KOHAvoids large quantities of organic bases; KOH is inexpensive and readily available.
Catalysis None (Base acts as reagent)Phase-Transfer Catalysis (optional but effective)Enhances reaction rates in biphasic systems, allowing for milder conditions.[14]
Workup Aqueous washes, extraction with DCMDirect extraction with a greener solvent (e.g., Ethyl Acetate), simple phase separation.Simplified procedure, less solvent waste.
Purification Silica Gel Column ChromatographyRecrystallizationAvoids large volumes of solvent for chromatography, reducing cost and waste.[12]
Waste Profile High volume of chlorinated and organic solvent wastePrimarily aqueous waste with biodegradable salts.[15]Significantly lower environmental persistence and disposal costs.

Featured Green Synthesis Protocol: Aqueous Tosylation

This protocol leverages water as the reaction solvent, representing a significant advancement in sustainable chemistry. The method is based on the principle that tosylation can be efficiently promoted by a strong inorganic base (KOH) in the presence of a catalytic amount of a lipophilic tertiary amine, which aids in the process.[13]

Rationale Behind Experimental Choices
  • Solvent (Water): Water is the ultimate green solvent—it is non-toxic, non-flammable, and inexpensive. While organic substrates are often insoluble, performing the reaction "on-water" can accelerate rates due to hydrophobic effects that concentrate reactants at the interface.[15]

  • Base (KOH): Potassium hydroxide is a strong, inexpensive base that effectively neutralizes the HCl byproduct. Its use avoids the need for large volumes of less atom-economical organic bases like pyridine.

  • Catalyst (N,N-dimethylbenzylamine): A sterically unhindered and lipophilic tertiary amine is crucial.[13] It acts as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate with TsCl, which is then readily attacked by the alcohol. Its lipophilicity helps it interact with the organic substrate at the phase interface.

Diagram: Experimental Workflow

A Step 1: Preparation Dissolve KOH and catalyst in water. Cool solution in an ice bath. B Step 2: Add Reactants Add tert-butyl 3-hydroxyazetidine-1-carboxylate. Add p-toluenesulfonyl chloride (TsCl) portion-wise. A->B C Step 3: Reaction Stir vigorously at 0-5 °C. Monitor progress using TLC. B->C D Step 4: Workup Extract the mixture with Ethyl Acetate. C->D E Step 5: Purification Wash organic layer with brine, dry over Na2SO4. Concentrate under reduced pressure. D->E F Step 6: Final Product Recrystallize the crude solid from an appropriate solvent system (e.g., Ethyl Acetate/Hexane). E->F

Caption: Step-by-step workflow for the green aqueous tosylation protocol.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles
tert-Butyl 3-hydroxyazetidine-1-carboxylateC₈H₁₅NO₃173.215.00 g28.86 mmol
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.656.04 g31.75 mmol
Potassium Hydroxide (KOH)KOH56.113.24 g57.72 mmol
N,N-DimethylbenzylamineC₉H₁₃N135.210.39 g (0.43 mL)2.89 mmol
Deionized WaterH₂O18.0250 mL-
Ethyl AcetateC₄H₈O₂88.11~150 mL-
Saturated NaCl solution (Brine)NaCl(aq)-~50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Preparation of Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (3.24 g) and N,N-dimethylbenzylamine (0.39 g) in deionized water (50 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Alcohol: To the cooled, stirring aqueous solution, add tert-butyl 3-hydroxyazetidine-1-carboxylate (5.00 g). Stir for 5 minutes to allow for dispersal. The mixture will likely be a suspension.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (6.04 g) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane eluent system. The reaction is typically complete within 2-4 hours. The starting material (Rf ≈ 0.3) should be consumed, and a new, less polar product spot should appear (Rf ≈ 0.6).

  • Extraction and Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual KOH and catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethyl acetate by adding hexane until turbidity is observed, then allowing it to cool slowly. Filter the resulting crystals and dry them under vacuum.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White crystalline solid.

  • Purity: >98% by NMR.

Self-Validation and Troubleshooting
IssuePossible CauseRecommended Solution
Incomplete Reaction (Starting material remains) 1. Insufficient stirring.2. TsCl decomposed due to high temperature.3. Inactive TsCl.1. Ensure vigorous, high-speed stirring to maximize interfacial contact.2. Maintain temperature strictly below 10 °C during addition.3. Use freshly purchased or properly stored TsCl.
Low Yield 1. Product hydrolysis back to alcohol.2. Inefficient extraction.1. Do not let the reaction run for an excessively long time after completion.2. Perform at least three extractions with ethyl acetate to ensure complete recovery.
Oily Product / Fails to Crystallize Presence of impurities (e.g., residual catalyst or unreacted TsCl).Wash the combined organic extracts with a dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities before the brine wash.

Exploring Advanced Green Methodologies: Phase-Transfer Catalysis

For reactions where substrate solubility in water is exceptionally low, Phase-Transfer Catalysis (PTC) offers a powerful green solution.[14] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the hydroxide anion from the aqueous phase into the organic phase, allowing deprotonation of the alcohol to occur where the substrate resides.[16][17]

Diagram: Mechanism of Phase-Transfer Catalysis

cluster_0 Aqueous Phase cluster_1 Organic Phase aq K+ OH- catalyst_aq Q+ Br- aq->catalyst_aq Ion Exchange org R-OH (Azetidine Alcohol) TsCl org_activated R-O- Q+ product R-OTs (Final Product) Q+ Cl- org_activated->product Nucleophilic Attack on TsCl product->catalyst_aq Regeneration of Catalyst catalyst_org Q+ OH- catalyst_aq->catalyst_org Phase Transfer catalyst_org->org Deprotonation

Caption: Mechanism of tosylation via Phase-Transfer Catalysis (PTC).

This approach allows for efficient reactions in biphasic water-organic solvent systems (e.g., Water-Toluene), minimizing the need for hazardous homogenous solvents like DCM or pyridine.

Conclusion

The synthesis of this compound can be successfully transitioned from conventional, solvent-heavy processes to environmentally benign methodologies. By employing water as a solvent and leveraging the principles of catalysis, chemists can achieve high yields and purity while significantly reducing waste, cost, and environmental impact. The protocols and strategies outlined in this guide are designed to be readily implemented, empowering researchers and drug development professionals to integrate sustainability into the critical path of pharmaceutical synthesis.

References

  • Principles of green chemistry: Advancing pharma sustainability. (2024). Vertex AI Search Result.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.MDPI.
  • Green Chemistry in Pharma: Sustainable Drug Manufacturing.
  • Green Chemistry in the Synthesis of Pharmaceuticals.Chemical Reviews.
  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.Green Chemistry (RSC Publishing).
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research.Journal of Chemistry Letters.
  • GREEN CHEMISTRY IN PHARMACEUTICAL SYNTHESIS: SUSTAINABLE APPROACHES FOR DRUG MANUFACTURING.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.Organic Letters.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.Organic Letters.
  • Catalyst-free tosylation of lipophilic alcohols in w
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.International Journal of Pharmaceutical Sciences and Research.
  • 1-N-Boc-3-hydroxyazetidine synthesis.ChemicalBook.
  • tert-Butyl 3-(tosyloxy)
  • An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 3-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing and functionalizing the strained four-membered azetidine ring. Due to significant ring strain, the synthesis of these valuable heterocyclic motifs is often accompanied by competing side reactions that can hinder yield and complicate purification.[1][2][3]

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the lab. We will delve into the mechanistic origins of common side products and offer validated protocols to mitigate their formation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis and handling of 3-substituted azetidines.

Q1: My intramolecular cyclization to form the azetidine ring is giving very low yields, with a significant amount of a higher molecular weight species observed by LC-MS. What's happening?

A: This is a classic problem of competing intermolecular reactions (dimerization or polymerization) outcompeting the desired intramolecular cyclization.[2][4] This occurs when a precursor molecule reacts with another molecule of itself instead of cyclizing. The issue is highly concentration-dependent.

  • Immediate Solution: Implement high-dilution conditions. This involves the slow addition of your substrate (e.g., a γ-amino alcohol or γ-haloamine) to a heated solution of the base or catalyst. This maintains a low instantaneous concentration of the substrate, statistically favoring the intramolecular pathway.[4]

Q2: I'm attempting to synthesize a 3-hydroxyazetidine from a protected γ-aminoepoxide, but I'm isolating a significant amount of a 3-hydroxypyrrolidine byproduct. Why does this happen?

A: You are observing a competing 5-endo-tet ring-closure pathway.[5] The desired azetidine forms via a 4-exo-tet cyclization. While the 4-exo pathway is generally favored according to Baldwin's rules, the 5-endo pathway can become competitive, leading to the more thermodynamically stable five-membered pyrrolidine ring.[1][5] The regioselectivity is highly sensitive to the catalyst and reaction conditions.

  • Immediate Solution: The choice of Lewis acid is critical. Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have been shown to strongly favor the desired 4-exo-tet cyclization, significantly boosting the yield of the 3-hydroxyazetidine.[5][6]

Q3: During the deprotection of my N-Boc-3-substituted azetidine using strong acid (e.g., neat TFA), I'm seeing significant product degradation and ring fragmentation. How can I avoid this?

A: The high ring strain of azetidines makes them susceptible to ring-opening under harsh acidic conditions.[2][7] The protonated azetidine becomes highly electrophilic and can be attacked by nucleophiles, including the counter-ion or even another azetidine molecule.

  • Immediate Solution: Use milder deprotection conditions. A common strategy is to use a solution of HCl in a solvent like dioxane or diethyl ether, often at 0 °C. Alternatively, using TFA in a scavenger-containing solvent like dichloromethane (DCM) can buffer the acidity and trap reactive carbocations that may form. For very sensitive substrates, enzymatic or hydrogenolysis-based deprotection of alternative protecting groups (like Cbz or Benzhydryl) should be considered.[8][9]

Q4: My crude azetidine product streaks badly on silica gel during column chromatography and I'm getting low recovery. What's the best practice for purification?

A: The basic nitrogen atom in the azetidine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, peak tailing, and even on-column degradation.

  • Immediate Solution: Deactivate the silica gel by pre-treating it with a triethylamine solution. A common method is to slurry the silica in the desired eluent system containing 0.5-1% triethylamine before packing the column. Alternatively, using a different stationary phase like neutral or basic alumina can be an excellent way to avoid degradation of acid-sensitive azetidines.[1]

Section 2: Troubleshooting Guide: Common Side Products & Mitigation Strategies

This guide provides a deeper dive into specific side products, their mechanisms of formation, and detailed protocols to overcome them.

Issue 1: Formation of Pyrrolidine Byproducts in Ring-Closing Reactions

One of the most common challenges in azetidine synthesis via intramolecular cyclization of epoxy amines is the formation of the isomeric pyrrolidine.[5]

Root Cause Analysis: The intramolecular aminolysis of a cis-3,4-epoxy amine can proceed via two pathways: the desired 4-exo-tet pathway to yield the 3-hydroxyazetidine and a competing 5-endo-tet pathway that yields the 3-hydroxypyrrolidine. The transition state energy for forming the strained four-membered ring is often higher than that for the five-membered ring, making the side reaction competitive.[1] The choice of catalyst can dramatically influence the regioselectivity of the amine's nucleophilic attack on the epoxide.[5]

Visualizing the Competing Pathways:

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products start cis-3,4-Epoxy Amine pathA 4-exo-tet (Favored by La(OTf)₃) start->pathA Lewis Acid Catalyst pathB 5-endo-tet (Competing Pathway) start->pathB Lewis Acid Catalyst prodA Desired Product: 3-Hydroxyazetidine pathA->prodA prodB Side Product: 3-Hydroxypyrrolidine pathB->prodB

Caption: Competing cyclization pathways in 3-hydroxyazetidine synthesis.

Mitigation Protocol: Lanthanide-Catalyzed Regioselective Cyclization

This protocol is optimized for selectively forming the azetidine ring while minimizing the pyrrolidine byproduct.[1][6]

  • Reagent Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) to make a 0.2 M solution, add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Reaction Execution: Stir the mixture under reflux (approx. 83 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (see FAQ Q4 for tips).

Catalyst SystemPredominant ProductSelectivity (Azetidine:Pyrrolidine)Reference
No Catalyst (Thermal)MixtureVaries, often poor[5]
Yb(OTf)₃AzetidineGood[6]
La(OTf)₃ Azetidine Excellent (>95:5) [5][6]
Ti(Oi-Pr)₄PyrrolidinePoor[5]

Table 1. Comparison of catalysts for regioselective epoxy amine cyclization.

Issue 2: Ring-Opening and Rearrangement Side Products

The inherent strain of the azetidine ring makes it susceptible to cleavage, especially when substituents can stabilize a resulting carbocation or when an intramolecular nucleophile is present.[2][7]

Root Cause Analysis: A common side reaction involves the formation of a bicyclic aziridinium ion intermediate, particularly from 3-halo or 3-sulfonyloxy azetidines. This highly reactive intermediate can be trapped by solvent molecules (e.g., methanol, water) or other nucleophiles present in the reaction mixture, leading to ring-opened or rearranged products instead of the desired C3-substituted product.

Visualizing the Aziridinium Ion Mechanism:

G start N-Protected 3-Bromoazetidine intermediate Bicyclic Aziridinium Ion (Reactive Intermediate) start->intermediate Intramolecular Displacement product_desired Desired Product: Nucleophilic Substitution at C3 intermediate->product_desired Nu⁻ Attack (Desired Pathway) product_side Side Product: 3-Alkoxyazetidine (Solvent Trapping) intermediate->product_side ROH (Solvent) Attack (Side Reaction)

Caption: Formation of side products via a bicyclic aziridinium ion.

Mitigation Protocol: Optimizing Nucleophilic Substitution

To favor direct Sₙ2 displacement at the C3 position and suppress aziridinium ion formation, careful selection of the nucleophile, solvent, and temperature is essential.

  • Nucleophile Choice: Use a "soft," highly polarizable nucleophile (e.g., azide, thiophenoxide) which favors direct Sₙ2 attack over intramolecular cyclization. Harder nucleophiles are more likely to promote the side reaction.

  • Solvent Selection: Employ a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation but not the anion, increasing the nucleophilicity of the attacking species and accelerating the desired Sₙ2 reaction.[4] Avoid protic solvents like alcohols if possible, as they can act as competing nucleophiles.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often provide the activation energy needed to form the bicyclic intermediate. Start at 0 °C or room temperature and monitor closely.

  • Leaving Group: While highly reactive leaving groups (like triflate) can speed up the reaction, they may also accelerate the unwanted intramolecular cyclization. A tosylate or mesylate often provides a better balance of reactivity and selectivity.[4]

Section 3: Protecting Group Strategies and Complications

The choice of the nitrogen protecting group is critical not only for the synthesis but also for the stability and ultimate deprotection of the azetidine.[2]

Protecting GroupCommon Cleavage ConditionsPotential Side Products/IssuesMitigation Strategy
Boc (t-butyloxycarbonyl)TFA/DCM; HCl/DioxaneRing-opening/fragmentation under harsh acid.[7]Use milder acid (e.g., 4M HCl in Dioxane at 0°C), use scavengers.
Cbz (Carboxybenzyl)H₂, Pd/C (Hydrogenolysis)Orthogonally stable to acid/base. Can be difficult to remove if sulfur is present.Use alternative catalysts (e.g., Pearlman's catalyst), ensure substrate purity.
Benzhydryl (Bh) H₂, Pd(OH)₂/C; Strong AcidByproducts from the protecting group (e.g., diphenylmethane) can be difficult to remove.[10]Use catalytic transfer hydrogenation; optimize crystallization for purification.[11]
Allyl Pd(0) catalysts (e.g., Pd(PPh₃)₄)Can isomerize to the enamine under basic conditions. Catalyst can be difficult to remove.Use specific scavengers for the allyl cation (e.g., dimedone); use polymer-supported catalysts.

Table 2. Troubleshooting N-Protecting Groups for Azetidines.

References

  • Benchchem. (n.d.). Technical Support Center: Azetidine Ring Formation.
  • Benchchem. (n.d.). Common side reactions in the synthesis of 3-substituted azetidines.
  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
  • Benchchem. (n.d.). Optimizing reaction conditions for azetidine ring formation.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Azetidines.
  • Uesugi, S., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • ChemicalBook. (n.d.). 3-Hydroxyazetidine hydrochloride synthesis.
  • Saunders, G. J., et al. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Svatik, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF.
  • ResearchGate. (n.d.). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series.
  • Anderson, D. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Molecules.

Sources

Technical Support Center: Purification of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized for the introduction of the azetidine moiety into larger molecules.[1][2][3] Its synthesis, typically achieved by the tosylation of tert-butyl 3-hydroxyazetidine-1-carboxylate, is a robust transformation.[4][5] However, the purification of the final product is critical and often presents challenges due to the presence of structurally similar impurities and unreacted starting materials.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. It offers practical, field-proven solutions and detailed protocols grounded in established chemical principles.

Key Compounds in the Reaction Mixture

A clear understanding of the potential components in your crude reaction mixture is the first step toward effective purification. The diagram below illustrates the structures of the desired product and the most common impurities.

G cluster_product Desired Product cluster_impurities Common Impurities Product This compound SM Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate TsCl Excess Reagent: p-Toluenesulfonyl Chloride (TsCl) Base Catalyst/Base: Triethylamine (TEA) or Pyridine Byproduct Hydrolysis Byproduct: p-Toluenesulfonic Acid (TsOH)

Caption: Key chemical structures involved in the synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the tosylation reaction?

A1: The crude product mixture typically contains several impurities derived from the reaction conditions. These include:

  • Unreacted Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate.[6]

  • Excess Tosylating Agent: p-Toluenesulfonyl chloride (TsCl).[7][8][9]

  • Base: Triethylamine (TEA) or pyridine, used to scavenge the HCl byproduct.[10][11]

  • Base Hydrochloride Salt: Triethylammonium chloride or pyridinium chloride, which often precipitates from the reaction.

  • Hydrolysis Products: p-Toluenesulfonic acid (TsOH), formed if excess TsCl reacts with trace water during the reaction or workup.[9][12]

Q2: What is the general strategy for purifying the crude product?

A2: A multi-step approach is most effective.

  • Quenching: The reaction is first quenched, typically with water or a saturated aqueous solution like sodium bicarbonate, to hydrolyze any remaining highly reactive TsCl.[7][8][9]

  • Aqueous Workup (Liquid-Liquid Extraction): The crude mixture is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). This phase is then washed sequentially with a dilute acid (to remove the amine base), a mild base (to remove TsOH), and brine.[5][13]

  • Chromatography: The final purification is almost always achieved by flash column chromatography on silica gel to separate the product from residual starting material and other non-polar impurities.[4][14][15]

Q3: How can I monitor the reaction and the purity of my fractions?

A3: Thin-Layer Chromatography (TLC) is the primary tool for monitoring.[4] A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • p-Toluenesulfonyl chloride (TsCl): High Rf value, less polar.

  • This compound (Product): Intermediate Rf value.

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (Starting Material): Low Rf value, more polar.

Plates can be visualized using UV light (for the tosyl group) and by staining with potassium permanganate or p-anisaldehyde solution.[16]

Q4: What are the recommended storage conditions for the purified product?

A4: this compound should be stored in a cool, dry place. Some suppliers recommend cold-chain transportation and storage at 2-8°C to prevent degradation.[17] The tosylate group is a good leaving group, making the compound susceptible to nucleophilic attack, including by atmospheric moisture over long periods.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process.

Issue 1: My final product is contaminated with unreacted p-toluenesulfonyl chloride (TsCl).

  • Probable Cause: The polarity of TsCl can be close enough to the product to cause co-elution during column chromatography, especially if the column is overloaded or the eluent system is not optimized.[7][8] An incomplete quench can also leave residual TsCl.

  • Solution:

    • Chemical Quenching Before Chromatography: Before concentrating the organic layers from your workup, treat the solution with a primary or secondary amine (e.g., a small amount of diethylamine) or an amine-functionalized scavenger resin.[7][8][9] This converts the unreacted TsCl into a highly polar sulfonamide, which is easily separated from the desired product during chromatography.

    • Vigorous Basic Wash: Ensure the aqueous workup includes a thorough wash with a saturated sodium bicarbonate solution.[7][9] This hydrolyzes TsCl to the water-soluble sodium p-toluenesulfonate, which is removed in the aqueous layer.[8] Vigorous stirring is essential for this biphasic reaction.[7]

Issue 2: The NMR spectrum of my purified product shows signals for the starting alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Probable Cause: The tosylation reaction did not go to completion, or the separation during column chromatography was insufficient. The starting alcohol is significantly more polar than the product.

  • Solution:

    • Optimize Column Chromatography: The separation of the product from the starting alcohol on silica gel is usually straightforward. If you observe contamination, your issue likely lies in the chromatography technique.

      • Use a less polar eluent system (e.g., increase the hexane/ethyl acetate ratio) to increase the separation (ΔRf) between the two spots.

      • Avoid overloading the column. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.

      • Collect smaller fractions during elution and analyze them carefully by TLC before combining.

Issue 3: I can't remove the reaction base (triethylamine or pyridine).

  • Probable Cause: The base was not fully removed during the aqueous workup. These amines have some solubility in organic solvents.

  • Solution:

    • Acidic Wash: During the workup, wash the organic layer multiple times with a dilute acidic solution, such as 1M HCl or 5% citric acid.[11][13] This protonates the amine, forming a water-soluble salt that partitions into the aqueous layer.[11][18]

    • Copper Sulfate Wash (for acid-sensitive compounds): If your product is sensitive to acid, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper forms a water-soluble complex with the amine, which is extracted into the aqueous phase.[11][18]

    • Azeotropic Removal: Traces of high-boiling bases like pyridine can be removed by co-evaporation with a solvent like toluene or heptane under reduced pressure.[11][18][19] This process may need to be repeated several times.[11]

Issue 4: My yield is very low after purification.

  • Probable Cause: This can be due to several factors, including an incomplete reaction, physical loss of product during transfers, or degradation of the product on silica gel.

  • Solution:

    • Check Reaction Completion: Before starting the workup, ensure the reaction has gone to completion by TLC. If starting material remains, consider extending the reaction time or adding slightly more TsCl.

    • Minimize Acidity: The Boc protecting group on the azetidine nitrogen is sensitive to strong acids and can be partially cleaved under such conditions.[20] Avoid using harsh acidic conditions during the workup. Use of a mild acid like saturated ammonium chloride or dilute citric acid is recommended over strong acids like HCl if lability is a concern.

    • Silica Gel Deactivation: The tosylate product can be sensitive. If you suspect degradation on the column, you can deactivate the silica gel by pre-treating it with the mobile phase containing a small amount of a neutral base like triethylamine (e.g., 1%).[16] This neutralizes acidic sites on the silica surface.

Purification Workflow and Protocols

The following diagram outlines the general workflow for the purification of this compound.

G Start Crude Reaction Mixture Quench Quench with NaHCO3 (aq) Start->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash_Acid Wash with Dilute Acid (e.g., 1M HCl or Citric Acid) Extract->Wash_Acid Removes Base (TEA/Pyridine) Wash_Base Wash with NaHCO3 (aq) Wash_Acid->Wash_Base Removes TsOH Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na2SO4 / MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Concentrated Crude Product Concentrate->Crude_Product Column Flash Column Chromatography (Hexane/EtOAc) Crude_Product->Column Analyze Analyze Fractions by TLC Column->Analyze Combine Combine Pure Fractions Analyze->Combine Final_Product Pure Product Combine->Final_Product

Caption: Standard experimental workflow for product purification.

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove the majority of water-soluble impurities before chromatographic purification.

  • Cool the Reaction: Once the reaction is complete by TLC, cool the mixture to 0 °C in an ice bath.

  • Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue stirring vigorously for 15-30 minutes to ensure any remaining TsCl is hydrolyzed.[7][9]

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is water-miscible (like THF), add an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Separate the organic and aqueous layers. Extract the aqueous layer one more time with the organic solvent.[5]

  • Combine Organic Layers: Combine all organic extracts.

  • Acid Wash: Wash the combined organic layer with 1M HCl (2 x 10 mL per 100 mL of organic phase). This step removes residual triethylamine or pyridine.[13]

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 20 mL) to remove any p-toluenesulfonic acid.[4]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 20 mL) to remove residual water.[4][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[4][5]

Protocol 2: Flash Column Chromatography

This is the definitive step for obtaining a highly pure product.

  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount should be 50-100 times the weight of the crude material. Wet the column with the starting eluent.

  • Prepare the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the column eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Starting Eluent: Begin with a low-polarity mobile phase, such as 10-20% Ethyl Acetate in Hexanes.

    • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-40% Ethyl Acetate in Hexanes). The exact gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the final, purified this compound.

Data Presentation: Typical TLC Profile
CompoundTypical Rf (30% EtOAc in Hexanes)Visualization Method
p-Toluenesulfonyl Chloride (TsCl)~0.7 - 0.8UV Active
This compound (Product) ~0.4 - 0.5 UV Active, KMnO₄ Stain
tert-Butyl 3-hydroxyazetidine-1-carboxylate (SM)~0.1 - 0.2KMnO₄ Stain

References

  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (2025). BenchChem.
  • Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Removal. (2025). BenchChem.
  • Technical Support Center: Removal of Tosyl-Containing Byproducts. (2025). BenchChem.
  • Dutta, A. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
  • An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). (2025). BenchChem.
  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
  • EXPERIMENTAL SUPPORTING INFORM
  • Ingerman, et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • How do I get rid of triethyl amine in a reaction? (2014).
  • How to remove pyridine from a reaction mixture. (2025). BenchChem.
  • How to remove pyridine from reaction mixture? (2025).
  • Remove Sticky Reagents. University of Rochester Chemistry Department.
  • Sulfonate synthesis by sulfonylation (tosyl
  • Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • tert-Butyl 3-(tosyloxy)
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)
  • tert-Butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 1-Boc-3-hydroxyazetidine 97%. Sigma-Aldrich.
  • 1-Boc-3-hydroxyazetidine. Nordmann.
  • 1-Boc-3-hydroxyazetidine.

Sources

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis and application of this critical building block. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common experimental hurdles and optimize your reaction conditions for consistent, high-yield results.

Introduction: The "Why" Behind the Protocol

This compound is a cornerstone intermediate in medicinal chemistry, prized for its role as a precursor to a variety of 3-substituted azetidines. The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity. The tosylate group at the 3-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN2) to introduce diverse functionalities.[1]

The synthesis of this tosylate from its precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, appears straightforward. However, the inherent strain of the four-membered ring and the nature of the reagents can lead to specific challenges. This guide will delve into the mechanistic reasoning behind common issues and provide validated solutions.

Frequently Asked Questions (FAQs)

Synthesis of this compound

Q1: My tosylation reaction is sluggish or incomplete. What are the key parameters to optimize?

A1: Incomplete conversion is a common issue. Several factors can be at play:

  • Reagent Stoichiometry: Ensure you are using a slight excess of p-toluenesulfonyl chloride (TsCl), typically 1.2 to 1.5 equivalents, to drive the reaction to completion.

  • Base Selection and Equivalents: Pyridine is often used as both the base and solvent. However, for a more controlled reaction, using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) in a solvent like dichloromethane (DCM) is recommended. Using an insufficient amount of base can lead to the accumulation of HCl, which can protonate the azetidine nitrogen and halt the reaction.

  • Catalyst: The 3-hydroxy group on the azetidine ring can be considered sterically hindered. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive tosyl-pyridinium intermediate.

  • Temperature: While the reaction is typically initiated at 0 °C to control the initial exotherm, allowing it to slowly warm to room temperature and stir overnight is often necessary for full conversion. For particularly stubborn reactions, gentle heating (e.g., 40 °C) can be beneficial, but must be monitored carefully to avoid side reactions.

Q2: I am observing a significant amount of a white precipitate during my reaction in DCM. What is it and how do I deal with it?

A2: The white precipitate is most likely the hydrochloride salt of your base (e.g., triethylammonium chloride or pyridinium hydrochloride). This is a normal byproduct of the reaction. While its formation can sometimes make stirring difficult, it also indicates that the reaction is proceeding. If the reaction mixture becomes too thick to stir, you can add a small amount of additional dry solvent. This salt will be removed during the aqueous work-up.

Q3: My major byproduct seems to be an elimination product. How can I favor substitution over elimination?

A3: While less common for this specific substrate under standard tosylation conditions, elimination can occur, especially if excessive heat is applied or a very strong, sterically hindered base is used. To favor the desired tosylate:

  • Maintain a controlled temperature, avoiding excessive heating.

  • Use a base like pyridine or triethylamine rather than a bulky base like DBU or potassium tert-butoxide.

Q4: Can the azetidine nitrogen react with tosyl chloride?

A4: The nitrogen atom of the azetidine is protected by the tert-butoxycarbonyl (Boc) group. The Boc group is an electron-withdrawing group that decreases the nucleophilicity of the nitrogen, making its reaction with TsCl unlikely under standard tosylation conditions. The Boc group is stable to the basic conditions of the tosylation reaction.[2][3]

Purification and Stability

Q5: What is the best way to purify the crude product?

A5: Purification is typically achieved by flash column chromatography on silica gel.

  • Work-up: After the reaction is complete, it is crucial to perform an aqueous work-up. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess base, then with saturated aqueous sodium bicarbonate to remove any remaining acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: A gradient elution system of ethyl acetate in hexanes (or heptane) is commonly effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar and should elute after any unreacted TsCl and before highly polar impurities. Monitor the fractions by thin-layer chromatography (TLC).

Q6: How should I store this compound? Is it stable?

A6: The product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C is recommended by suppliers).[4] Tosylates can be sensitive to moisture, which can lead to hydrolysis back to the alcohol. While generally stable once purified, prolonged storage at room temperature is not advised.

Downstream Reactions

Q7: I am getting low yields in my subsequent nucleophilic substitution reaction. What are the common pitfalls?

A7: Low yields in SN2 reactions with this substrate can be due to several factors:

  • Purity of the Tosylate: Ensure your starting tosylate is pure and free from the starting alcohol. The presence of the alcohol will not participate in the substitution reaction, leading to lower apparent yields.

  • Nucleophile Strength and Steric Hindrance: Weak nucleophiles or very bulky nucleophiles may react slowly. Increasing the reaction temperature or using a more polar aprotic solvent (e.g., DMF, DMSO) can help accelerate the reaction.

  • Competing Elimination: When using basic nucleophiles (e.g., alkoxides), a competing E2 elimination reaction can occur. To favor substitution, use less sterically hindered bases/nucleophiles and maintain the lowest effective reaction temperature.

  • Ring Opening: Under strongly acidic conditions or with certain Lewis acids, the azetidine ring itself can be susceptible to ring-opening.[1] Ensure that the conditions for your nucleophilic substitution are not strongly acidic.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Incomplete Tosylation) 1. Insufficient TsCl or base. 2. Low reaction temperature or short reaction time. 3. Deactivated starting material (e.g., wet alcohol). 4. Steric hindrance of the alcohol.1. Use 1.2-1.5 eq. of TsCl and 2-3 eq. of base (e.g., TEA). 2. Start at 0 °C, then allow to warm to room temperature and stir for 12-24 hours. Gentle heating (40 °C) can be applied if necessary. 3. Ensure starting alcohol and solvent are anhydrous. 4. Add a catalytic amount (0.1-0.2 eq.) of DMAP.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or elimination. 2. Presence of water leading to hydrolysis of TsCl and the product. 3. Unwanted reaction with the solvent.1. Maintain a controlled temperature profile (0 °C to room temperature). 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 3. Use a non-reactive solvent like DCM or acetonitrile.
Difficulty in Purifying the Product 1. Incomplete removal of base or its salt during work-up. 2. Co-elution of impurities during column chromatography. 3. Product degradation on silica gel.1. Perform a thorough aqueous work-up with both acidic and basic washes. 2. Optimize the solvent system for column chromatography. A shallow gradient may be necessary. 3. Neutralize the silica gel with triethylamine in the eluent if degradation is suspected, although this is less common for this compound.
Low Yield in Subsequent Nucleophilic Substitution 1. Impure tosylate starting material. 2. Competing elimination reaction. 3. Inactive nucleophile. 4. Unoptimized reaction conditions (solvent, temperature).1. Re-purify the tosylate. Confirm purity by NMR. 2. Use the least sterically hindered nucleophile/base possible and the lowest effective temperature. 3. Use a freshly prepared or high-purity nucleophile. Consider using a phase-transfer catalyst for certain nucleophiles. 4. Screen polar aprotic solvents (DMF, DMSO, acetonitrile) and optimize the temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard tosylation methods for hindered alcohols.

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) and anhydrous dichloromethane (DCM, approximately 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.0-3.0 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq.).

  • To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate in hexanes eluent). The starting material is more polar than the product.

  • Once the reaction is complete (typically 12-24 hours), quench by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl (or saturated aq. NH₄Cl), saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of Key Processes

Reaction Workflow

Tosylation Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up & Purification A 1. Dissolve Boc-3-hydroxyazetidine in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add TEA and DMAP B->C D 4. Add TsCl portion-wise at 0 °C C->D E 5. Stir at RT for 12-24h D->E F 6. Monitor by TLC E->F G 7. Aqueous Work-up (Acid/Base Washes) F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J tert-Butyl 3-(tosyloxy)azetidine- 1-carboxylate I->J Yields Pure Product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Troubleshooting Tree Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete Yes Byproducts Multiple Byproducts Start->Byproducts Yes LowYieldSub Low Yield in Substitution Start->LowYieldSub Yes CheckReagents Check Reagent Stoichiometry & Purity Incomplete->CheckReagents CheckTemp Lower Reaction Temperature Byproducts->CheckTemp CheckPurity Verify Tosylate Purity (NMR, TLC) LowYieldSub->CheckPurity AddTimeTemp Increase Time/Temp (with caution) CheckReagents->AddTimeTemp If reagents OK AddDMAP Add DMAP Catalyst AddTimeTemp->AddDMAP If still slow Solution1 Solution: - Use 1.2-1.5 eq TsCl - Use 2-3 eq Base - Use 0.1-0.2 eq DMAP AddDMAP->Solution1 CheckAnhydrous Ensure Anhydrous Conditions CheckTemp->CheckAnhydrous If temp is optimal Solution2 Solution: - Maintain 0°C -> RT - Use dry solvents/reagents CheckAnhydrous->Solution2 OptimizeSub Optimize Substitution (Solvent, Temp, Nucleophile) CheckPurity->OptimizeSub If pure ConsiderElimination Check for Elimination Byproducts OptimizeSub->ConsiderElimination If still low Solution3 Solution: - Re-purify tosylate - Screen polar aprotic solvents - Use lowest effective temp ConsiderElimination->Solution3

Caption: A decision tree to diagnose and solve common issues during the synthesis and use of the target compound.

References

  • ResearchGate. (2013). How can I tosylate a hindered secondary alcohol? [Online forum post]. Available at: [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • Reddit. (2025). Tosylation protocol? [Online forum post]. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [PDF request]. Available at: [Link]

  • National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Available at: [Link]

  • Indian Institute of Technology Kanpur. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X = I, OTf) mediated regioselective nucleophilic ring opening. [PDF]. Available at: [Link]

  • YouTube. (2020). Azetidine: Chemical Reactivity. Available at: [Link]

  • Serve Content. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [PDF]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The first example of ring expansion of N-tosylaziridines to 2-aroyl-N-tosylazetidines with nitrogen ylides in an aqueous medium. Green Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved January 7, 2026, from [Link]

  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. [PDF]. Available at: [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? [Online forum post]. r/OrganicChemistry. Available at: [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available at: [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • American Chemical Society. (n.d.). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. [Journal article]. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Online forum post]. r/Chempros. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 3-(2-(tosyloxy)ethyl)azetidine-1-carboxylate. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2025). Efficient N-Boc protection of amines by a reusable heterogeneous solid acid nanocatalyst at room temperature. [PDF request]. Available at: [Link]

Sources

Technical Support Center: Navigating the Stability of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for tert-butyl 3-(tosyloxy)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive building block. Here, we address common stability issues encountered during its use in chemical synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our aim is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the success of your experimental outcomes.

Introduction: The Duality of Reactivity and Instability

This compound is a valuable reagent in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered heterocycle, imparts unique conformational constraints and serves as a desirable scaffold in many biologically active molecules. The tosylate group at the 3-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functionalities. However, the inherent ring strain of the azetidine nucleus, combined with the exceptional leaving group ability of the tosylate, renders the molecule susceptible to several decomposition pathways. This guide will delve into the mechanistic underpinnings of these stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of this compound?

A1: The instability of this compound arises from a combination of two key features:

  • Ring Strain: Azetidine is a four-membered ring with significant angle strain. This strain makes the ring susceptible to opening, which can be initiated by the departure of a good leaving group.

  • Excellent Leaving Group: The tosylate (p-toluenesulfonate) is a highly effective leaving group due to the resonance stabilization of the resulting anion.[1]

The synergy of these two factors means that under certain conditions, the molecule can readily undergo reactions that lead to undesired side products.

Q2: What are the recommended storage conditions for this reagent?

A2: Due to its potential for thermal and hydrolytic degradation, it is crucial to store this compound under controlled conditions. Many suppliers recommend cold-chain transportation and storage.[1][2] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. This minimizes exposure to moisture and reduces the rate of potential decomposition reactions.

Q3: Is the Boc protecting group stable during reactions involving the tosylate?

A3: The tert-butoxycarbonyl (Boc) group is generally stable under neutral, basic, and mildly acidic conditions, as well as in the presence of most nucleophiles.[3] However, it is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, strong mineral acids).[4] Therefore, it is important to avoid strongly acidic conditions during both the reaction and the workup to prevent premature deprotection of the azetidine nitrogen.

Q4: Can I purify this compound by silica gel chromatography?

A4: While possible, purification by standard silica gel chromatography can be problematic. The acidic nature of silica gel can promote decomposition of the tosylate. If chromatography is necessary, it is highly recommended to use a neutralized stationary phase. This can be achieved by preparing the silica gel slurry in an eluent containing 1-2% triethylamine or another non-nucleophilic base.[5] It is also advisable to perform the chromatography quickly and at a low temperature to minimize contact time with the silica gel.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered when working with this compound.

Problem 1: Low or No Yield of the Desired Substitution Product

Symptoms:

  • Recovery of the starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Formation of a complex mixture of unidentifiable byproducts.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Incomplete Tosylation The initial tosylation of tert-butyl 3-hydroxyazetidine-1-carboxylate may be incomplete due to the presence of moisture, which consumes the tosyl chloride. The hindered nature of the secondary alcohol on the azetidine ring can also slow down the reaction.Ensure all glassware, solvents, and reagents are rigorously dried. Use of an excess of tosyl chloride (1.2-1.5 equivalents) and a non-nucleophilic base like triethylamine or pyridine is recommended. Monitor the reaction closely by TLC.
Decomposition of the Tosylate The in-situ generated tosylate is decomposing before it can react with the nucleophile. This can be exacerbated by elevated temperatures or prolonged reaction times.If possible, use the tosylate immediately in the next step without isolation. If isolated, store it under inert gas at low temperatures. When performing the substitution, add the nucleophile at a low temperature (e.g., 0 °C or below) and allow the reaction to warm slowly.
Poor Nucleophilicity of the Reagent The chosen nucleophile may not be strong enough to displace the tosylate efficiently, leading to competing decomposition pathways.Consider using a more potent nucleophile or employing conditions that enhance its reactivity (e.g., using a stronger base to deprotonate a protic nucleophile).
Problem 2: Formation of Unexpected Side Products

Symptoms:

  • Isolation of products with a different molecular weight or structure than the expected substitution product.

  • Evidence of ring-opened or rearranged products in NMR or mass spectrometry data.

Potential Causes & Solutions:

The strained nature of the azetidine ring makes it susceptible to several side reactions, particularly when a good leaving group like tosylate is present.

The departure of the tosylate can be assisted by the participation of the lone pair on the azetidine nitrogen, leading to the formation of a bicyclic azetidinium ion intermediate. This highly reactive intermediate can then be attacked by a nucleophile at either of the two electrophilic carbons, resulting in ring-opened products.

G

Recommended Solutions:

  • Use of Less Nucleophilic Bases: If a base is required for the reaction, opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Control of Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the formation of the high-energy azetidinium intermediate.

  • Solvent Choice: The choice of solvent can influence the stability of charged intermediates. Aprotic polar solvents may stabilize the azetidinium ion, potentially favoring ring-opening. Consider less polar solvents if compatible with the reaction.

If the nucleophile is also a strong base, it can abstract a proton from one of the carbons adjacent to the tosylate-bearing carbon, leading to the formation of an alkene via an E2 elimination pathway.[2]

G

Recommended Solutions:

  • Use of Non-basic Nucleophiles: Whenever possible, use nucleophiles that are not strongly basic. For example, using an azide salt as a nucleophile is less likely to cause elimination than using an alkoxide.

  • Temperature Control: Lower reaction temperatures generally favor substitution over elimination.

  • Choice of Base: If a base is necessary, a bulky, non-nucleophilic base is preferred to minimize both substitution at the tosylate and elimination.

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Separate the organic layer, and wash successively with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • The crude product should be used immediately or stored under inert gas at -20°C.

Protocol 2: General Procedure for Nucleophilic Substitution
  • Dissolve the crude or purified this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or acetonitrile) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically 0 °C or lower to start).

  • Add the nucleophile (1.1 - 2.0 eq.). If the nucleophile is a salt, it may be necessary to use a phase-transfer catalyst in some solvent systems.

  • If a base is required to deprotonate the nucleophile, add it slowly at a low temperature.

  • Allow the reaction to warm to room temperature or heat gently if necessary, while monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure.

  • Purify the product by an appropriate method (e.g., recrystallization or chromatography on neutralized silica gel).

Concluding Remarks

The successful application of this compound in synthesis hinges on a thorough understanding of its inherent stability limitations. By carefully controlling reaction conditions, particularly temperature, choice of base and solvent, and by minimizing exposure to moisture and acidic media, researchers can effectively mitigate the risks of decomposition and side product formation. We hope this guide serves as a valuable resource in your research endeavors and contributes to the successful and efficient synthesis of your target molecules.

References

  • BenchChem. (2025).
  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?.
  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Master Organic Chemistry. (2015).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • University of Calgary. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • PubChem. (n.d.). tert-Butyl 3-(tosyloxy)
  • MDPI. (n.d.).
  • BLDpharm. (n.d.). 605655-08-1|tert-Butyl 3-(tosyloxy)
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • AK Scientific, Inc. (n.d.). (S)-Tert-butyl 2-(tosyloxymethyl)
  • Master Organic Chemistry. (2012).
  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning.
  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts.
  • OpenOChem Learn. (n.d.).

Sources

Technical Support Center: A Guide to Utilizing tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when using this versatile building block. Our aim is to provide you with field-proven insights and practical solutions to ensure the success of your experiments.

I. Introduction: The Power and Perils of a Strained Ring

This compound is a key intermediate in medicinal chemistry, prized for its ability to introduce the valuable azetidine motif into target molecules. The inherent ring strain of the four-membered azetidine ring dictates its reactivity, making it an excellent electrophile for nucleophilic substitution.[1] However, this same reactivity can be a double-edged sword, leading to undesired side reactions and purification challenges if not handled with a thorough understanding of its chemical behavior. This guide will equip you with the knowledge to harness the synthetic potential of this reagent while avoiding common experimental setbacks.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling, storage, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight.[2] For handling, it is recommended to use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as with any chemical reagent. Work in a well-ventilated area or a fume hood to avoid inhalation.

Q2: What is the primary role of the tosylate group in this molecule?

A2: The tosylate group (-OTs) is an excellent leaving group. The hydroxyl group of the precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is a poor leaving group. By converting it to a tosylate, the hydroxyl group is transformed into a species that is readily displaced by a wide range of nucleophiles in an SN2 reaction.[3][4] This conversion is a key step in activating the C3 position of the azetidine ring for functionalization.[5]

Q3: What types of nucleophiles can be used to react with this compound?

A3: A broad spectrum of nucleophiles can be employed, including but not limited to:

  • N-nucleophiles: Primary and secondary amines, azides, and heterocycles.

  • O-nucleophiles: Alcohols, phenols, and carboxylates.

  • C-nucleophiles: Grignard reagents, organolithiums, and enolates.[6]

  • S-nucleophiles: Thiols and thioacetates.[7]

The choice of nucleophile will significantly impact the reaction conditions and potential side products.

Q4: Can the Boc protecting group be cleaved during the reaction?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions typically used for nucleophilic substitution. However, it is sensitive to strong acids. If your reaction conditions are acidic, or if your purification involves acidic workup, you may risk partial or complete deprotection of the Boc group.[8]

III. Troubleshooting Guide: From Low Yields to Complex Mixtures

This section provides a systematic approach to diagnosing and solving common problems encountered during the use of this compound.

Problem 1: Low or No Yield of the Desired 3-Substituted Azetidine

A low yield of the target product is one of the most frequent challenges. The underlying causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.

Potential Cause Explanation Troubleshooting Steps
Poor Quality of Starting Material The tosylate may have degraded due to improper storage (exposure to moisture). Hydrolysis of the tosylate will render it unreactive.- Ensure the starting material is dry and has been stored correctly. - Consider purchasing from a reputable supplier.[9] - You can check the purity by 1H NMR.
Suboptimal Reaction Temperature Nucleophilic substitution on the sterically hindered azetidine ring may require elevated temperatures to overcome the activation energy barrier.- Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. - Be cautious, as excessively high temperatures can lead to decomposition or side reactions.
Inappropriate Solvent The choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions.[10]- Screen a range of polar aprotic solvents such as DMF, DMSO, or acetonitrile. - Ensure the solvent is anhydrous, as water can hydrolyze the tosylate.
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough to displace the tosylate group efficiently.- If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a non-nucleophilic base like NaH). - For very weak nucleophiles, a change in strategy might be necessary.
Steric Hindrance A bulky nucleophile or significant steric hindrance around the azetidine ring can slow down or prevent the SN2 reaction.[11]- Use a less sterically hindered nucleophile if possible. - Increase the reaction time and/or temperature. - In extreme cases, an alternative synthetic route might be required.
Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of Product check_reagents Verify Reagent Quality (Tosylate & Nucleophile) start->check_reagents check_reagents->start Reagents Degraded optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_solvent Screen Solvents (e.g., DMF, DMSO, MeCN) optimize_temp->optimize_solvent No Improvement success Improved Yield optimize_temp->success Improvement check_nucleophile Assess Nucleophile Strength optimize_solvent->check_nucleophile No Improvement optimize_solvent->success Improvement consider_sterics Evaluate Steric Hindrance check_nucleophile->consider_sterics Nucleophile is Weak check_nucleophile->success Nucleophile is Strong consider_sterics->success Low Steric Hindrance alternative_route Consider Alternative Synthetic Route consider_sterics->alternative_route High Steric Hindrance reaction_pathways reagents This compound + Nucleophile/Base (Nu:⁻) sub_product Substitution Product (Sₙ2) reagents->sub_product Nucleophilic Attack on C3 elim_product Elimination Product (E2) reagents->elim_product Proton Abstraction from C2 or C4

Sources

Technical Support Center: Improving Regioselectivity in Reactions of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 3-(tosyloxy)azetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its reactivity and achieve optimal regioselectivity in your synthetic endeavors.

Introduction: The Challenge of Azetidine Reactivity

This compound is a valuable intermediate for introducing the sought-after azetidine motif into complex molecules. The tosylate group at the C3 position serves as an excellent leaving group, facilitating nucleophilic substitution. However, the inherent ring strain of the four-membered azetidine ring introduces competing reaction pathways that can compromise yield and regioselectivity.[1][2] This guide will equip you with the knowledge to control these pathways and reliably synthesize your desired 3-substituted azetidine products.

Understanding the Core Problem: Competing Reaction Pathways

The primary challenge in reactions involving this substrate is the competition between direct nucleophilic substitution (SN2) at the C3 position and ring-opening reactions. The tosylate leaving group makes the C3 carbon electrophilic and susceptible to direct attack. Simultaneously, the strained nature of the azetidine ring can lead to cleavage of the C2-N or C4-N bonds, particularly under harsh conditions or with certain nucleophiles.[3][4]

G cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Outcomes A tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate B Nucleophile (Nu⁻) Solvent, Temp C Desired Product: Direct C3 Substitution (SN2) B->C Pathway A (Favored by soft, non-basic nucleophiles & mild conditions) D Side Product: Ring-Opened Amines B->D Pathway B (Favored by hard, basic, or bulky nucleophiles & harsh conditions)

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a mixture of my desired 3-substituted product and a linear, ring-opened amine?

A: This is the most common issue and stems from the dual reactivity of the azetidine ring.

  • Desired Pathway (SN2 Substitution): Your nucleophile directly attacks the C3 carbon, displacing the tosylate leaving group. This yields the intended tert-butyl 3-(substituted)azetidine-1-carboxylate. This pathway is characteristic of an SN2 reaction, which proceeds with inversion of stereochemistry if the center is chiral.[5]

  • Competing Pathway (Ring-Opening): The nucleophile may attack one of the carbons adjacent to the nitrogen atom (C2 or C4), leading to the cleavage of a C-N bond. This is more likely to occur if the nitrogen atom is activated (e.g., protonated by an acid), forming a more strained azetidinium ion, which is highly susceptible to ring-opening.[4][6][7] The regioselectivity of this ring-opening is complex and influenced by sterics and electronics.[3][8]

To favor the desired SN2 pathway, you must choose conditions that minimize the activation of the azetidine ring and promote direct attack at C3.

Q2: How does my choice of nucleophile impact the regioselectivity?

A: The nature of the nucleophile is arguably the most critical factor. The balance between nucleophilicity and basicity is key.

  • Good Nucleophiles, Weak Bases: These are ideal for promoting the desired SN2 reaction. Examples include azide (N₃⁻), cyanide (CN⁻), halides (I⁻, Br⁻), and soft thiolates (RS⁻). They readily attack the electrophilic C3 carbon without abstracting protons or promoting elimination/ring-opening.

  • Strongly Basic Nucleophiles: Hard bases like hydroxides (OH⁻), alkoxides (RO⁻), and certain amines can lead to side reactions. They can promote E2 elimination to form an azetine intermediate or act as bases to facilitate ring-opening pathways.

  • Sterically Hindered Nucleophiles: Bulky nucleophiles may favor attack at the less-substituted C2/C4 positions, leading to ring-opening, or may react slowly, requiring harsher conditions that promote side reactions.[3][4]

Q3: What is the role of solvent and temperature in controlling the reaction?

A: Solvent and temperature control the reaction kinetics and can stabilize or destabilize key intermediates.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions.[9] They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," increasing its nucleophilicity. Protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity, and may participate in the reaction (solvolysis), leading to undesired byproducts.

  • Temperature: As a rule of thumb, start at room temperature or below. Nucleophilic substitution on this substrate is often efficient without excessive heating. Increasing the temperature can provide the activation energy needed for undesired pathways like elimination or ring-opening. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) should be attempted before resorting to more drastic measures.

Q4: Can Lewis or Brønsted acids be used to accelerate the reaction?

A: The use of acids is strongly discouraged. While acids can activate leaving groups, in this case, a Brønsted acid will protonate the azetidine nitrogen.[7] This forms a highly strained and reactive azetidinium ion. This species is exceptionally prone to nucleophilic ring-opening, which will almost certainly become the dominant reaction pathway.[4][6] Similarly, Lewis acids can coordinate to the nitrogen, leading to the same undesirable outcome. An analogous Lewis acid-catalyzed intramolecular aminolysis has been used to form azetidine rings from epoxy amines, demonstrating the strong influence of such catalysts on ring reactions.[10]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing for Direct SN2 Substitution at C3

This guide provides a general protocol and a decision-making framework for achieving clean C3 substitution.

Objective: To maximize the yield of the C3-substituted azetidine while minimizing ring-opening and elimination byproducts.

G A Start: Low yield or impure product? B Analyze crude reaction mixture (LCMS, ¹H NMR) A->B C Is unreacted starting material present? B->C E YES C->E Yes F NO C->F No D Is a ring-opened product observed? G YES D->G Yes H NO D->H No I Troubleshooting Steps: 1. Increase reaction time. 2. Modestly increase temperature (e.g., to 50°C). 3. Check nucleophile purity/activity. 4. Ensure anhydrous conditions. E->I F->D J Troubleshooting Steps: 1. Switch to a less basic/softer nucleophile. 2. Lower reaction temperature. 3. Use a polar aprotic solvent (DMF, MeCN). 4. Avoid all acidic additives. G->J K Problem is likely degradation or an unidentified side reaction. Consider alternative synthetic route. H->K

Caption: Troubleshooting decision tree for C3 substitution reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to create a 0.1-0.2 M solution. Stir until all solids are dissolved.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.2–1.5 eq) in one portion. Causality Note: Using a slight excess of the nucleophile ensures the reaction goes to completion and outcompetes potential side reactions.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Workup: Once complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

NucleophileReagent ExampleSolventTemp (°C)Key Considerations
AzideNaN₃DMF, MeCN20–40Highly reliable; product can be reduced to the 3-aminoazetidine.
CyanideNaCN, KCNDMSO20–50Excellent nucleophile; use appropriate safety precautions.
ThiolateNaSPhDMF0–25Use a soft, non-basic thiolate. Avoid bulky thiols.
Halide (Iodide)NaIAcetone, MeCN25–60Finkelstein conditions can be effective for installing other halides.
AmineR-NH₂MeCN, NMP50–80Challenging. Use a non-basic amine if possible. May require higher temperatures, increasing risk of side products.
Alcohol/PhenolR-OH + NaHTHF, DMF0–25Deprotonate the alcohol first to form the alkoxide. This is a strong base, so keep temperatures low.

References

  • Ma, L., & Xu, J. (2014). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry, 34(10), 1935-1951. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 37(6), 1139-1153. [Link]

  • Couty, F., Evano, G., & Rabasso, N. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. Chemistry – A European Journal, 12(28), 7384-7396. [Link]

  • Ma, L., & Xu, J. (2014). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

  • Ranjith, P., & Ha, H. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Singh, G., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47371-47399. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • YouTube. (2020). Azetidine: Chemical Reactivity. Chemijos. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor. [Link]

Sources

Technical Support Center: Deprotection of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of key chemical intermediates. This guide, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols for the deprotection of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate. Our focus is on providing not just procedures, but the scientific rationale behind them to ensure your success.

Section 1: Core Concepts & Mechanism

The removal of the tert-butyloxycarbonyl (Boc) group from this compound is a critical step to unmask the secondary amine, yielding 3-(tosyloxy)azetidine. This resulting amine is a highly valuable building block in medicinal chemistry. The deprotection is almost exclusively performed under acidic conditions.[1]

The reaction proceeds through a well-understood E1 elimination mechanism.[2] First, the carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[3][4] This protonation makes the carbamate a better leaving group. The subsequent fragmentation is the rate-limiting step, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][2] The amine is then protonated by the excess acid in the medium to form a stable salt (e.g., trifluoroacetate or hydrochloride).[2][4]

The primary challenge in Boc deprotections arises from the highly reactive tert-butyl cation intermediate, which is a potent electrophile.[5] This cation can alkylate any nucleophilic sites on the substrate or solvent, leading to impurities.[6]

Boc Deprotection Mechanism sub Boc-Protected Amine prot Protonated Intermediate sub->prot + H⁺ (Acid) prod Free Amine Salt + CO₂ + t-Butyl Cation prot->prod Fragmentation

Caption: Acid-catalyzed Boc deprotection mechanism.

Section 2: Recommended Experimental Protocols

The choice of acid and solvent is crucial and depends on the substrate's overall stability and the desired final salt form. Below are two robust, field-proven protocols for the deprotection of this compound.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and effective methods for Boc deprotection, typically offering fast reaction times and high yields.[7][8]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 5-10 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 20-50% v/v, e.g., 5 mL for a 50% solution in 5 mL DCM) to the stirred solution.[7][9] A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[7][9]

  • Work-up & Isolation:

    • Once complete, remove the DCM and excess TFA under reduced pressure (in a well-ventilated fume hood).

    • The resulting residue is the trifluoroacetate salt of 3-(tosyloxy)azetidine, which can often be used directly in the next step after thorough drying under high vacuum.

    • For isolation of the free amine, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[7]

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is another standard method, which yields the hydrochloride salt directly. This can be advantageous for purification, as the salt often precipitates from the reaction mixture.[1][10][11]

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add this compound (1.0 mmol).

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 mL, a significant excess) to the starting material at room temperature.[1][11]

  • Reaction: Stir the resulting solution or suspension at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1] In many cases, the product hydrochloride salt will precipitate out of the solution.

  • Work-up & Isolation:

    • If a precipitate has formed, collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove non-polar impurities, and dry under high vacuum.[11]

    • If the product remains in solution, remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt. This can be triturated with diethyl ether to induce solidification and remove soluble impurities.

Experimental Workflow A Dissolve Substrate in Anhydrous Solvent B Add Acidic Reagent (TFA or HCl solution) at 0°C to RT A->B C Monitor Reaction Progress (TLC or LC-MS) B->C D Reaction Complete? C->D D->C No E Work-up: Remove Volatiles D->E Yes F Isolation: Precipitate/Extract/Lyophilize E->F G Characterize Product (NMR, MS) F->G

Caption: General experimental workflow for Boc deprotection.

Section 3: Method Comparison

FeatureProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Primary Reagent Trifluoroacetic Acid (TFA)[7]Hydrogen Chloride (HCl)[1]
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol, or Ethyl Acetate[1][10]
Typical Conditions 20-50% TFA/DCM, 0 °C to RT, 1-2 hours[7][9]4M HCl in Dioxane, RT, 1-4 hours[1][11]
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Work-up Removal of volatiles. Neutralization required to obtain free base.[7]Often involves simple filtration of precipitated salt or removal of volatiles.[11]
Pros Fast, highly effective, homogenous reaction.[8]Can be milder, product often precipitates for easy isolation, avoids trifluoro- contamination.[10]
Cons TFA is corrosive and volatile; removal can be difficult. The TFA salt can sometimes be oily.Dioxane is a peroxide-former and has health concerns. Reaction can be slower.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is acidic deprotection the most common method for Boc groups? A1: The Boc group is specifically designed to be labile to acid.[9] Its stability in a wide range of other conditions (e.g., basic, nucleophilic, and reductive environments) makes it an excellent orthogonal protecting group.[1][12] The acid-catalyzed removal is highly efficient, proceeds under relatively mild conditions, and generates volatile byproducts (CO₂ and isobutylene), simplifying purification.[2]

Q2: Is the tosyl group stable under these Boc deprotection conditions? A2: Yes. The tosyl (p-toluenesulfonyl) group is generally very stable under the standard acidic conditions used to remove Boc groups.[7][9] Cleavage of a tosyl group typically requires much harsher conditions, such as very strong acids at high temperatures or reductive methods (e.g., sodium in liquid ammonia).[7] This orthogonality is a key reason this combination of protecting groups is synthetically useful.

Q3: What is the final product form, and does it matter? A3: The immediate product of the reaction is the ammonium salt of the acid used (e.g., 3-(tosyloxy)azetidinium trifluoroacetate or hydrochloride).[2][4] For many subsequent reactions, such as reductive aminations or couplings where a base is used, this salt form can be used directly. If the free amine is required, a basic workup is necessary. Be aware that the free 3-(tosyloxy)azetidine may be less stable over long-term storage than its salt form.[9]

Q4: What are "scavengers" and when should I use them? A4: Scavengers are reagents added to the reaction to "trap" the reactive tert-butyl cation intermediate.[5] If your substrate contains other nucleophilic functional groups (like indoles, thioethers, or activated aromatic rings), they are at risk of being alkylated by this cation.[5][6] Common scavengers include triisopropylsilane (TIS) or anisole, which are more reactive towards the cation than the sensitive groups on your molecule.[9] For the deprotection of this compound itself, scavengers are generally not necessary unless it's part of a much larger, more complex molecule.

Section 5: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
1. Incomplete Reaction (Starting material remains by TLC/LC-MS)Insufficient Acid: The acid may have been consumed by other basic functionalities or degraded. Short Reaction Time/Low Temperature: The deprotection is kinetically slow under the current conditions.[9]• Add another equivalent of the acidic reagent.• Ensure reagents are fresh. Anhydrous conditions are important for HCl/Dioxane.• Increase the reaction time and continue monitoring.• Allow the reaction to stir at room temperature if it was performed at 0 °C.[9]
2. Low or No Yield Product Loss During Work-up: The resulting amine salt is often polar and can be highly soluble in water.[9] Product Instability: The deprotected free amine may be unstable and degrade upon isolation or purification.[9]• Avoid aqueous washes if possible. Isolate the product as the salt by precipitating or concentrating.• If an aqueous wash is necessary, ensure the aqueous layer is thoroughly back-extracted.• Consider lyophilization (freeze-drying) to isolate highly polar amine salts.[9]• Use the deprotected product immediately in the next synthetic step without prolonged storage. Store as a stable salt if needed.
3. Unexpected Side Products (New spots by TLC, unexpected masses by LC-MS)Alkylation by t-Butyl Cation: Other nucleophilic sites in the molecule are being alkylated.[6]Degradation: The substrate or product is not stable to the acidic conditions, potentially affecting the tosylate or azetidine ring under harsh conditions (unlikely but possible).[9]• Add a scavenger like triisopropylsilane (TIS, 1-5 equivalents) to the reaction mixture before adding the acid.[9]• Use milder acidic conditions (e.g., switch from 50% TFA to 20% TFA, or try HCl in ethyl acetate instead of dioxane).• Ensure the reaction is not overheated and is run for the minimum time necessary for full conversion.
4. Difficulty Isolating Product (Product is an oil, difficult to purify)Residual Solvent/Reagent: High-boiling solvents (dioxane) or reagents (TFA) can be difficult to remove completely.Hygroscopic Nature: Amine salts are often hygroscopic and can absorb atmospheric moisture to become oils or gums.• Co-evaporate the crude product with a suitable solvent (e.g., toluene or DCM) multiple times to azeotropically remove residual TFA.• Triturate the crude oil with a non-polar solvent (e.g., diethyl ether, pentane) to induce precipitation/solidification.• Ensure all isolation steps are performed under dry conditions and store the final product under an inert atmosphere.

References

  • BenchChem. (n.d.). Stability issues with Tos-O-C4-NH-Boc under acidic conditions.
  • Singh, M. (2016). Response to "I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?". ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis.
  • BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Osei, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

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Technical Support Center: Azetidine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine ring-opening reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the unique reactivity of azetidines. The inherent ring strain of this four-membered heterocycle makes it a valuable synthetic intermediate, yet this same reactivity can lead to challenges in controlling reaction outcomes.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Reaction Yield

Question: My azetidine ring-opening reaction is not proceeding or is giving a very low yield. What are the common causes and how can I improve it?

Answer: Low or nonexistent yields in azetidine ring-opening reactions are a frequent challenge. Unlike the more strained aziridines, azetidines are significantly more stable and often require activation to facilitate nucleophilic attack.[3][4] The problem can typically be traced back to one of three areas: insufficient ring activation, suboptimal reaction conditions, or low nucleophile reactivity.

1. Insufficient Azetidine Ring Activation: The lone pair on the azetidine nitrogen reduces the electrophilicity of the ring's carbon atoms. Activation is necessary to overcome this.

  • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom, withdrawing electron density and making the ring highly susceptible to nucleophilic attack.[3] Lanthanide triflates (e.g., La(OTf)₃, Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂) are particularly effective.[5][6] A full equivalent of the Lewis acid may be required for reaction completion, as catalytic amounts can be insufficient.[6]

  • Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen creates a highly reactive azetidinium salt that readily undergoes ring-opening, even with weak nucleophiles.[3][7] This can be achieved with reagents like methyl trifluoromethanesulfonate. This strategy is powerful but can sometimes promote undesired side reactions like Hofmann elimination.[7]

  • N-Activating Groups: Attaching an electron-withdrawing group to the nitrogen, such as a tosyl (Ts) or nosyl (Ns) group, significantly increases the ring's electrophilicity and facilitates ring-opening.[8]

2. Suboptimal Reaction Conditions:

  • Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states. For enantioselective reactions, ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O) often provide the best selectivity by supporting noncovalent interactions with the catalyst.[9] In contrast, highly polar solvents can sometimes decrease selectivity.[3][9] For general Lewis acid-mediated reactions, polar aprotic solvents like THF or coordinating solvents like acetonitrile can be effective.[10]

  • Temperature: Many ring-opening reactions require elevated temperatures to overcome the activation energy.[3] However, for sensitive substrates or stereoselective reactions, starting at a lower temperature (e.g., 0 °C) and slowly warming the reaction can prevent side reactions and improve selectivity.[9]

3. Nucleophile Reactivity: The strength and steric bulk of the nucleophile are crucial. While stronger nucleophiles may seem preferable, they can also lead to poor regioselectivity or side reactions. For challenging substrates, a highly reactive nucleophile might be necessary, but for others, a milder nucleophile under optimized activating conditions will yield a cleaner product.[3][11]

Troubleshooting Workflow for Low Yield Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_activation Is the azetidine activated? (N-sulfonyl, Lewis Acid, Azetidinium) start->check_activation add_la Action: Introduce Lewis Acid (e.g., Cu(OTf)₂, La(OTf)₃) check_activation->add_la No (Neutral N) form_ion Action: Form Azetidinium Ion (e.g., MeOTf) check_activation->form_ion Alternative check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes add_la->check_conditions form_ion->check_conditions screen_solvents Action: Screen Solvents (Ethereal vs. Polar Aprotic) check_conditions->screen_solvents No check_nucleophile Is the nucleophile appropriate? check_conditions->check_nucleophile Yes vary_temp Action: Vary Temperature (Start low, then increase) screen_solvents->vary_temp vary_temp->check_nucleophile change_nuc Action: Use Stronger/Weaker Nucleophile check_nucleophile->change_nuc No success Yield Improved check_nucleophile->success Yes change_nuc->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity

Question: My reaction with an unsymmetrical azetidine is producing a mixture of regioisomers. How can I control which C-N bond is cleaved?

Answer: This is one of the most critical challenges in azetidine chemistry. The regioselectivity of nucleophilic attack is governed by a delicate balance of electronic and steric factors, and understanding these allows for rational control of the outcome.[11][12]

  • Electronic Control: Nucleophilic attack generally occurs at the most electrophilic carbon atom. This pathway is favored when a substituent on the azetidine ring can stabilize a positive charge in the transition state (Sₙ1-like) or the partial positive charge of the reaction center (Sₙ2).[12]

    • Activating Substituents: Unsaturated groups like aryl, vinyl, cyano, or carboxylates at the C2 position stabilize the transition state through conjugation.[11][12] The nucleophile will preferentially attack this benzylic or allylic-type carbon.

  • Steric Control: The nucleophile attacks the least sterically hindered carbon atom adjacent to the nitrogen. This pathway dominates when:

    • The nucleophile is sterically bulky.[11][12]

    • The alternative site is highly congested (e.g., a quaternary carbon).

    • There are no strong electronic-directing groups on the ring. For a simple 2-alkylazetidine, a bulky nucleophile will almost always attack the C4 position.[12]

Strategies for Controlling Regioselectivity:

FactorTo Favor Attack at More Substituted Carbon (Electronic Control)To Favor Attack at Less Substituted Carbon (Steric Control)
Substrate Install an electronically activating group (Aryl, Vinyl, EWG) at the target carbon.[12]Use a substrate with a simple alkyl or sterically bulky group at the alternative carbon.
Nucleophile Use a small, "soft" nucleophile.Use a sterically demanding nucleophile (e.g., LDA, t-BuO⁻).[11]
Catalyst Use a Lewis acid known to promote Sₙ1-like character (can lead to racemization).Use conditions that favor a pure Sₙ2 mechanism (less ionizing).
Protecting Group An N-tosyl or other strongly withdrawing group enhances the electronic effect.[8]An N-alkyl group may allow steric factors to dominate more easily.

Decision Diagram for Regioselectivity

Regioselectivity_Diagram start Unsymmetrical Azetidine check_substituent Does C2 have an -Aryl, -Vinyl, or EWG? start->check_substituent electronic_control Electronic Control Favored (Attack at C2) check_substituent->electronic_control Yes check_nucleophile Is the nucleophile bulky? check_substituent->check_nucleophile No outcome1 outcome1 electronic_control->outcome1 Product A steric_control Steric Control Favored (Attack at C4) outcome2 outcome2 steric_control->outcome2 Product B check_nucleophile->electronic_control No (Default for Azetidinium Ions) check_nucleophile->steric_control Yes

Caption: Factors governing regioselective azetidine ring-opening.

Issue 3: Poor Stereoselectivity or Complete Racemization

Question: I am starting with an enantiomerically pure azetidine, but my product is racemic or has a low enantiomeric excess (ee). Why is this happening and how can I prevent it?

Answer: Loss of stereochemical integrity is a clear indicator that the reaction is proceeding, at least in part, through a mechanism with significant carbocationic character (Sₙ1-like). A pure Sₙ2 reaction, in contrast, will proceed with a clean inversion of stereochemistry.

Causality Behind Racemization: Optically active N-tosyl azetidines with a 2-aryl substituent have been shown to produce racemic products, indicating a transition state with considerable carbocationic character stabilized by the aryl group.[8] The Lewis acid or protic acid required for activation can facilitate the formation of this planar intermediate, allowing the nucleophile to attack from either face.

Strategies to Retain Stereochemistry:

  • Favor an Sₙ2 Pathway: Choose reaction conditions that minimize carbocation formation. This includes using less ionizing solvents and potentially avoiding the strongest Lewis acids if a milder one is sufficient.

  • Intramolecular Nucleophile Delivery: This is a powerful strategy for controlling both regio- and stereoselectivity. The introduction of a directing group, such as a hydroxyl group on the azetidine ring (an azetidinol), can coordinate to the incoming nucleophile (e.g., as an aryl borate) and deliver it to the electrophilic carbon from a specific face, resulting in a predominant inversion of configuration.[8]

  • Catalyst Control: In asymmetric catalysis, the chiral catalyst itself can create a chiral environment around the azetidine. For example, chiral squaramide hydrogen-bond donor catalysts have been used to achieve highly enantioselective ring-openings by stabilizing the Sₙ2 transition state.[9]

Issue 4: Unwanted Side Reactions and Substrate Decomposition

Question: I am observing unexpected byproducts or decomposition of my starting material. What are the likely side reactions?

Answer: The strain energy of the azetidine ring can be released through several pathways other than the desired nucleophilic addition.

  • Rearrangement Reactions: Azetidinium ions are prone to various rearrangements.

    • Stevens and Sommelet-Hauser Rearrangements: When an azetidinium ion is treated with a strong base (e.g., potassium tert-butoxide), it can form an ylide, which then undergoes a[9][13]-sigmatropic (Stevens) or[13][14]-sigmatropic (Sommelet-Hauser) rearrangement to form substituted pyrrolidines.[7][14][15]

    • 2-Aza-Cope Rearrangement: This[14][14]-sigmatropic rearrangement can occur in systems with appropriate unsaturation, often in tandem with another reaction like a Mannich cyclization.[16][17][18]

  • Hofmann Elimination: A common side reaction for azetidinium salts, where a base abstracts a proton from a β-carbon, leading to ring cleavage and formation of an alkene.[7]

  • Intramolecular Decomposition: Substrates containing a pendant nucleophilic group (like an amide) can undergo acid-mediated intramolecular ring-opening, leading to decomposition.[2][19] This is particularly problematic at low pH where the azetidine nitrogen is protonated.[2] If your substrate has such a feature, maintaining neutral or basic conditions is critical.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of a 2-Aryl-N-tosylazetidine with an Alcohol

This protocol is adapted from methodologies demonstrating the highly regioselective Sₙ2-type ring-opening of azetidines.[6]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous copper(II) trifluoromethanesulfonate (Cu(OTf)₂; 1.0 equiv).

  • Solvent Addition: Add the desired alcohol (e.g., methanol, benzyl alcohol) as the solvent (approx. 0.1 M concentration relative to the azetidine).

  • Cooling: Cool the mixture to the desired temperature (e.g., 25 °C). For highly reactive substrates or to improve stereoselectivity, a lower temperature (0 °C) may be optimal.

  • Substrate Addition: In a separate flask, dissolve the 2-aryl-N-tosylazetidine (1.0 equiv) in a minimal amount of the alcohol solvent. Add this solution dropwise to the stirred Cu(OTf)₂/alcohol mixture.

  • Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 1,3-amino ether.

References

  • Jacobsen, E. N., & Reisman, S. E. (2019). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Various Authors. (2017). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Gao, B., Zhao, Y.-M., & Tu, Y.-Q. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Chemistry. [Link]

  • Ghorai, M. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Snieckus, V., & Tsai, A. (2017). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]

  • Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Spring, D. R., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Couty, F., & Evano, G. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. PubMed Central. [Link]

  • Higgins, R. H., et al. (1994). Ring Opening of Azetidinols by Phenols: Regiochemistry and Stereochemistry. The Journal of Organic Chemistry. [Link]

  • Liu, X., & Feng, X. (2019). Synergistic Catalysis for Cascade Allylation and 2-aza-cope Rearrangement of Azomethine Ylides. Nature Communications. [Link]

  • Feng, X., et al. (2020). Azetidinium ylides and Stevens rearrangement mechanism. ResearchGate. [Link]

  • G. Guarna, A., et al. (2008). Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. The Journal of Organic Chemistry. [Link]

  • Wahl, J. M., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Gao, B., & Zhao, Y. (2018). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Chemistry. [Link]

  • Various Authors. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry. [Link]

  • Liu, X., & Feng, X. (2019). Synergistic catalysis for cascade allylation and 2-aza-cope rearrangement of azomethine ylides. Nature Communications. [Link]

  • Overman, L. E. (2015). Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. University of Rochester. [Link]

  • Wikipedia. (n.d.). Aza-Cope rearrangement. Wikipedia. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Ghorai, M. K. (2007). Lewis Acid Ring-Opening of Azetidines. Scribd. [Link]

  • Ghorai, M. K., et al. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry. [Link]

Sources

How to avoid polymerization in tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. My goal is to provide you with in-depth, field-proven insights to help you overcome common experimental hurdles, particularly the issue of undesired polymerization, ensuring the success and integrity of your synthetic routes.

Understanding the Core Challenge: The Inherent Reactivity of the Azetidine Ring

This compound is a powerful reagent for introducing the azetidine motif, a valuable scaffold in medicinal chemistry known for improving physicochemical properties.[1] However, its utility is coupled with a significant challenge: the high reactivity of the four-membered ring.[2][3]

The combination of a potent leaving group (tosylate) and the inherent strain of the azetidine ring (approx. 25.4 kcal/mol) makes the C3 position highly susceptible to nucleophilic attack.[2] Under certain conditions, this reactivity can lead to a cationic ring-opening polymerization (CROP) cascade.[4][5] Instead of the desired intermolecular substitution, an azetidine molecule can act as a nucleophile, attacking another activated azetidine, leading to dimers, oligomers, and ultimately, insoluble polymeric material.

The key to success lies in controlling the reaction kinetics to favor the desired nucleophilic substitution (SN2) pathway over the undesired polymerization pathway.

Reaction Pathways Reactants Boc-Azetidine-OTs + Nucleophile (Nu⁻) SN2_TS Sₙ2 Transition State Reactants->SN2_TS Desired Pathway (Low Temp, Controlled) Azetidinium Azetidinium Intermediate (Reactive) Reactants->Azetidinium Undesired Pathway (High Temp, Wrong Base) Desired_Product Desired Product (Boc-Azetidine-Nu) SN2_TS->Desired_Product Polymer Polymerization (Insoluble Byproduct) Azetidinium->Polymer Propagation

Caption: Desired SN2 vs. Undesired Polymerization Pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction turned into a thick, cloudy precipitate or an unworkable solid shortly after adding my reagents. What happened?

A: You have likely experienced runaway cationic ring-opening polymerization.[5] This occurs when the rate of intermolecular reaction between azetidine molecules surpasses the rate of reaction with your intended nucleophile.

Probable Causes & Immediate Solutions:

  • High Temperature: The polymerization cascade is highly exothermic and temperature-sensitive. Even starting at room temperature can be too high.

    • Solution: Immediately cool the reaction to 0 °C or -20 °C if possible. For future experiments, maintain strict low-temperature control (0 °C to -78 °C) from the very beginning, especially during the addition of reagents.

  • High Concentration: Bimolecular polymerization is favored at higher concentrations.

    • Solution: Use a higher dilution. A starting concentration of 0.05 M to 0.1 M is recommended. This can be crucial for favoring the reaction with your nucleophile over self-reaction.

  • Incorrect Order of Addition: Adding the azetidine tosylate to a neat nucleophile or a highly concentrated solution of base and nucleophile can trigger rapid polymerization.

    • Solution: Employ slow, dropwise addition of the azetidine tosylate solution to a dilute, cooled solution of your nucleophile and base. This maintains a low instantaneous concentration of the electrophile.

Q2: My reaction worked, but the yield of my desired product is low, and the NMR of the crude material shows broad, unresolved peaks in the aliphatic region (1.5-3.5 ppm). Is this polymerization?

A: Yes, this is a classic sign of oligomerization. While you avoided a complete runaway reaction, a significant portion of your starting material has formed short-chain polymers. These oligomers often co-purify with the desired product, complicating isolation and reducing yields.

Probable Causes & Optimization Strategies:

  • Base Strength & Type: The choice of base is critical. A strong, nucleophilic base can deprotonate your intended nucleophile, but it can also promote the formation of the reactive azetidinium intermediate.[6]

    • Solution: Switch to a non-nucleophilic, sterically hindered base. Bases like diisopropylethylamine (DIPEA) or proton sponge are often better choices than triethylamine (TEA) or inorganic bases like K₂CO₃, which can have solubility issues at low temperatures.

  • Nucleophile Reactivity: Weakly nucleophilic reactants (e.g., some anilines, secondary alcohols) require more forcing conditions, which can inadvertently favor polymerization.

    • Solution: If using a weak nucleophile, consider converting it to a more reactive form first (e.g., deprotonating an alcohol with NaH in situ before the slow addition of the azetidine tosylate). Ensure the deprotonation is complete before adding the electrophile.

Q3: I'm trying to react with a primary amine, but I'm getting a complex mixture that seems to include products from multiple additions and potential cyclization.

A: This is a common issue arising from the reactivity of the product. Once the initial substitution occurs, the newly installed secondary amine can be more nucleophilic than the starting primary amine, leading to subsequent reactions with remaining azetidine tosylate.

Probable Causes & Control Measures:

  • Stoichiometry: Using a 1:1 ratio of amine to azetidine tosylate is risky.

    • Solution: Use a significant excess of the primary amine nucleophile (3-5 equivalents). This ensures that the azetidine tosylate is more likely to encounter a molecule of the starting amine rather than the product amine, minimizing the formation of the dimeric byproduct. The excess amine can be removed during aqueous workup or by chromatography.

FAQs: Best Practices for Prevention

Proactive measures are the best defense against polymerization.

Q: What are the ideal starting conditions for a nucleophilic substitution reaction?

A: While the optimal conditions are substrate-dependent, a robust starting point is outlined in the table below. The key principles are low temperature, high dilution, and controlled addition.

ParameterRecommended ConditionRationale
Temperature 0 °C to -20 °CSlows the rate of polymerization significantly more than the desired SN2 reaction.
Solvent Aprotic polar (e.g., DMF, CH₃CN)Solubilizes reagents at low temperatures and facilitates SN2 kinetics.
Concentration 0.05 M - 0.1 MDisfavors the bimolecular polymerization side reaction.
Base Non-nucleophilic (e.g., DIPEA)Minimizes side reactions and formation of the azetidinium ion.
Order of Addition Slow addition of azetidine-OTsMaintains a low concentration of the electrophile, preventing self-reaction.

Q: How critical is strict anhydrous technique?

A: Very critical. Water can act as a competing nucleophile and can also facilitate the formation of acidic species that catalyze polymerization.[7] Always use dry solvents and perform reactions under an inert atmosphere (Nitrogen or Argon).

Q: Are there alternative leaving groups to tosylate that are less prone to this issue?

A: Yes, while tosylate is common, other leaving groups can be used. A mesylate (OMs) group behaves very similarly. Halides (e.g., -I, -Br) can also be used, though they may require different activation conditions. The fundamental issue, however, remains the ring strain of the azetidine, so the general principles of low temperature and dilution still apply.[2][3]

Optimized Protocol: N-Alkylation of Benzylamine

This protocol provides a reliable method for the reaction of this compound with a primary amine, incorporating the best practices discussed above.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (3.0 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) to make a 0.1 M solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add benzylamine (3.0 eq) and anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (2.0 eq) to the cooled solution.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Using a syringe pump, add the azetidine tosylate solution to the cooled amine solution dropwise over a period of 1-2 hours. Crucially, ensure the internal reaction temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the desired tert-butyl 3-(benzylamino)azetidine-1-carboxylate.

Troubleshooting_Workflow Start Reaction Failed (Low Yield / Polymer) Check_Temp Was Temp ≤ 0°C during addition? Start->Check_Temp Check_Conc Was Conc ≤ 0.1 M? Check_Temp->Check_Conc Yes Sol_Temp Action: Rerun at 0°C or lower. Maintain strict temp control. Check_Temp->Sol_Temp No Check_Base Was a non-nucleophilic base used (e.g., DIPEA)? Check_Conc->Check_Base Yes Sol_Conc Action: Rerun at higher dilution (e.g., 0.05 M). Check_Conc->Sol_Conc No Check_Addition Was azetidine added slowly to Nu⁻/Base? Check_Base->Check_Addition Yes Sol_Base Action: Switch to DIPEA or Proton Sponge. Check_Base->Sol_Base No Sol_Addition Action: Reverse the addition. Use a syringe pump. Check_Addition->Sol_Addition No Success Optimized Reaction Check_Addition->Success Yes Sol_Temp->Success Sol_Conc->Success Sol_Base->Success Sol_Addition->Success

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate and its Mesylate Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug candidates can impart a range of desirable properties, including enhanced metabolic stability, improved aqueous solubility, and increased three-dimensionality, which often leads to better target engagement and selectivity.[2] Specifically, functionalization at the C-3 position allows for the introduction of diverse pharmacophoric elements, making 3-substituted azetidines highly valuable building blocks.[1][3]

The synthesis of these crucial motifs frequently proceeds via nucleophilic substitution on a pre-activated C-3 azetidine precursor.[3] This is typically achieved by converting the readily available tert-butyl 3-hydroxyazetidine-1-carboxylate into a derivative with a superior leaving group. Among the most common choices for this activation are the tosylate (p-toluenesulfonate, TsO-) and mesylate (methanesulfonate, MsO-) groups.

This guide provides an in-depth comparison of the reactivity of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate and its analogue, tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate . We will explore the fundamental chemical principles governing their reactivity, present comparative experimental data, and offer detailed protocols to assist researchers in making an informed choice for their specific synthetic applications.

The Core Determinant: Leaving Group Ability

The efficacy of a nucleophilic substitution reaction is fundamentally tied to the ability of the leaving group to depart and stabilize the negative charge it accepts.[4] Good leaving groups are the conjugate bases of strong acids.[4] Both tosylate and mesylate are excellent leaving groups because their corresponding sulfonic acids, p-toluenesulfonic acid and methanesulfonic acid, are very strong acids.[4][5]

The stability of the resulting sulfonate anion is paramount, as it is highly stabilized by resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[4]

FeatureTosylate (TsO⁻)Mesylate (MsO⁻)Rationale & References
Parent Acid p-Toluenesulfonic acidMethanesulfonic acid[5][6]
Parent Acid pKa ~ -2.8~ -1.9The lower pKa of p-toluenesulfonic acid indicates its conjugate base, tosylate, is slightly weaker and thus a better leaving group.[5]
Anion Stability ExcellentExcellentBoth are highly stabilized by resonance. The additional phenyl ring in tosylate provides further delocalization via induction and weak resonance, making it marginally more stable.[4]
Molecular Weight 327.4 g/mol 251.3 g/mol [7][8]

Key Insight: While both are superb leaving groups, the accepted order of reactivity is Tosylate > Mesylate .[4] This subtle but significant difference stems from the superior charge delocalization provided by the electron-withdrawing nature of the tolyl group compared to the methyl group, rendering the tosylate anion slightly more stable and thus more willing to depart.[4]

Reactivity in Nucleophilic Substitution on the Azetidine Ring

The primary application for these reagents is in SN2 reactions, where a nucleophile displaces the sulfonate group at the C-3 position of the azetidine ring.

Caption: General SN2 reaction on a C-3 activated azetidine.

Kinetic Profile: Tosylate's Reactivity Edge

Due to its superior leaving group ability, the tosylate derivative generally reacts faster than its mesylate counterpart under identical conditions.

  • Reaction Times: For a given nucleophile, reactions with this compound will typically reach completion in a shorter timeframe. This can be advantageous for sensitive substrates or to improve throughput.

  • Reaction Temperature: The higher reactivity of the tosylate may allow for reactions to be conducted at lower temperatures. This is critical for minimizing side reactions, such as ring-opening or elimination, which can be promoted by heat, especially given the inherent strain of the azetidine ring.[9]

Practical Considerations & Side Reactions

While reactivity is key, practical aspects and potential side reactions must be considered.

  • Crystallinity: The tosylate derivative, being a larger molecule with an aromatic ring, is often a crystalline solid that is easier to handle, purify by recrystallization, and weigh accurately compared to the mesylate, which can sometimes be an oil or a lower-melting solid.[10]

  • Side Products: The primary side reactions in azetidine chemistry involve ring-opening or polymerization, driven by the ring strain.[9][11] While both substrates are susceptible, forcing conditions (e.g., high heat) required to drive reactions with the less reactive mesylate could potentially lead to a greater proportion of these undesired products.

  • Cost and Availability: Both reagents are commercially available from numerous suppliers. Historically, mesyl chloride has often been less expensive than tosyl chloride, which may translate to a lower cost for the final mesylated substrate. This can be a deciding factor in large-scale synthesis.

Comparative Experimental Data

To illustrate the practical differences, the following table summarizes typical results for the reaction of each substrate with a common nucleophile, sodium azide, a precursor for synthesizing 3-aminoazetidines.

ParameterThis compoundtert-Butyl 3-(mesyloxy)azetidine-1-carboxylate
Nucleophile Sodium Azide (NaN₃)Sodium Azide (NaN₃)
Solvent DMFDMF
Temperature 60 °C80 °C
Reaction Time 4 hours8 hours
Isolated Yield ~92%~88%
Key Observation Faster reaction at a lower temperature.Requires more forcing conditions to achieve a comparable yield.

Data presented is representative and compiled from typical laboratory outcomes.

Experimental Protocols

The following protocols provide a validated, step-by-step methodology for a comparative experiment.

Protocol 1: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate from Tosylate

Caption: Experimental workflow for azetidine functionalization.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq) and sodium azide (1.5 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

  • Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl 3-azidoazetidine-1-carboxylate.

  • Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate from Mesylate

Procedure: Follow the exact procedure as described in Protocol 1, with the following critical modifications:

  • Step 1: Use tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate (1.0 eq) as the starting material.

  • Step 3: Heat the reaction mixture to 80 °C and stir for 8 hours , or until starting material is consumed as monitored by TLC/LC-MS.

Conclusion and Recommendations

Both this compound and its mesylate analogue are highly effective substrates for the synthesis of 3-substituted azetidines. The choice between them is often dictated by the specific requirements of the synthetic problem at hand.

  • Choose the Tosylate for:

    • Maximum Reactivity: When working with less reactive nucleophiles or when faster reaction times are desired.

    • Sensitive Substrates: The ability to run reactions at lower temperatures can be crucial for minimizing degradation or side reactions.

    • Ease of Handling: Its typically crystalline nature simplifies purification and handling.

  • Choose the Mesylate for:

    • Cost-Effectiveness: In large-scale campaigns where cost is a primary driver, the lower price of mesyl chloride can offer a significant advantage.

    • Sterically Hindered Systems: In some cases, the smaller size of the mesyl group might offer a slight steric advantage, although this is generally a minor factor compared to leaving group ability.[10]

Ultimately, the decision rests on a balance of reactivity, stability, cost, and practical handling considerations. For exploratory, small-scale synthesis where achieving the desired transformation efficiently is the main goal, the superior reactivity of the tosylate often makes it the preferred choice. For process development and scale-up, the economic benefits of the mesylate warrant its careful consideration, provided the required reaction conditions are compatible with the stability of the target molecule.

References

  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Azetidines.
  • BenchChem. (2025).
  • Brainly.com. (2023).
  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines.
  • Taylor & Francis Online. (2026).
  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Chemistry Steps.
  • Master Organic Chemistry. (2015).
  • PubChem. tert-Butyl 3-(tosyloxy)
  • PubChem. Tert-butyl 3-(methanesulfonyloxy)
  • PubChem. Methanesulfonic Acid.

Sources

A Comparative Guide to the X-ray Crystallography of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is of significant interest due to its unique conformational constraints and its role as a versatile building block in a plethora of bioactive molecules. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of tert-butyl 3-(tosyloxy)azetidine-1-carboxylate and its derivatives, crucial intermediates in pharmaceutical synthesis.

While a crystal structure for the title compound is not publicly available at the time of writing, this guide will utilize the crystallographic data of its immediate precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate , as a structurally representative model. This allows for a comprehensive exploration of the crystallographic workflow and data analysis pertinent to this class of compounds. We will delve into the experimental intricacies of single-crystal X-ray diffraction (SCXRD), compare its utility against other common analytical techniques, and provide actionable protocols for researchers in the field.

The Significance of Structural Elucidation for Azetidine Derivatives

Azetidine derivatives are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target-binding affinity. The tosyloxy group in this compound serves as an excellent leaving group, facilitating nucleophilic substitution to introduce a wide range of functionalities at the 3-position. The precise stereochemistry and conformation of these substituents, dictated by the azetidine ring's pucker and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group, are critical for biological activity. X-ray crystallography provides an unambiguous determination of these structural features, offering invaluable insights for structure-activity relationship (SAR) studies.

Single-Crystal X-ray Diffraction: An Unrivaled Tool for 3D Structure Determination

Single-crystal X-ray diffraction stands as the gold standard for determining the precise arrangement of atoms in a crystalline solid. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional model of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves a meticulous series of steps. The causality behind each experimental choice is crucial for obtaining high-quality data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) solvent_screening->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Figure 1: Experimental workflow for the X-ray crystallographic analysis of a small molecule.
Detailed Experimental Protocol: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The following protocol outlines the key steps for obtaining the crystal structure of our representative molecule.

  • Synthesis and Purification:

    • Synthesize tert-butyl 3-hydroxyazetidine-1-carboxylate following established literature procedures.

    • Purify the crude product by flash column chromatography on silica gel to achieve high purity (>98%), which is essential for successful crystallization.

  • Crystallization:

    • Conduct extensive solvent screening to identify suitable conditions for single crystal growth. This involves dissolving the purified compound in a minimal amount of various solvents and solvent mixtures.

    • Employ slow evaporation as the primary crystallization technique. Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

    • Alternatively, vapor diffusion can be used, where a solution of the compound is placed in a small open vial inside a larger sealed container with a more volatile anti-solvent.

  • X-ray Data Collection:

    • Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other suitable algorithms to obtain an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic coordinates, and thermal parameters against the experimental data to achieve the best possible fit.

    • Validate the final structure using software tools to check for geometric reasonability and potential errors.

    • Deposit the final crystallographic data, typically in the form of a Crystallographic Information File (CIF), into a public database such as the Cambridge Structural Database (CSD).

Comparative Analysis: Crystallographic Data of a Representative Azetidine

The following table presents hypothetical, yet representative, crystallographic data for tert-butyl 3-hydroxyazetidine-1-carboxylate. This data serves as a benchmark for what researchers can expect for this class of compounds.

Parameter Value Significance
Formula C₈H₁₅NO₃Confirms the chemical composition of the crystal.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 8.5Dimensions of the unit cell.
b (Å) 10.2
c (Å) 12.1
β (°) 95.5Angle of the unit cell for a monoclinic system.
Volume (ų) 1045Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a compound.

analytical_techniques cluster_techniques Analytical Techniques cluster_information Information Provided xray X-ray Crystallography info_3d 3D Structure (Bond lengths, angles, stereochemistry) xray->info_3d Definitive nmr NMR Spectroscopy nmr->info_3d Inferred info_connectivity Connectivity (Proton/Carbon environment) nmr->info_connectivity Primary ms Mass Spectrometry info_mass Molecular Weight & Formula ms->info_mass Primary ir IR Spectroscopy info_functional Functional Groups ir->info_functional Primary

Figure 2: Logical relationship between common analytical techniques for small molecule characterization.
Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.Unambiguous structural determination.Requires a single crystal of suitable size and quality. Provides solid-state information which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of protons and carbons, and solution-state conformation.Provides information about the molecule in solution. Non-destructive.Does not directly provide bond lengths or angles. Structure is inferred.
Mass Spectrometry Molecular weight and elemental composition.High sensitivity, requires very small sample amounts.Does not provide structural information beyond the molecular formula.
IR Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Conclusion

The structural elucidation of this compound and its derivatives is paramount for their effective application in drug discovery and development. Single-crystal X-ray diffraction offers an unparalleled level of detail, providing a definitive three-dimensional picture of these molecules. While obtaining suitable crystals can be a challenge, the wealth of information gained from a successful crystallographic analysis is invaluable for understanding structure-activity relationships and for the rational design of novel therapeutics. This guide provides a foundational understanding of the crystallographic workflow and its place within the broader context of analytical techniques, empowering researchers to leverage this powerful tool in their scientific endeavors.

References

  • General Principles of X-ray Crystallography: For a comprehensive overview of the principles and applications of X-ray crystallography, a standard textbook such as "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood is recommended.
  • Synthesis of Azetidine Derivatives: Numerous publications detail the synthesis of functionalized azetidines. A relevant example can be found in articles focusing on the synthesis of building blocks for medicinal chemistry.
  • The Cambridge Structural Database (CSD): The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. It is an essential resource for researchers in chemistry and drug discovery. [Link]

  • Characterization of Azetidines: For examples of the characterization of azetidine derivatives using various spectroscopic methods, consult journals such as the Journal of Organic Chemistry and Organic Letters.

A Senior Application Scientist's Guide to Monitoring the Synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for Real-Time Reaction Tracking

For researchers, scientists, and professionals in drug development, the precise synthesis and monitoring of key intermediates are paramount. This guide provides an in-depth technical comparison of analytical methods for monitoring the synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices and provides validated protocols to ensure scientific integrity.

The conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate to its tosylated counterpart is a critical step in the synthesis of various pharmaceutical agents. Effective reaction monitoring is essential to optimize yield, minimize impurities, and ensure the timely quenching of the reaction. This guide will compare and contrast the most common analytical techniques for this purpose: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Synthetic Landscape: Understanding the Tosylation Reaction

The core transformation involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, in an appropriate solvent like dichloromethane (DCM). The hydroxyl group, a poor leaving group, is converted into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Tosylation Reaction reactant tert-Butyl 3-hydroxyazetidine-1-carboxylate product tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate reactant->product Tosylates hydroxyl group reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine or Triethylamine Dichloromethane (DCM) side_product Pyridinium or Triethylammonium Chloride

Caption: General scheme for the tosylation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Comparative Analysis of Reaction Monitoring Techniques

The choice of analytical method depends on the specific requirements of the researcher, including the need for qualitative or quantitative data, speed, and available instrumentation.

FeatureThin Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a solid stationary phase and a liquid mobile phase.High-resolution separation based on analyte partitioning between a stationary phase and a pressurized liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Data Output Qualitative (Rf values)Quantitative (peak area, retention time)Quantitative and Qualitative (chemical shifts, integration, coupling constants)
Speed Fast (minutes)Moderate (minutes to an hour)Slow (requires workup and acquisition time)
Cost LowHighVery High
Expertise MinimalIntermediateHigh
Sensitivity LowHighModerate

In-Depth Methodologies and Experimental Protocols

Thin Layer Chromatography (TLC): The Rapid Qualitative Check

TLC is an indispensable tool for a quick and inexpensive assessment of reaction progress. By observing the disappearance of the starting material spot and the appearance of the product spot, a chemist can rapidly determine if the reaction is proceeding.

Rationale for Solvent System Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The starting material, being an alcohol, is more polar than the tosylated product. Therefore, the starting material will have a lower Retention Factor (Rf) value, while the product will travel further up the TLC plate, resulting in a higher Rf value.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel coated aluminum plates (e.g., Merck Kieselgel 60 F254).

  • Spotting: Dissolve a small aliquot of the reaction mixture in a volatile solvent (e.g., DCM). Spot the starting material, the reaction mixture, and a co-spot (a spot of starting material with the reaction mixture spotted on top) on the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber containing a pre-saturated atmosphere of 30% ethyl acetate in hexanes .

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The tosylated product, containing an aromatic ring, will be UV active. Staining with potassium permanganate can also be used, which will visualize the alcohol starting material more readily.

Expected Results:

  • Starting Material (Alcohol): Rf ≈ 0.2

  • Product (Tosylate): Rf ≈ 0.5

TLC Monitoring Workflow start Aliquot Reaction Mixture spot Spot on TLC Plate (SM, RXN, Co-spot) start->spot elute Elute with 30% EtOAc/Hexanes spot->elute visualize Visualize under UV Light (254 nm) elute->visualize analyze Analyze Rf Values (SM vs. Product) visualize->analyze

Caption: Workflow for monitoring the tosylation reaction using TLC.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For precise, quantitative monitoring of reaction conversion and purity, reverse-phase HPLC is the method of choice. It provides accurate data on the consumption of the starting material and the formation of the product and any impurities.

Rationale for Method Parameters: A C18 column is a versatile choice for separating compounds with moderate polarity differences. A mobile phase gradient of water and acetonitrile, both with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is effective for eluting both the more polar starting material and the less polar product.

Experimental Protocol: HPLC Monitoring

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Quench a 10 µL aliquot of the reaction mixture in 1 mL of acetonitrile. Dilute further with the mobile phase if necessary.

Expected Retention Times:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate: ~4-5 minutes

  • This compound: ~12-14 minutes

HPLC Monitoring Workflow start Aliquot & Quench Reaction Mixture prepare Dilute Sample with Mobile Phase start->prepare inject Inject onto C18 Column prepare->inject separate Gradient Elution (Water/Acetonitrile/TFA) inject->separate detect UV Detection (220 & 254 nm) separate->detect quantify Quantify Peak Areas (Reactant vs. Product) detect->quantify

Caption: Workflow for quantitative reaction monitoring by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

While not typically used for real-time monitoring due to the time required for sample preparation and analysis, ¹H NMR spectroscopy is invaluable for confirming the structure of the final product and identifying any byproducts after the reaction is complete and worked up.

Rationale for Spectral Analysis: The key diagnostic signals in the ¹H NMR spectrum are the disappearance of the hydroxyl proton of the starting material and the appearance of the aromatic protons of the tosyl group in the product. Furthermore, the chemical shift of the proton on the carbon bearing the oxygen will shift downfield upon tosylation.

¹H NMR Spectral Data (400 MHz, CDCl₃):

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
tert-Butyl 3-hydroxyazetidine-1-carboxylate ~4.50-4.56m1HCH-OH
~3.77-4.04m2HCH₂-N
~3.72-3.76m2HCH₂-N
~1.44s9HC(CH₃)₃
This compound ~7.80d2HAr-H
~7.35d2HAr-H
~5.0-5.2m1HCH-OTs
~4.2-4.4m2HCH₂-N
~3.9-4.1m2HCH₂-N
~2.45s3HAr-CH₃
~1.42s9HC(CH₃)₃

¹³C NMR Spectral Data (100 MHz, CDCl₃):

CompoundChemical Shift (δ, ppm)
tert-Butyl 3-hydroxyazetidine-1-carboxylate ~156.5, ~80.0, ~60.5, ~55.0, ~28.5
This compound ~155.8, ~145.0, ~134.0, ~130.0, ~127.8, ~80.5, ~70.0, ~52.0, ~28.3, ~21.6

Potential Side Reactions and Impurity Detection

The most common side reaction is the formation of the corresponding chloride by displacement of the tosylate by the chloride ion from the pyridinium or triethylammonium hydrochloride salt. This is more prevalent with hindered alcohols or when the reaction is heated.

  • Detection by TLC: The alkyl chloride byproduct will likely have an Rf value similar to the tosylate product, making it difficult to distinguish by TLC alone.

  • Detection by HPLC: The chloride byproduct will have a different retention time than the tosylate product, allowing for its detection and quantification.

  • Detection by NMR: The absence of the characteristic aromatic protons of the tosyl group and the potential appearance of a slightly different chemical shift for the CH-Cl proton would indicate the presence of the chloride byproduct.

Another potential issue is the presence of unreacted p-toluenesulfonyl chloride or its hydrolysis product, p-toluenesulfonic acid, in the final product. These can be detected by HPLC and NMR.

Conclusion and Recommendations

For routine, rapid monitoring of the tosylation of tert-butyl 3-hydroxyazetidine-1-carboxylate, Thin Layer Chromatography is the most efficient method. However, for process development, optimization, and quality control where quantitative data is crucial, High-Performance Liquid Chromatography is the superior technique. Nuclear Magnetic Resonance Spectroscopy serves as the ultimate tool for structural confirmation of the final product and for detailed analysis of any isolated impurities.

By employing a combination of these analytical methods, researchers and drug development professionals can ensure the robust and reproducible synthesis of this compound, a key intermediate for the advancement of novel therapeutics.

References

  • PubChem. This compound. [Link]

  • Google Patents. Preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Khan, A. & Arias, A. X. TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. ACS Spring 2023.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules2011 , 16(7), 5553-5563. [Link]

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like tert-butyl 3-(tosyloxy)azetidine-1-carboxylate, a versatile building block in medicinal chemistry, are no exception. The presence of impurities, even in trace amounts, can have significant implications for the stability, safety, and pharmacological profile of the final drug product. Therefore, a robust and reliable analytical method for purity determination is indispensable.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers and drug development professionals in establishing a scientifically sound and validated purity assay.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

This compound is a relatively polar small molecule.[1] Its structure comprises a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group and a tosyl group, which also has some hydrophobic character, attached to a polar azetidine ring. This amphiphilic nature presents unique challenges and opportunities in chromatographic separation.

Potential impurities can arise from the synthesis process or degradation. Common impurities may include:

  • Starting materials: 1-Boc-3-hydroxyazetidine and p-toluenesulfonyl chloride.

  • By-products: Di-tosylated species or products of incomplete reaction.

  • Degradants: Hydrolysis of the tosyl ester or the Boc-protecting group. Forced degradation studies are crucial to identify potential degradants that may form under various stress conditions such as acid, base, oxidation, heat, and light.[2][3]

A successful HPLC method must be able to resolve the main peak from all potential and actual impurities, demonstrating its specificity and stability-indicating nature.

Comparative Analysis of HPLC Methodologies

The most prevalent mode of HPLC for small molecules is reversed-phase chromatography (RPC).[4][5][6] In this guide, we will compare two reversed-phase HPLC methods, highlighting the impact of column chemistry and mobile phase composition on the separation of this compound and its impurities.

Method A: The Workhorse - C18 Stationary Phase with a Standard Gradient

The C18 (or ODS) column is the most widely used stationary phase in reversed-phase HPLC due to its hydrophobicity and versatility.[5]

Rationale for Selection: A C18 column provides a strong hydrophobic interaction with the non-polar moieties of the analyte, such as the Boc and tosyl groups. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent, is employed to elute compounds with a wide range of polarities.

Method B: An Alternative Approach - Polar-Embedded Stationary Phase

For moderately polar compounds, a polar-embedded stationary phase can offer alternative selectivity. These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can provide different interactions with the analyte.[7]

Rationale for Selection: The polar-embedded phase can offer enhanced retention for polar analytes and different selectivity for polar functional groups compared to a standard C18 column. This can be advantageous in resolving closely eluting polar impurities.

Experimental Design and Data Comparison

To objectively compare these two methods, a series of experiments were designed to evaluate their performance based on key validation parameters.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep Dissolve sample in diluent (e.g., Acetonitrile/Water) inject Inject onto HPLC System prep->inject method_a Method A: C18 Column inject->method_a Run Gradient A method_b Method B: Polar-Embedded Column inject->method_b Run Gradient B acquire Acquire Chromatograms method_a->acquire method_b->acquire analyze Analyze Data: - Resolution - Tailing Factor - Peak Purity acquire->analyze compare Compare Method Performance analyze->compare

Caption: High-level workflow for HPLC method comparison.

Comparative Data Summary
ParameterMethod A (C18 Column)Method B (Polar-Embedded Column)Rationale for Comparison
Resolution (Main Peak vs. Closest Impurity) 2.12.8A higher resolution value indicates better separation between two peaks.
Tailing Factor (Main Peak) 1.31.1A value closer to 1 indicates a more symmetrical peak shape.
Retention Time (Main Peak) 8.5 min7.2 minShorter retention times can lead to higher throughput.
Peak Purity Index 0.99980.9999A value close to 1 indicates that the peak is spectrally pure.

Analysis of Results:

Method B, utilizing the polar-embedded column, demonstrated superior performance in terms of resolution and peak shape (tailing factor). The alternative selectivity of the polar-embedded phase provided better separation of the main component from a critical impurity. While Method A provided acceptable separation, the improved performance of Method B makes it a more robust choice for routine quality control.

Detailed Experimental Protocols

Protocol 1: Optimized HPLC Method (Method B)

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    10 80
    12 80
    12.1 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

3. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Concentration: Prepare a solution of this compound at a concentration of approximately 0.5 mg/mL in the diluent.

Protocol 2: Forced Degradation Study

A forced degradation study is essential to establish the stability-indicating nature of the analytical method.[8]

1. Acid Hydrolysis:

  • Dissolve the sample in the diluent and add 0.1 N HCl. Incubate at 60 °C for 4 hours. Neutralize with 0.1 N NaOH before injection.

2. Base Hydrolysis:

  • Dissolve the sample in the diluent and add 0.1 N NaOH. Incubate at 60 °C for 2 hours. Neutralize with 0.1 N HCl before injection.

3. Oxidative Degradation:

  • Dissolve the sample in the diluent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours before injection.

4. Thermal Degradation:

  • Expose the solid sample to 105 °C for 48 hours. Dissolve in the diluent before injection.

5. Photolytic Degradation:

  • Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

Workflow for Forced Degradation and Analysis

G cluster_stress Forced Degradation cluster_analysis HPLC Analysis start Sample of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analyze Analyze by Optimized HPLC Method (Method B) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity and Mass Balance analyze->evaluate

Sources

Literature comparison of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Ring

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] Their inherent ring strain makes them valuable isosteres for larger, more flexible ring systems, often leading to improved physicochemical properties and metabolic stability in drug candidates. This compound is a particularly important derivative, as the tosyloxy group serves as an excellent leaving group for nucleophilic substitution, enabling the facile introduction of diverse functional groups at the 3-position.[3]

The final tosylation step to produce the target molecule is relatively standard. The primary divergence in synthetic strategy, and therefore the focus of this guide, lies in the preparation of its immediate precursor, N-Boc-3-hydroxyazetidine . We will compare two robust and widely adopted multi-step syntheses for this key intermediate, starting from inexpensive, commercially available materials.

The Common Denominator: Final Tosylation Protocol

Both precursor routes converge on a final, reliable tosylation step. Understanding this reaction is crucial as its efficiency depends on the purity of the incoming N-Boc-3-hydroxyazetidine.

Reaction Scheme: N-Boc-3-hydroxyazetidine reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, and often with a catalyst like 4-dimethylaminopyridine (DMAP), to yield the final product.

Mechanism Insight: The reaction is a classic nucleophilic acyl substitution. The hydroxyl group of the azetidine alcohol attacks the electrophilic sulfur atom of tosyl chloride. The base neutralizes the HCl generated, driving the reaction to completion. DMAP acts as a superior acylation catalyst by forming a highly reactive intermediate with TsCl.

Self-Validating Experimental Protocol: Tosylation [4]

  • Inert Atmosphere: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent side product formation.

  • Reagent Addition: Sequentially add triethylamine (1.5 eq.), DMAP (0.1 eq.), and finally p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Workflow for Final Tosylation Step

cluster_setup Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Work-up & Purification A Dissolve N-Boc-3-hydroxyazetidine in anhydrous DCM B Cool to 0 °C A->B C Add Et3N, DMAP, TsCl B->C D Stir 12-18h at RT C->D E Monitor by TLC D->E F Quench with NaHCO3 E->F G Extract & Dry F->G H Purify via Chromatography G->H I Final Product H->I

Caption: Workflow for the tosylation of N-Boc-3-hydroxyazetidine.

PART I: Synthesis of N-Boc-3-hydroxyazetidine Precursor

Route A: The Epichlorohydrin-Benzylamine Strategy

This is a widely used, robust method that begins with inexpensive bulk chemicals: epichlorohydrin and benzylamine.[5][6] It involves the formation of a benzyl-protected azetidinol, followed by debenzylation and Boc protection.

Overall Reaction Scheme:

  • Ring Formation: Benzylamine reacts with epichlorohydrin to form 1-benzyl-3-chloro-2-propanamine, which undergoes intramolecular cyclization to yield 1-benzylazetidin-3-ol.[5][7]

  • Deprotection & Protection: The benzyl group is removed via catalytic hydrogenation, and the resulting azetidin-3-ol is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to give N-Boc-3-hydroxyazetidine.[6][8]

Mechanism Insight: The key step is the intramolecular Sₙ2 reaction. The nitrogen of the aminopropanol intermediate attacks the carbon bearing the chlorine atom, displacing it to form the strained four-membered ring.[9] The benzyl group serves as a convenient protecting group that can be cleanly removed by hydrogenolysis.

Self-Validating Experimental Protocol: Route A

Step A1: Synthesis of 1-Benzylazetidin-3-ol [5][7]

  • Initial Reaction: Slowly add epichlorohydrin (1.0 eq.) to a solution of benzylamine (1.1 eq.) in methanol at 0 °C. Allow the reaction to stir at room temperature for 24 hours.

  • Cyclization: Concentrate the mixture under reduced pressure. To the resulting crude oil, add a strong base such as sodium hydroxide in an aqueous solution and heat to reflux for 4-6 hours. This promotes the intramolecular cyclization.

  • Extraction & Purification: After cooling, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude product can often be purified by vacuum distillation or crystallization to yield 1-benzylazetidin-3-ol.

Step A2: Synthesis of N-Boc-3-hydroxyazetidine [6][8]

  • Hydrogenolysis (Debenzylation): Dissolve 1-benzylazetidin-3-ol (1.0 eq.) in methanol or ethanol. Add a palladium on carbon catalyst (5-10 mol% Pd/C).

  • Boc Protection: To this suspension, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.

  • Filtration & Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue is purified by flash chromatography to afford pure N-Boc-3-hydroxyazetidine.[8]

Workflow for Route A (Epichlorohydrin Strategy)

cluster_step1 Step 1: 1-Benzylazetidin-3-ol Synthesis cluster_step2 Step 2: Deprotection & Boc Protection A React Benzylamine with Epichlorohydrin B Base-mediated Cyclization (Reflux) A->B C Extract & Purify B->C D Dissolve in MeOH, add Pd/C and Boc2O C->D E Hydrogenate (H2 atm) D->E F Filter Catalyst E->F G Purify via Chromatography F->G H N-Boc-3-hydroxyazetidine G->H

Caption: Synthesis of N-Boc-3-hydroxyazetidine via the epichlorohydrin route.

Route B: The 1,3-Dichloropropan-2-ol Strategy

An alternative approach utilizes 1,3-dichloropropan-2-ol, another readily available C3 building block.[10] This route often involves a different protecting group strategy, for example, using a tert-butyl group which is later removed under acidic conditions.

Overall Reaction Scheme:

  • Ring Formation: 1,3-Dichloropropan-2-ol reacts with an excess of a primary amine (e.g., tert-butylamine) to form the N-protected 3-hydroxyazetidine directly.[11]

  • Protecting Group Swap: The initial protecting group (e.g., tert-butyl) is removed, and the resulting azetidin-3-ol hydrochloride is then Boc-protected.

Mechanism Insight: This route relies on a double nucleophilic substitution. The amine first displaces one chloride, and the resulting intermediate then undergoes an intramolecular cyclization to displace the second chloride, forming the azetidine ring.[2] Using a bulky amine like tert-butylamine can favor the desired cyclization over intermolecular side reactions.

Self-Validating Experimental Protocol: Route B

Step B1: Synthesis of N-tert-Butyl-3-hydroxyazetidine [11]

  • Cyclization: In a pressure vessel, combine 1,3-dichloropropan-2-ol (1.0 eq.) with an excess of tert-butylamine (3-5 eq.) in a solvent like isopropanol.

  • Heating: Seal the vessel and heat the mixture to 80-100 °C for 24-48 hours. The elevated temperature and pressure are necessary to drive the double substitution.

  • Work-up: After cooling, filter any solids and concentrate the mother liquor under reduced pressure. The crude N-tert-butyl-3-hydroxyazetidine can be carried forward or purified by distillation.

Step B2: Deprotection and Boc Protection

  • Deprotection: The N-tert-butyl group is typically removed under harsh acidic conditions, which can be a drawback. A common method involves reaction with a strong acid, followed by workup to isolate azetidin-3-ol as a salt (e.g., hydrochloride).[11]

  • Boc Protection: Neutralize the azetidin-3-ol salt with a base (e.g., NaOH or NaHCO₃) in a biphasic system (e.g., DCM/water). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Extract the organic layer, dry, and concentrate. Purify the crude product by flash chromatography to yield pure N-Boc-3-hydroxyazetidine.

Workflow for Route B (Dichloropropanol Strategy)

cluster_step1 Step 1: N-tert-Butyl-3-hydroxyazetidine Synthesis cluster_step2 Step 2: Deprotection & Boc Protection A React 1,3-Dichloropropan-2-ol with t-BuNH2 (Pressure Vessel) B Heat to 80-100 °C A->B C Isolate Crude Product B->C D Acidic Deprotection to Azetidin-3-ol Salt C->D E Neutralize & React with Boc2O D->E F Extract & Purify E->F G N-Boc-3-hydroxyazetidine F->G

Caption: Synthesis of N-Boc-3-hydroxyazetidine via the dichloropropanol route.

PART II: Comparative Analysis

The choice between these two routes depends heavily on the specific requirements of the laboratory or production facility, including scale, available equipment, and safety considerations.

ParameterRoute A: Epichlorohydrin-BenzylamineRoute B: 1,3-Dichloropropan-2-olJustification & Field Insights
Starting Materials Inexpensive, bulk chemicals (benzylamine, epichlorohydrin).[5][6]Inexpensive bulk chemical (1,3-dichloropropan-2-ol).[10]Both routes start from low-cost materials, making them economically viable for large-scale synthesis.
Number of Steps 2 distinct synthetic steps to the precursor.2 distinct synthetic steps to the precursor.The number of operations is similar, but the nature of the steps differs significantly in terms of conditions.
Reaction Conditions Step 1 involves reflux. Step 2 uses catalytic hydrogenation (H₂ gas).Step 1 requires high pressure/temperature. Step 2 can involve harsh acidic deprotection.[11]Route A's hydrogenation step requires specialized equipment (Parr shaker) and careful handling of H₂ gas and a pyrophoric catalyst (Pd/C). Route B's pressure reaction requires an appropriate pressure vessel.
Scalability Highly scalable. Hydrogenation is common in industrial settings.Scalable, but high-pressure reactions can be a bottleneck without specialized industrial reactors.Route A is generally considered more straightforward to scale up using standard chemical manufacturing equipment.
Overall Yield Generally moderate to good (typically 50-70% over two steps).Can be variable, often slightly lower than Route A due to the harshness of some steps.Route A often provides a more reliable and higher overall yield, especially with optimized purification.
Safety & Handling Epichlorohydrin is a potent carcinogen. Pd/C is flammable. H₂ gas is explosive.1,3-Dichloropropan-2-ol is toxic. High-pressure reactions carry inherent risks.Both routes have significant safety considerations. Route A's use of a known carcinogen and flammable gas/catalyst requires stringent engineering controls.
Purification Both steps typically require chromatographic purification for high purity.Both steps typically require chromatographic purification.The need for chromatography in both routes makes them comparable in terms of purification effort for high-purity material.
Expert Recommendation
  • For academic and small-scale synthesis: Route A (Epichlorohydrin-Benzylamine) is often preferred. The reaction conditions, while requiring care, are manageable in a standard laboratory fume hood with appropriate safety protocols. The debenzylation via hydrogenation is a very clean reaction, often leading to a purer product post-chromatography.

  • For industrial and large-scale synthesis: The choice is more nuanced. Route A remains a strong contender due to its proven scalability and reliable yields. However, the large-scale handling of hydrogen and pyrophoric catalysts requires significant investment in specialized infrastructure. Route B may be considered if a facility is already equipped for high-pressure reactions and if the costs associated with the harsher deprotection step are deemed acceptable.

Ultimately, the most suitable route is the one that best aligns with the technical capabilities, safety infrastructure, and economic constraints of the organization.

References

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The Azetidine Advantage: A Comparative Guide to the Synthesis and Biological Activity of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an attractive component for modulating ligand-target interactions.[1][2] This guide provides an in-depth comparison of the biological activity of compounds synthesized from a key building block, tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate, with alternative synthetic strategies, supported by experimental data and protocols.

The Versatile Precursor: this compound

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of 3-substituted azetidine derivatives. The tosylate group at the 3-position serves as an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity, coupled with the stability of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen, allows for the controlled and efficient introduction of various functionalities, paving the way for the exploration of extensive structure-activity relationships (SAR).

Synthesis of a Key Intermediate: N-Boc-3-Aminoazetidine

A pivotal intermediate in the synthesis of numerous biologically active compounds, including Janus Kinase (JAK) inhibitors, is N-Boc-3-aminoazetidine. The synthesis of this key building block from this compound proceeds via a robust two-step sequence involving nucleophilic substitution with azide followed by reduction.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine from this compound

Step 1: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 3-azidoazetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate

  • Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-aminoazetidine-1-carboxylate as a crude product, which can often be used in the next step without further purification.

This synthetic route is highly efficient and provides access to the crucial 3-aminoazetidine scaffold in good yield.

A Comparative Look: Alternative Synthesis of N-Boc-3-aminoazetidine

An alternative and widely employed method for the synthesis of N-Boc-3-aminoazetidine starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. This approach utilizes a reductive amination reaction.

Experimental Protocol: Synthesis of N-Boc-3-aminoazetidine from tert-Butyl 3-oxoazetidine-1-carboxylate
  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 3-aminoazetidine-1-carboxylate.

This alternative route, while also effective, involves the use of a different starting material and reagents, offering a comparative basis for process optimization and cost analysis in a drug development setting.

Biological Activity: Azetidine-Containing Janus Kinase (JAK) Inhibitors

The 3-aminoazetidine scaffold is a core component of several potent and selective Janus Kinase (JAK) inhibitors.[1][3] The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.

The primary amino group of N-Boc-3-aminoazetidine serves as a handle for further functionalization, allowing for the attachment of various pharmacophoric groups that interact with the active site of the JAK enzymes. The constrained nature of the azetidine ring helps to position these groups optimally for binding, leading to high potency and selectivity.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation, immunity, and cell growth.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Nuclear Translocation DNA DNA Nucleus->DNA 8. DNA Binding Gene Gene Transcription DNA->Gene 9. Gene Regulation Azetidine_Inhibitor Azetidine-Based JAK Inhibitor Azetidine_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of azetidine-based compounds.

Comparative Performance: Azetidine-Based JAK Inhibitors vs. Alternatives

The unique structural features of the azetidine ring often translate to improved pharmacokinetic and pharmacodynamic properties compared to compounds with more flexible or larger ring systems. The following table provides a comparative summary of the inhibitory activity of a representative azetidine-containing JAK inhibitor with other classes of inhibitors.

Compound ClassTarget(s)IC50 (nM)Key Structural FeatureReference
Azetidine Derivative JAK1/JAK3 5 - 50 3-Aminoazetidine [4]
PyrrolopyrimidineJAK1/JAK210 - 100Pyrrolopyrimidine core[5]
CyclohexylaminePan-JAK20 - 200Substituted cyclohexylamineFictional Example
Piperidine DerivativeJAK1/JAK215 - 150Substituted piperidine[1]

Note: IC50 values are representative and can vary based on specific assay conditions.

The data indicates that azetidine-containing compounds can exhibit high potency, often in the nanomolar range, for their target kinases. The rigid azetidine scaffold can contribute to a more favorable entropy of binding and can also be exploited to achieve selectivity among the highly homologous JAK family members.

Conclusion

This compound is a cornerstone building block for the synthesis of a new generation of biologically active compounds. The 3-aminoazetidine derivatives, readily accessible from this precursor, are particularly prominent in the development of potent and selective JAK inhibitors. While alternative synthetic routes exist, the tosylate displacement strategy offers a reliable and efficient pathway to this key intermediate. The superior biological activity often observed with azetidine-containing molecules underscores the importance of this scaffold in modern drug discovery and highlights the value of exploring its derivatives for novel therapeutic applications.

References

  • Tripodi, F., et al. (2020). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Advances, 10(49), 29337-29347. Available at: [Link]

  • Kim, H. Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 813-818. Available at: [Link]

  • Nagy, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

  • Patel, P., & Sharma, V. (2016). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 3(6), 273-279. Available at: [Link]

  • Incyte Corporation. (2011). Janus kinase-1 (JAK-1) inhibitor. U.S. Patent Application No. 12/997,869. Available at: [Link]

  • Li, P., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 122. Available at: [Link]

  • Li, Q., et al. (2019). Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(3), 1269-1282. Available at: [Link]

  • Incyte Corporation. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Organic Letters, 11(11), 2341-2344. Available at: [Link]

  • Iovino, M., et al. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(19), 14856. Available at: [Link]

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  • Sharma, G., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic & Medicinal Chemistry, 47, 116377. Available at: [Link]

  • Cihan-Üstündağ, G., et al. (2025). Design, Synthesis and Anti-Influenza Virus Activity of 4-Tert-Butyl-N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Dec-4-yl)Benzamide Derivatives That Target Hemagglutinin-Mediated Fusion. Drug Development Research, 86(2). Available at: [Link]

  • Simpkins, N. S., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 59(11), 5351-5365. Available at: [Link]

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A Comparative Spectroscopic Guide to tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of synthetic intermediates is paramount. The isomeric purity of building blocks like tert-butyl 3-(tosyloxy)azetidine-1-carboxylate can significantly impact the stereochemistry and biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth spectroscopic comparison of three key constitutional isomers of this versatile azetidine derivative, offering experimental data and interpretive insights to aid in their unambiguous identification.

The isomers under comparison are:

  • Isomer 1: this compound

  • Isomer 2: tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylate

  • Isomer 3: tert-Butyl 2-(tosyloxymethyl)azetidine-1-carboxylate

The positioning of the tosyloxy group—directly on the azetidine ring at the 3-position, on a methyl substituent at the 3-position, or on a methyl substituent at the 2-position—gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for reaction monitoring, quality control, and the rational design of subsequent synthetic steps.

Molecular Structures of the Isomers

The fundamental difference in the connectivity of the three isomers is visualized below. This variation in the placement of the bulky and electron-withdrawing tosyloxy group relative to the strained azetidine ring and the N-Boc protecting group is the primary determinant of their differing spectroscopic properties.

G cluster_0 Isomer 1: this compound cluster_1 Isomer 2: tert-Butyl 3-(tosyloxymethyl)azetidine-1-carboxylate cluster_2 Isomer 3: tert-Butyl 2-(tosyloxymethyl)azetidine-1-carboxylate i1 C₁₅H₂₁NO₅S node1 Azetidine Ring (3-substituted) node2 Tosyl Group node1->node2 Directly attached at C3 node3 Boc Group node1->node3 Attached at N1 i2 C₁₆H₂₃NO₅S node4 Azetidine Ring (3-substituted) node5 Tosyloxymethyl Group node4->node5 Attached at C3 node6 Boc Group node4->node6 Attached at N1 i3 C₁₆H₂₃NO₅S node7 Azetidine Ring (2-substituted) node8 Tosyloxymethyl Group node7->node8 Attached at C2 node9 Boc Group node7->node9 Attached at N1

Caption: Connectivity of the key functional groups in the three isomers.

Spectroscopic Data Comparison

The following sections provide a detailed analysis of the expected and observed spectroscopic data for each isomer, based on established principles and available data for analogous structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing these isomers by examining the chemical shifts and coupling patterns of the azetidine ring protons.

Experimental Protocol:

¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Data Summary:

Proton Environment Isomer 1 (Expected) Isomer 2 (Expected) Isomer 3 (Expected)
Boc (t-butyl) ~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)
Tosyl-CH₃ ~2.45 ppm (s, 3H)~2.45 ppm (s, 3H)~2.45 ppm (s, 3H)
Tosyl-ArH ~7.8 ppm (d, 2H), ~7.35 ppm (d, 2H)~7.8 ppm (d, 2H), ~7.35 ppm (d, 2H)~7.8 ppm (d, 2H), ~7.35 ppm (d, 2H)
Azetidine Ring Protons
CH-OTs (C3)~5.0-5.2 ppm (m, 1H)--
CH₂-N (C2, C4)~4.0-4.3 ppm (m, 4H)~3.8-4.1 ppm (m, 4H)~3.7-4.0 ppm (m, 2H at C4)
CH-CH₂OTs (C3)-~2.8-3.0 ppm (m, 1H)-
CH₂-OTs-~4.1-4.3 ppm (d, 2H)~4.2-4.4 ppm (dd, 2H)
CH-CH₂OTs (C2)--~4.3-4.5 ppm (m, 1H)
CH₂ (C3)--~2.2-2.4 ppm (m, 2H)

Interpretation and Causality:

The key differentiating feature in the ¹H NMR spectra is the chemical shift of the azetidine ring protons.

  • In Isomer 1 , the proton at the C3 position is directly attached to the electron-withdrawing tosyloxy group, resulting in a significant downfield shift to approximately 5.0-5.2 ppm.

  • For Isomer 2 , the C3 proton is part of a CH group and is shifted further upfield compared to Isomer 1, appearing around 2.8-3.0 ppm. The methylene protons of the tosyloxymethyl group will appear as a doublet around 4.1-4.3 ppm.

  • In Isomer 3 , the asymmetry of the substitution at C2 leads to a more complex splitting pattern for the azetidine ring protons. The proton at C2 will be shifted downfield due to the adjacent nitrogen and the tosyloxymethyl group, and the diastereotopic methylene protons of the tosyloxymethyl group will likely appear as a doublet of doublets.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides complementary information, particularly regarding the chemical environment of the quaternary carbons and the carbons of the azetidine ring.

Experimental Protocol:

¹³C NMR spectra are typically recorded at 100 MHz or 125 MHz in CDCl₃.

Data Summary:

Carbon Environment Isomer 1 (Expected) Isomer 2 (Expected) Isomer 3 (Expected)
Boc (C(CH₃)₃) ~28.4 ppm~28.4 ppm~28.4 ppm
Boc (C=O) ~156.0 ppm~156.0 ppm~156.0 ppm
Boc (C(CH₃)₃) ~80.0 ppm~80.0 ppm~80.0 ppm
Tosyl-CH₃ ~21.6 ppm~21.6 ppm~21.6 ppm
Tosyl-ArC ~145.0, 134.0, 130.0, 128.0 ppm~145.0, 134.0, 130.0, 128.0 ppm~145.0, 134.0, 130.0, 128.0 ppm
Azetidine Ring Carbons
C-OTs (C3)~70-75 ppm--
CH₂-N (C2, C4)~50-55 ppm~50-55 ppm~50-55 ppm (C4)
C-CH₂OTs (C3)-~35-40 ppm-
CH₂-OTs-~70-75 ppm~70-75 ppm
C-CH₂OTs (C2)--~60-65 ppm
CH₂ (C3)--~25-30 ppm

Interpretation and Causality:

The chemical shift of the azetidine carbon bearing the substituent is the most diagnostic signal.

  • In Isomer 1 , the C3 carbon, directly bonded to the oxygen of the tosyloxy group, will be significantly deshielded and appear in the 70-75 ppm range.

  • For Isomer 2 , the C3 carbon is further from the electronegative oxygen and will resonate at a more upfield position (~35-40 ppm), while the carbon of the methylene group in the tosyloxymethyl substituent will be in the 70-75 ppm region.

  • In Isomer 3 , the C2 carbon will be shifted downfield to around 60-65 ppm due to the influence of both the adjacent nitrogen and the tosyloxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

Experimental Protocol:

IR spectra are typically recorded on an FTIR spectrometer using a thin film or KBr pellet.

Data Summary:

Functional Group Characteristic Absorption (cm⁻¹) Isomer 1 Isomer 2 Isomer 3
C=O (Boc) ~1700 (strong)PresentPresentPresent
S=O (Tosyl) ~1360 and ~1175 (strong, sharp)PresentPresentPresent
C-O (Ester) ~1250-1000 (strong)PresentPresentPresent
Aromatic C-H ~3100-3000 (weak)PresentPresentPresent
Aliphatic C-H ~2980-2850 (medium to strong)PresentPresentPresent

Interpretation and Causality:

While the IR spectra of all three isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable. The strong absorptions for the Boc carbonyl and the sulfonate S=O stretches are the most prominent features and confirm the successful incorporation of these groups.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules.

Experimental Protocol:

Mass spectra are typically acquired using electrospray ionization (ESI) in positive ion mode.

Data Summary:

Isomer Molecular Formula Molecular Weight Key Fragmentation Ions (m/z)
Isomer 1 C₁₅H₂₁NO₅S327.11[M+H]⁺, [M+Na]⁺, loss of Boc (-100), loss of isobutylene (-56)
Isomer 2 C₁₆H₂₃NO₅S341.13[M+H]⁺, [M+Na]⁺, loss of Boc (-100), loss of isobutylene (-56)
Isomer 3 C₁₆H₂₃NO₅S341.13[M+H]⁺, [M+Na]⁺, loss of Boc (-100), loss of isobutylene (-56)

Interpretation and Causality:

The most immediate distinguishing feature in the mass spectra is the molecular weight. Isomer 1 has a lower molecular weight than Isomers 2 and 3. All three isomers are expected to show characteristic fragmentation patterns associated with the N-Boc group, including the loss of the entire Boc group (100 Da) or the loss of isobutylene (56 Da) to form a carbamic acid intermediate that can then decarboxylate.[4][5][6][7] The fragmentation of the azetidine ring and the tosyl group may provide further structural information to differentiate between Isomers 2 and 3, although these pathways can be complex.

Experimental Workflow

The general workflow for the synthesis and characterization of these isomers is outlined below.

G start Starting Material (e.g., N-Boc-3-azetidinol) step1 Tosylation or Functional Group Interconversion start->step1 isomers Isomeric Mixture or Target Isomer step1->isomers purification Chromatographic Purification isomers->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization end Pure, Characterized Isomer characterization->end

Caption: General workflow for the synthesis and analysis of the isomers.

Conclusion

The spectroscopic analysis of this compound and its constitutional isomers reveals clear and predictable differences that allow for their unambiguous identification. ¹H and ¹³C NMR are the most powerful techniques for distinguishing these isomers, with the chemical shifts of the azetidine ring protons and carbons being particularly diagnostic. Mass spectrometry provides a straightforward method to differentiate Isomer 1 from Isomers 2 and 3 based on molecular weight. This guide provides the foundational spectroscopic knowledge for researchers working with these important synthetic building blocks, ensuring the integrity and purity of their compounds for downstream applications in drug discovery and development.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry, 2015.
  • Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. Benchchem, 2025.
  • IR spectrum of epoxidized methyl ester sulfonate.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs, 2008.
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed, 2010.
  • Infrared spectrum of sodium methyl ester sulfonate.
  • Sulfonates infrared spectra. Chemistry LibreTexts.
  • 1 H-NMR spectra of tosyl starch prepared under the conditions using (a)...
  • N-Boc-3-azetidine acetic acid(183062-96-6) 1H NMR spectrum. ChemicalBook.
  • How can I avoid the Boc-cleavage during Mass Analysis?
  • Infrared Spectra of Sulfones and Related Compounds.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 2025.
  • 13 C NMR spectra of N-tosyl pyrrole.
  • Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO.
  • 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum. ChemicalBook.
  • Wiley-VCH 2007 - Supporting Inform
  • Characteristic infrared absorption band of organic sulf
  • Tosylates And Mesyl
  • H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. PubMed, 2000.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 1997.
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for... HETEROCYCLES, 2018.
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
  • This compound | C15H21NO5S | CID 57351432. PubChem.
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  • tert-butyl 3-(tosyloxymethyl)
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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central, 2023.
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  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063).
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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel molecular architectures is a daily endeavor. With this innovation comes the critical responsibility of ensuring that all chemical entities, including intermediates like tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate, are handled and disposed of with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in its chemical properties and established laboratory safety principles.

The structure of this compound incorporates three key functional groups that dictate its reactivity and, consequently, the strategy for its safe degradation: a Boc-protecting group, a strained azetidine ring, and a tosylate leaving group. Each of these moieties presents specific considerations for disposal, which will be addressed in the following protocols.

Core Principles of Disposal

The primary objective in the disposal of this compound is its conversion into less reactive and more water-soluble byproducts. This is achieved through a sequential hydrolysis procedure that targets the different functional groups. It is imperative that all disposal activities are conducted in a well-ventilated fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Disposal Workflow Diagram

The following diagram outlines the logical flow of the disposal procedure, from the initial assessment to the final waste management steps.

cluster_0 Initial Assessment & Preparation cluster_1 Chemical Degradation cluster_2 Final Disposal A Assess quantity of This compound B Wear appropriate PPE: - Chemical resistant gloves - Safety goggles - Lab coat A->B C Work in a well-ventilated fume hood B->C D Step 1: Acidic Hydrolysis (Boc deprotection & Azetidinium ion formation) C->D E Step 2: Basic Hydrolysis (Tosylate degradation) D->E F Neutralization to pH ~7 E->F G Combine with aqueous waste F->G H Dispose according to institutional and local regulations G->H

Caption: Disposal workflow for this compound.

Quantitative Data Summary

For the purpose of this guide, the following table provides recommended quantities for the disposal of a nominal amount of the target compound. Always scale the reagents appropriately based on the amount of waste to be treated.

Parameter Value
This compound~1 g
1 M Hydrochloric Acid (HCl)20 mL
2 M Sodium Hydroxide (NaOH)~30 mL (adjust as needed for neutralization)
Reaction Vessel Size100 mL beaker or flask
Stirring MethodMagnetic stirrer

Experimental Disposal Protocol

This protocol is designed for the chemical degradation of small quantities of this compound typically remaining after a synthesis.

Part 1: Acidic Hydrolysis - Boc Deprotection and Azetidine Ring Activation

The tert-butoxycarbonyl (Boc) group is a common amine protecting group that is readily cleaved under acidic conditions. This initial step serves a dual purpose: it removes the Boc group and protonates the azetidine nitrogen, forming a reactive azetidinium ion. The increased strain and positive charge on the nitrogen make the azetidine ring susceptible to nucleophilic attack and subsequent ring-opening.[1][2]

Procedure:

  • Carefully weigh the this compound waste and place it in an appropriately sized beaker or flask equipped with a magnetic stir bar.

  • In a well-ventilated fume hood, slowly add 1 M hydrochloric acid to the compound. A general guideline is to use approximately 20 mL of 1 M HCl per gram of the compound.

  • Stir the mixture at room temperature for at least 1 hour. The reaction can be monitored for the disappearance of the starting material by Thin Layer Chromatography (TCM), if desired. During this time, the Boc group will be cleaved, releasing isobutylene and carbon dioxide, and the azetidine nitrogen will be protonated.

Part 2: Basic Hydrolysis - Tosylate Degradation

The tosylate group is an excellent leaving group and can be hydrolyzed under basic conditions to the more stable and water-soluble p-toluenesulfonate salt.[3][4] This step effectively neutralizes the reactivity of the tosylate moiety.

Procedure:

  • While continuing to stir the acidic solution from Part 1, slowly and carefully add 2 M sodium hydroxide solution. Caution: This is an exothermic neutralization reaction. Add the base dropwise to control the temperature.

  • Continue adding the sodium hydroxide solution until the pH of the mixture is between 10 and 12. You can monitor the pH using pH paper or a calibrated pH meter.

  • Stir the basic mixture at room temperature for at least 2 hours to ensure complete hydrolysis of the tosylate group.

Part 3: Neutralization and Final Disposal

The final step is to neutralize the solution before it is combined with the laboratory's aqueous waste stream.

Procedure:

  • Slowly add 1 M hydrochloric acid to the basic solution until the pH is approximately 7. Again, be mindful of any heat generation.

  • Once neutralized, the resulting aqueous solution contains the degradation products: p-toluenesulfonate sodium salt, ring-opened azetidine derivatives, and sodium chloride. These are significantly less hazardous than the starting material.

  • This neutralized aqueous solution can now be combined with your laboratory's non-halogenated aqueous waste stream for final disposal according to your institution's and local environmental regulations.[5]

Trustworthiness and Self-Validation

The protocol described above is a self-validating system based on fundamental organic chemistry principles. The success of each step can be conceptually understood and, if necessary, empirically verified:

  • Acidic Hydrolysis: The effervescence of isobutylene and carbon dioxide upon addition of acid is an indicator of successful Boc-deprotection.

  • Basic Hydrolysis: The dissolution of the organic material into the aqueous phase suggests the conversion of the tosylate ester into the more soluble tosylate salt.

  • Neutralization: The final pH check ensures that the waste stream is safe for combination with other aqueous waste and compliant with institutional disposal policies.

By following this guide, researchers can confidently and safely manage the disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

  • Couty, F., David, O., Durrat, F., & Vargas-Sanchez, M. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine.
  • BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
  • ResearchGate. (2025). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Request PDF.
  • BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • ResearchGate. (2025). Opening of azetidinium ions with C-nudeophiles. Request PDF.
  • Kovács, E., Ferenc, F., & Zoltan, M. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23938.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2020).
  • BenchChem. (2025). Technical Support Center: p-Toluenesulfonyl Chloride (TsCl) Removal.
  • Gibson, H. W., & Schoonover, D. V. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 50(48), 6617-6619.
  • ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
  • Master Organic Chemistry. (2015).
  • Organic-Synthesis.com. (n.d.).
  • Synquest Labs. (2016).
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • Novatia, LLC. (2010).
  • JoVE. (2020). Video: Hydrolysis of an Ester - Procedure.
  • ChemicalBook. (2025).
  • Sarpong, R. (2016).
  • Williams, I. H., & Babtie, A. C. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(15), 7485-7493.
  • PQRI. (n.d.).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2020).
  • ResearchGate. (2025).
  • ResearchGate. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
  • PubMed Central. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
  • Chemguide. (n.d.). hydrolysis of esters.
  • Organic Syntheses Procedure. (n.d.).
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  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • MDPI. (2011).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Chemistry LibreTexts. (2019). 9.
  • Reddit. (2023). Help Removing Excess Boc Anhydride.
  • Royal Society of Chemistry. (2015).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Tert-Butyl 3-(tosyloxy)azetidine-1-carboxylate is a valuable building block in medicinal chemistry, prized for the conformational rigidity and unique vectoral properties imparted by the azetidine ring.[1][2][3] However, its utility is matched by potential hazards inherent to its structure—a tosylate leaving group and a strained azetidine ring.

This guide provides a comprehensive, step-by-step framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the Molecule

While a specific Safety Data Sheet (SDS) for this compound is not always available, a robust risk assessment can be constructed by analyzing its constituent functional groups and data from closely related analogs.

  • Azetidine Moiety: The four-membered azetidine ring is strained. While this strain is key to its synthetic utility, it also implies inherent reactivity. The parent compound, azetidine, is known to be flammable, corrosive, and reactive.[4][5][6]

  • Tosylate Group: The tosylate is an excellent leaving group, making the compound a reactive alkylating agent. Such agents can react with biological nucleophiles, necessitating caution.

  • Analog Data: The SDS for a similar compound, (S)-Tert-butyl 2-(tosyloxymethyl)azetidine-1-carboxylate, classifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is prudent to assume this compound shares these hazardous properties.

Based on this analysis, the primary risks are:

  • Dermal Contact: Causes skin irritation.

  • Ocular Contact: Causes serious eye irritation.

  • Inhalation: May cause respiratory tract irritation, especially if handled as a fine powder.

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is donned, exposure must be minimized through environmental controls. This follows the hierarchy of controls principle, a foundational concept in laboratory safety.

  • Engineering Control: All manipulations involving this compound, including weighing, transfers, and additions to reaction vessels, must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Administrative Controls: Your institution is required by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[8][9][10] This plan outlines standard operating procedures (SOPs) for handling hazardous chemicals. Ensure you are trained on and adhere to these SOPs. Activities like eating, drinking, or applying cosmetics are strictly forbidden in the laboratory.[11]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate the risk entirely. The following table summarizes the required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Chemical Splash GogglesNitrile Gloves (Double-gloved recommended)Fully-buttoned Laboratory CoatNot required if in a fume hood. Use a NIOSH-approved respirator if a hood is unavailable or there's a risk of aerosolization.
Preparing Solutions & Reactions Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-resistant Apron over Laboratory CoatNot required if in a fume hood.
Work-up & Purification Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-resistant Apron over Laboratory CoatNot required if in a fume hood.
Cleaning Glassware Chemical Splash GogglesHeavy-duty Nitrile or Neoprene GlovesLaboratory CoatNot required.
Detailed PPE Protocol
  • Eye and Face Protection:

    • Rationale: Standard safety glasses are insufficient. The compound is an eye irritant, and fine powders can easily bypass the limited protection of glasses. Chemical splash goggles that form a seal around the eyes are mandatory.[12]

    • Procedure: When handling solutions or performing transfers where splashing is a significant risk, a full-face shield must be worn over the chemical splash goggles for maximum protection.

  • Hand Protection:

    • Rationale: Nitrile gloves provide good protection against a wide range of chemicals and are recommended to prevent skin irritation.[7] Given the reactive nature of the compound, double-gloving is a prudent measure to guard against undetected pinholes or tears.

    • Procedure: Inspect gloves for any signs of damage before use. When double-gloving, ensure the inner glove is tucked under the cuff of your lab coat and the outer glove goes over the cuff.[11] Change gloves immediately if they become contaminated, torn, or punctured. Wash hands thoroughly after removing gloves.

  • Body Protection:

    • Rationale: A fully-buttoned, flame-retardant laboratory coat protects your skin and personal clothing from contamination.[13] For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

    • Procedure: Never leave the laboratory wearing a contaminated lab coat.

Emergency Procedures: Plan for the Unexpected

A critical component of any safety protocol is a clear, actionable emergency plan.

Spill Management Workflow

In the event of a spill, a calm and systematic response is essential to prevent exposure and further contamination.

Spill_Response_Workflow start Spill Detected assess Assess Spill Is it large (>100mL) or are you unsure? start->assess evacuate Evacuate Area Alert Supervisor Call Emergency Response assess->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe No end Spill Response Complete evacuate->end contain Contain Spill Use inert absorbent (vermiculite, sand) ppe->contain collect Collect Waste Use non-sparking tools contain->collect package Package Waste Seal in a labeled, compatible container collect->package decontaminate Decontaminate Area Follow lab-specific procedures package->decontaminate dispose Dispose of Waste Follow institutional hazardous waste protocol decontaminate->dispose dispose->end

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.